1-(4-Bromophenethyl)piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-(4-bromophenyl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15/h1-4,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPHYPDEAQTYBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597449 | |
| Record name | 1-[2-(4-Bromophenyl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142962-89-8 | |
| Record name | 1-[2-(4-Bromophenyl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(4-Bromophenethyl)piperazine: Pathway Exploration and Protocol Development
Introduction: The Significance of the Phenethylpiperazine Scaffold
The 1-(4-Bromophenethyl)piperazine molecule is a significant heterocyclic compound, representing a key structural motif in medicinal chemistry and drug development. While its direct applications are a subject of ongoing research, the broader class of arylalkylpiperazines is integral to a vast array of pharmacologically active agents. The piperazine ring often serves as a versatile scaffold, imparting favorable pharmacokinetic properties such as improved solubility and bioavailability, while the substituted phenethyl moiety provides a lipophilic anchor crucial for modulating interactions with biological targets.
This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of steps; it delves into the strategic rationale behind methodological choices, addresses potential challenges, and offers detailed, field-proven protocols. The synthesis of this target molecule is primarily approached through two robust and reliable strategies: direct N-alkylation of piperazine and reductive amination. This guide will explore both, providing the necessary context for researchers in drug discovery and process chemistry to make informed decisions for their specific applications.
Physicochemical Properties of this compound
Precise experimental data for this compound is not extensively documented in publicly available literature. However, its properties can be reliably estimated based on its chemical structure and by comparison with analogous compounds.
| Property | Estimated Value | Rationale / Comments |
| Molecular Formula | C₁₂H₁₇BrN₂ | - |
| Molecular Weight | 269.18 g/mol | - |
| Appearance | Off-white to pale yellow solid or viscous oil | Typical for arylpiperazine derivatives. |
| Boiling Point | > 350 °C (Predicted) | High boiling point is expected due to molecular weight and polar functional groups. |
| pKa | ~8.7 (Predicted) | The unsubstituted nitrogen of the piperazine ring is basic. This value is similar to other N-alkylpiperazines. |
| Solubility | Soluble in methanol, ethanol, DCM, chloroform. Sparingly soluble in water. | Expected solubility profile for a molecule with both polar (piperazine) and nonpolar (bromophenyl) regions. |
| CAS Number | 38219-58-4 | - |
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be logically approached via two primary disconnection strategies, as illustrated below. Each pathway offers distinct advantages and presents unique challenges regarding precursor availability, reaction control, and scalability.
Caption: Primary synthetic strategies for this compound.
Pathway 1: Direct N-Alkylation of Piperazine
This classical and direct approach involves the nucleophilic substitution of a suitable 4-bromophenethyl halide with piperazine. The core of this strategy lies in managing the reactivity of piperazine, which possesses two secondary amine nucleophiles, to achieve selective mono-alkylation.
Causality and Experimental Choices
The primary challenge in this pathway is preventing the formation of the 1,4-disubstituted by-product. Because the mono-alkylated product, this compound, is also a secondary amine, it can react with a second molecule of the alkylating agent.
Caption: Competing mono- and di-alkylation reactions in the N-alkylation pathway.
To circumvent this, Le Châtelier's principle is exploited by using a significant molar excess of piperazine. This ensures that the electrophile (the alkyl halide) is statistically more likely to encounter an unreacted piperazine molecule than the mono-alkylated product, thus favoring the desired reaction. A German patent describing a similar N-monoalkylation of piperazine with phenethyl bromide serves as an excellent procedural basis for this approach[1].
Precursor Synthesis: 2-(4-Bromophenyl)ethyl Bromide
The alkylating agent is typically prepared from the commercially available 2-(4-bromophenyl)ethanol via bromination.
-
Reaction: R-OH → R-Br
-
Reagent Choice: Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary alcohols to alkyl bromides with minimal rearrangement. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion.
Step-by-Step Protocol: Synthesis of 2-(4-Bromophenyl)ethyl Bromide
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-(4-bromophenyl)ethanol (1.0 eq) dissolved in anhydrous diethyl ether (approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Workup: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-(4-bromophenyl)ethyl bromide can be purified by vacuum distillation to yield a clear, colorless oil.
Step-by-Step Protocol: Synthesis of this compound via N-Alkylation
This protocol is adapted from the general methodology for N-monoalkylation of piperazine described in DE1092019B[1].
-
Setup: In a round-bottom flask, dissolve piperazine (5.0 to 10.0 eq) in a suitable solvent such as ethanol or acetonitrile (approx. 0.5 M). The large excess is critical for minimizing di-alkylation.
-
Reagent Addition: Add 2-(4-bromophenyl)ethyl bromide (1.0 eq) to the solution. Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq) to act as an acid scavenger for the HBr generated during the reaction.
-
Reaction: Heat the mixture to reflux (approximately 70-80 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS, checking for the disappearance of the alkyl bromide.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent by rotary evaporation.
-
Workup: Redissolve the resulting residue in dichloromethane (DCM) and wash with water to remove excess piperazine and inorganic salts.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of DCM/Methanol, often with 1% triethylamine to prevent streaking) to afford pure this compound.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-Bromophenethyl)piperazine
Introduction: Situating 1-(4-Bromophenethyl)piperazine in Drug Development
This compound is a member of the arylpiperazine class of compounds. This structural motif is of significant interest in medicinal chemistry and pharmaceutical development, primarily due to its prevalence in a wide array of centrally active therapeutic agents. Phenylpiperazine derivatives are known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors.[1] Consequently, this compound serves as a critical building block or intermediate in the synthesis of novel psychoactive drugs, including potential antipsychotics and antidepressants.[2][3]
The physicochemical properties of such an intermediate are not merely academic data points; they are foundational to its utility. These parameters govern its reactivity in subsequent synthetic steps, its purification profile, its stability during storage, and ultimately, the quality and safety of the final Active Pharmaceutical Ingredient (API).[4] This guide provides an in-depth analysis of these core properties, offering both quantitative data and field-proven insights into their practical implications for researchers and drug development professionals.
Core Physicochemical Properties: A Quantitative Overview
For efficient process development and analytical method design, a clear summary of the compound's key physical and chemical characteristics is indispensable. The following table consolidates the essential physicochemical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃BrN₂ | [2][5] |
| Molecular Weight | 241.13 g/mol | [5][6] |
| CAS Number | 66698-28-0 | [2][5] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 91-95 °C | [7][8][9] |
| Boiling Point | 353.3 ± 27.0 °C (Predicted) | [7][8] |
| Density | 1.386 - 1.42 g/cm³ (Predicted) | [2][7] |
| pKa | 8.88 ± 0.10 (Predicted) | [7][8][9] |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Slightly soluble in water. | [2][7] |
| Stability | Stable under inert conditions; reported to be hygroscopic and air sensitive. | [2] |
In-Depth Analysis of Key Properties
Solubility and Lipophilicity: The Foundation of Formulation and Separation
The solubility profile of this compound is characteristic of many amine-containing organic intermediates. Its poor solubility in water and good solubility in organic solvents like DMSO and methanol are direct consequences of its molecular structure: a largely nonpolar bromophenyl group combined with a piperazine ring that possesses some polar character.[2][7]
This behavior is critical for two primary reasons:
-
Reaction Chemistry: Its solubility in organic solvents dictates the choice of reaction media for subsequent synthetic transformations.
-
Purification and Analysis: The differential solubility is the cornerstone of its purification by crystallization and its separation from impurities via reversed-phase chromatography, where it will partition favorably onto a nonpolar stationary phase.
Acidity and Basicity (pKa): A Predictor of Chemical Behavior
The predicted pKa of ~8.88 corresponds to the protonation of the secondary amine in the piperazine ring.[7][8][9] This value indicates that this compound is a moderately weak base. This property is fundamentally important for:
-
Salt Formation: It can be readily converted to a hydrochloride salt, which often exhibits higher crystallinity and improved aqueous solubility, simplifying handling and certain formulation steps.[3][10]
-
pH-Dependent Solubility: The compound's solubility in aqueous media will be significantly higher at a pH below its pKa (e.g., pH < 7), where it exists predominantly in its protonated, charged form. This is a crucial parameter when designing extraction protocols or aqueous-based analytical methods like HPLC. For instance, maintaining a mobile phase pH of 3.0 in an HPLC method ensures the analyte is fully ionized, leading to sharp, symmetrical peaks and reproducible retention times.[4]
Stability and Storage: Ensuring Intermediate Integrity
The compound is generally stable under recommended storage conditions (cool, dry, inert atmosphere).[2] However, two potential liabilities must be managed:
-
Hygroscopicity: The tendency to absorb moisture from the air can affect the accuracy of weighing and may introduce water as a contaminant into non-aqueous reactions.[2]
-
Air Sensitivity: As with many amines, prolonged exposure to air can lead to oxidative degradation.
Therefore, the authoritative recommendation is to store the material under an inert gas like nitrogen or argon, particularly for long-term storage or when used as a reference standard.[2] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are essential to identify potential degradants and develop a stability-indicating analytical method.[11]
Analytical Characterization: Confirming Identity and Purity
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment. Key expected signals would include multiplets for the aromatic protons on the bromophenyl ring and distinct signals for the aliphatic protons of the piperazine ring.[12] ¹³C NMR provides information on the carbon skeleton, with characteristic shifts for the aromatic and aliphatic carbons.[12][13]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. A key diagnostic feature in the mass spectrum is the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be observed for the molecular ion peak.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. Key vibrational bands would include N-H stretching for the secondary amine of the piperazine ring, C-H stretching for the aromatic and aliphatic groups, and C-N stretching vibrations.[13][14]
Application Focus: A Validated Protocol for Purity Determination by RP-HPLC
The purity of a synthetic intermediate is paramount to the quality of the final API.[4] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this application. The causality behind this choice is its ability to separate the target compound from structurally similar impurities based on differences in polarity.
Rationale for Method Design
The selection of a C18 stationary phase provides a nonpolar environment that effectively retains the bromophenyl moiety of the analyte. The mobile phase, a mixture of an acidic phosphate buffer and an organic modifier like acetonitrile, serves two purposes: the buffer ensures the basic piperazine moiety is protonated for good peak shape, while the organic modifier is used to control the elution strength and retention time.[4] UV detection is chosen based on the strong absorbance of the bromophenyl chromophore.[4]
Step-by-Step Experimental Protocol
Objective: To determine the purity of a this compound sample by area percent.
1. Reagent and Solution Preparation:
- Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 using orthophosphoric acid.[4]
- Mobile Phase B (Organic): HPLC-grade Acetonitrile.
- Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
- Standard Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter prior to injection.[4]
2. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient or Isocratic (e.g., Acetonitrile:Phosphate Buffer pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 252 nm[10] |
| Injection Volume | 10 µL |
3. Analysis Procedure (System Suitability and Execution):
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.
- Perform five replicate injections of the Standard Solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. This validates system precision.
- Inject the Sample Solution in duplicate.
- After analysis, wash the column with a high-organic mixture (e.g., 80:20 Acetonitrile:Water) for at least 30 minutes to remove strongly retained compounds.[4]
4. Data Analysis:
- Calculate the purity of the sample using the area percent method:
- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Visualized Workflow for HPLC Purity Analysis
Caption: A logical workflow for the RP-HPLC purity analysis of this compound.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] It may also cause irritation to the eyes, skin, and respiratory tract.[7][9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood.[7]
Conclusion
A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application as a pharmaceutical intermediate. Its solubility, basicity (pKa), and stability profile are not just data points, but critical parameters that directly inform decisions in synthesis, purification, analysis, and formulation. The validated RP-HPLC protocol provided herein represents a practical application of this knowledge, establishing a robust, self-validating system for ensuring the quality and consistency required in the rigorous environment of drug development.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 6. 1-(4-Bromophenyl)piperazine | C10H13BrN2 | CID 2735629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0 [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
- 14. scispace.com [scispace.com]
A Technical Guide to 1-(4-Bromophenethyl)piperazine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(4-Bromophenethyl)piperazine is a substituted piperazine derivative with significant potential as a versatile intermediate in medicinal chemistry. Its structure, featuring a piperazine ring, a flexible ethyl linker, and a reactive bromophenyl group, makes it a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the realm of neuroscience and oncology. This guide provides an in-depth analysis of its molecular structure, a detailed, field-proven synthesis protocol, its physicochemical properties, and a discussion of its potential applications, grounded in the established utility of the broader class of arylpiperazines.
Introduction: The Strategic Importance of the Phenethylpiperazine Scaffold
The piperazine heterocycle is a ubiquitous structural motif in a vast array of FDA-approved drugs, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] When coupled with a phenethyl moiety, the resulting scaffold allows for precise spatial orientation of pharmacophoric features, enabling targeted interactions with biological receptors. The incorporation of a bromine atom on the phenyl ring serves as a crucial synthetic handle, permitting a wide range of downstream chemical modifications through well-established cross-coupling reactions.[2] This strategic combination of features positions this compound as a high-value building block for generating diverse chemical libraries aimed at discovering next-generation therapeutics.
Molecular Structure and Physicochemical Properties
While a specific CAS Number for this compound is not readily found in major chemical databases, its identity is unequivocally defined by its molecular structure. It is also known by the IUPAC name 1-(2-(4-bromophenyl)ethyl)piperazine.
The core structure consists of a piperazine ring N-alkylated with a 4-bromophenethyl group. This structure imparts a combination of flexibility from the ethyl linker and rigidity from the aromatic and heterocyclic rings. The secondary amine in the piperazine ring provides a site for further derivatization, while the bromine atom allows for modifications to the phenyl ring.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇BrN₂ | Calculated |
| Molecular Weight | 269.18 g/mol | Calculated |
| Boiling Point | > 350 °C | Predicted |
| pKa | ~8.5-9.0 | Predicted |
| LogP | ~2.5-3.0 | Predicted |
| Appearance | Likely an off-white solid or viscous oil | Inferred |
Note: The properties in Table 1 are predicted based on the molecular structure and comparison with structurally similar compounds, such as 1-(4-bromophenyl)piperazine.[3][4]
Synthesis Protocol: N-Alkylation of Piperazine
The most direct and reliable method for the synthesis of this compound is the N-alkylation of piperazine with a suitable 4-bromophenethyl halide. This reaction is a standard procedure in medicinal chemistry for the formation of C-N bonds.
Causality Behind Experimental Choices:
-
Excess Piperazine: Piperazine is used in large excess to serve as both the nucleophile and the base to quench the HBr generated during the reaction. This minimizes the formation of the undesired dialkylated product.
-
Solvent Choice: A polar aprotic solvent like acetonitrile or DMF is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophilic attack.
-
Temperature Control: The reaction is typically performed at an elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures are avoided to minimize side reactions.
-
Purification: An aqueous workup with an acid wash removes the excess piperazine. The final product is then purified by column chromatography to isolate it from any remaining starting material or by-products.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of piperazine (4-6 equivalents) in acetonitrile (10 mL per gram of the limiting reagent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-4-(2-bromoethyl)benzene (1 equivalent).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in dichloromethane and wash with 1M HCl to remove excess piperazine. Then, wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure this compound.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs within this compound suggest its utility as a key intermediate in several therapeutic areas.
-
Neuroscience: Arylpiperazines are well-established pharmacophores in drugs targeting the central nervous system, including antipsychotics and antidepressants.[5][6] The phenethylpiperazine core of this compound can be further elaborated to develop ligands for various G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.
-
Oncology: The piperazine ring is a common feature in many kinase inhibitors. The reactive bromine handle on this compound can be exploited in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append other aromatic or heteroaromatic systems, enabling the synthesis of novel kinase inhibitors.[2]
-
Other Therapeutic Areas: The versatility of the piperazine scaffold has led to its incorporation in antihistamines, antivirals, and anti-inflammatory agents.[1]
Safety and Handling
Given the lack of a specific safety data sheet (SDS) for this compound, a conservative approach to handling is warranted, based on the known hazards of its structural analogs and precursors.
-
General Hazards: Structurally related brominated arylpiperazines are classified as harmful if swallowed, in contact with skin, or if inhaled.[7] They can also cause skin and eye irritation.[6]
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
This compound represents a strategically important, albeit less common, building block for drug discovery and development. Its molecular architecture provides a robust platform for the synthesis of diverse and complex molecules. The synthetic protocol outlined in this guide offers a reliable method for its preparation, enabling researchers to access this versatile intermediate for their research programs. As with all chemical reagents, adherence to strict safety protocols is paramount to ensure safe handling and use in the laboratory.
References
- 1. 1-(4-Bromophenyl)-4-methylpiperazine | C11H15BrN2 | CID 11817675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. caymanchem.com [caymanchem.com]
- 6. chembk.com [chembk.com]
- 7. nbinno.com [nbinno.com]
Solubility and Stability of 1-(4-Bromophenethyl)piperazine in Organic Solvents
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive overview of the critical physicochemical properties of 1-(4-Bromophenethyl)piperazine, with a detailed focus on its solubility and stability in organic solvents. Intended for researchers, scientists, and professionals in drug development, this document outlines both theoretical principles and practical, field-proven methodologies for characterization. It includes step-by-step protocols for solubility determination and forced degradation studies, aligned with industry best practices and regulatory expectations. The guide aims to equip scientists with the necessary knowledge to make informed decisions regarding solvent selection for synthesis, purification, formulation, and long-term storage of this important pharmaceutical intermediate.
Introduction
This compound is a key structural motif and versatile building block in medicinal chemistry. It serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, including potential antipsychotic and antidepressant agents.[1][2] The successful progression of any active pharmaceutical ingredient (API) or intermediate through the development pipeline—from laboratory-scale synthesis to a stable, marketable drug product—is fundamentally dependent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability.
The choice of an organic solvent is a ubiquitous decision in the pharmaceutical sciences, impacting:
-
Reaction Kinetics and Yield: The medium in which a reaction occurs governs the interaction of reagents.
-
Purification and Crystallization: Selective solubility is the cornerstone of isolating a compound with high purity.
-
Formulation: For liquid dosage forms, ensuring the API remains dissolved and stable is paramount.
-
Storage and Shelf-Life: The inherent stability of the molecule, and its interaction with the solvent, dictates its long-term viability.[3]
This guide provides an in-depth exploration of the factors governing the solubility and stability of this compound in organic solvents. It moves beyond a simple listing of data to explain the causality behind experimental design, offering robust, self-validating protocols grounded in authoritative standards, such as those from the International Council for Harmonisation (ICH).
Physicochemical Profile of this compound
A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its behavior in various solvent systems.
| Property | Value / Description | Source |
| Chemical Structure | [4] | |
| Molecular Formula | C₁₂H₁₇BrN₂ | [4] |
| Molecular Weight | 269.18 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 91-95 °C | [5] |
| pKa (Predicted) | 8.88 ± 0.10 (for the most basic nitrogen) | [1] |
| logP (Predicted) | 1.9 | [4] |
The structure reveals several key features that dictate its solubility and stability:
-
Piperazine Ring: This basic moiety, with a predicted pKa of ~8.88, can be protonated in acidic conditions, drastically increasing its polarity and solubility in polar protic solvents.[1] The piperazine functional group can also be susceptible to oxidation.
-
Bromophenyl Group: The aromatic ring provides a nonpolar, hydrophobic region, suggesting solubility in less polar organic solvents. The carbon-bromine bond can be a site for photolytic degradation.
-
Phenethyl Linker: This flexible alkyl chain adds to the nonpolar character of the molecule.
Solubility in Organic Solvents
Solubility is a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. For a compound to dissolve, the energy released from solvent-solute interactions must overcome both the solute-solute interactions in the crystal lattice and the solvent-solvent interactions.
Theoretical Considerations & Solvent Selection
The principle of "like dissolves like" is a useful heuristic. Given the hybrid nature of this compound (polar piperazine head, nonpolar bromophenyl tail), its solubility is expected to vary significantly across the solvent polarity spectrum.
Solvent Selection Strategy: A well-designed solubility screen should include a diverse set of solvents to probe different types of intermolecular interactions:
| Solvent Class | Example Solvents | Primary Interactions with Solute | Expected Solubility Trend |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding with piperazine nitrogens. | Moderate to High |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Dipole-dipole interactions. | Moderate to High |
| Nonpolar Aprotic | Dichloromethane, Chloroform | Dipole-dipole and London dispersion forces. | High |
| Nonpolar | Toluene, Heptane, Hexane | London dispersion forces with the bromophenyl group. | Low to Moderate |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility.[6][7] It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (crystalline solid)
-
Selected organic solvent (HPLC grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Validated analytical instrument (e.g., HPLC-UV)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment to guarantee saturation.[7]
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. The system should be allowed to equilibrate for a sufficient duration. A common practice is 24 to 72 hours, which should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a supernatant aliquot using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. The filter material should be chemically compatible with the solvent.
-
Dilution: Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. Calculate the concentration in the original saturated solution by applying the dilution factor. The solubility is typically reported in mg/mL or mol/L.
Stability in Organic Solvents
Assessing the chemical stability of a compound in solution is a regulatory requirement and critical for ensuring product quality and safety.[3][8] Stability studies, particularly forced degradation (stress testing), are designed to identify potential degradation products and elucidate degradation pathways.[9][10]
Potential Degradation Pathways
For this compound, several degradation pathways can be anticipated:
-
Oxidation: The piperazine ring, particularly the tertiary amine, is susceptible to oxidation, which can be catalyzed by trace metals or initiated by peroxides present in some organic solvents (e.g., THF, ethers).
-
Hydrolysis: While less common in anhydrous organic solvents, the presence of trace water, especially under acidic or basic conditions, could potentially lead to degradation. Given the structure, hydrolysis is a lower-risk pathway compared to oxidation.
-
Photodegradation: Aromatic halides can be susceptible to photolytic cleavage upon exposure to UV light, potentially leading to radical-mediated degradation.[11]
-
pH-Related Degradation: As a weak base, the stability of piperazine derivatives can be highly dependent on pH.[12]
Experimental Protocol: Forced Degradation in Solution
Forced degradation studies intentionally stress the compound to achieve a target degradation of 5-20%.[9][11] This level of degradation is sufficient to produce and detect primary degradation products without destroying the molecule entirely.
Objective: To evaluate the stability of this compound under various stress conditions in a selected solvent and develop a stability-indicating analytical method.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[11]
-
For each stress condition, transfer an aliquot of the stock solution to a separate vial.
-
Apply the stressor as described in the table below.
-
After the specified time, quench the reaction if necessary to prevent further degradation.
-
Dilute the stressed sample to a suitable concentration for analysis.
-
Analyze the sample using a high-resolution chromatographic method (e.g., HPLC or UPLC) with a detector capable of monitoring both the parent compound and any new peaks (e.g., a photodiode array [PDA] detector or mass spectrometer [MS]).[12][13]
Stress Conditions:
| Stress Condition | Reagents & Conditions | Rationale & Causality |
| Acid Hydrolysis | 0.1 M HCl in solvent/water mixture; Heat at 60-80 °C. | Simulates acidic environments. The piperazine nitrogen will be protonated; stability will depend on the lability of other functional groups under these conditions. |
| Base Hydrolysis | 0.1 M NaOH in solvent/water mixture; Heat at 60-80 °C. | Simulates alkaline environments. The piperazine nitrogen will be in its free base form. |
| Oxidation | 3% H₂O₂ in the selected solvent; Room temperature for up to 24 hours.[9] | Probes susceptibility to oxidative degradation, a common pathway for amines.[9] |
| Thermal | Heat solution at 60-80 °C in the dark. | Assesses the intrinsic thermal stability of the molecule in solution. |
| Photolytic | Expose solution to a light source providing UV and visible output (ICH Q1B standard: >1.2 million lux hours and >200 watt hours/m²).[11] | Evaluates light sensitivity, particularly relevant for the C-Br bond.[11] |
Developing a Stability-Indicating Method
The core of a stability study is the analytical method used to evaluate it. A method is considered "stability-indicating" if it can accurately quantify the decrease in the active substance's concentration due to degradation and achieve baseline separation between the parent peak and all significant degradation product peaks.[12]
Key Steps:
-
Method Development: Use a reversed-phase HPLC column (e.g., C18) with a gradient elution program, typically involving a mobile phase of acetonitrile or methanol and a buffered aqueous phase.[12]
-
Peak Purity Analysis: Analyze the stressed samples. Use a PDA detector to assess the peak purity of the parent compound at each stress condition. A non-homogenous peak indicates co-elution with a degradant.
-
Mass Balance: The total amount of drug detected (parent + degradants) should be close to 100% of the initial concentration. A significant loss in mass balance may suggest the formation of non-UV active compounds, volatile compounds, or compounds that are irreversibly adsorbed to the column.
Practical Recommendations and Summary
-
For Synthesis & Purification: Solvents like dichloromethane, methanol, and acetonitrile are likely to be good candidates due to their high solvating power for both the polar and nonpolar ends of the molecule. For crystallization, a binary solvent system (e.g., ethanol/heptane) might be effective, where the compound is soluble in one solvent and insoluble in the other.
-
For Long-Term Storage: Based on general stability profiles of piperazine derivatives, solutions should be stored protected from light and under an inert atmosphere (e.g., nitrogen or argon) to minimize photolytic and oxidative degradation.[12] Storage at reduced temperatures (2-8 °C) is also recommended.[1] A non-reactive, aprotic solvent like acetonitrile would likely be a better choice for a stock solution than a potentially reactive solvent like an ether or a chlorinated solvent.
-
For Formulation: If an organic solvent is considered for a liquid formulation, its stability profile in that specific solvent must be rigorously established. Oxidative stability is a key concern, and the inclusion of antioxidants may be necessary. The use of the hydrochloride salt form of the compound could enhance stability in certain systems.[2][12]
By systematically applying the principles and protocols outlined in this guide, researchers can build a robust understanding of the solubility and stability of this compound, ensuring data integrity and accelerating the drug development process.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scispace.com [scispace.com]
- 4. 1-(4-Bromophenyl)piperazine | C10H13BrN2 | CID 2735629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0 [m.chemicalbook.com]
- 6. enamine.net [enamine.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. pharmafocusasia.com [pharmafocusasia.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. benchchem.com [benchchem.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
A Multi-Tiered Strategy for the Preliminary Biological Screening of 1-(4-Bromophenethyl)piperazine
Abstract
The piperazine scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged structure in a multitude of FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Its unique physicochemical properties often impart favorable pharmacokinetics and the ability to interact with a diverse range of biological targets.[3][4] This guide presents a comprehensive, multi-tiered strategy for the preliminary biological evaluation of 1-(4-Bromophenethyl)piperazine, a novel chemical entity (NCE). The proposed screening cascade is designed to systematically elucidate the compound's cytotoxic profile, primary pharmacological interactions, and foundational in vivo behavior. By integrating in vitro and in vivo assays, this workflow provides a robust framework for making data-driven decisions on the potential progression of this compound in the drug discovery pipeline. The causality behind each experimental choice is detailed, ensuring a logical and scientifically rigorous approach to characterizing this promising NCE.
Introduction: The Rationale for Screening
The core of the target molecule, the piperazine ring, is a versatile heterocyclic moiety found in drugs with antipsychotic, antidepressant, and anxiolytic activities.[1][5] The presence of a phenethyl group suggests a potential for interaction with monoaminergic systems, such as dopamine and serotonin receptors, a common mechanism for many CNS-active agents.[6][7] Furthermore, the 4-bromo substitution on the phenyl ring can significantly influence the molecule's metabolic stability and binding affinity at target receptors through halogen bonding and other electronic effects.
Given this structural rationale, this compound warrants a systematic investigation. This guide outlines a three-tiered screening approach designed to efficiently assess its biological potential, beginning with broad cytotoxicity and progressing to specific receptor interactions and preliminary in vivo characterization.
Tier 1: Foundational In Vitro Viability and Target Engagement
The initial tier of screening serves two primary purposes: to establish a concentration range where the compound does not exert overt cellular toxicity and to identify its most promising primary biological targets.[8][9][10] This foundational data is critical for the valid interpretation of all subsequent, more nuanced assays.
In Vitro Cytotoxicity Profiling
Expertise & Experience: Before assessing specific pharmacological activity, it is imperative to determine the compound's general effect on cell health. A potent but highly toxic compound is unlikely to become a viable therapeutic. By screening against a panel of both cancerous and non-cancerous cell lines, we can derive a preliminary selectivity index, offering an early glimpse into its potential therapeutic window.[10][11] We will employ the Sulforhodamine B (SRB) assay, a robust and reproducible method that measures cell density based on total cellular protein content.[8]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Cell Seeding: Plate cells (e.g., MCF-7, HeLa, and non-cancerous HEK293) in 96-well microplates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with medium containing the test compound at various concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Fixation: Gently aspirate the treatment medium and fix the adherent cells by adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.[8]
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 15-30 minutes.
-
Wash and Solubilize: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry. Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Data Presentation: Cytotoxicity Profile
| Cell Line | Type | IC₅₀ (µM) of this compound |
| MCF-7 | Human Breast Adenocarcinoma | [Experimental Value] |
| HeLa | Human Cervical Cancer | [Experimental Value] |
| HEK293 | Human Embryonic Kidney | [Experimental Value] |
Mandatory Visualization: Cytotoxicity Workflow
Caption: General workflow for the SRB cytotoxicity assay.
Primary Receptor Binding Screening
Expertise & Experience: Based on its chemical structure, this compound is a candidate for interacting with CNS receptors. A broad radioligand binding screen is the most efficient method to identify high-affinity interactions.[12] We will focus on key monoamine and sigma receptors, which are frequent targets for piperazine-containing drugs.[13][14][15][16] This approach allows us to simultaneously query multiple potential targets, prioritizing those with the highest affinity for further functional characterization.
Experimental Protocol: Radioligand Binding Assay (General)
-
Membrane Preparation: Homogenize tissue or cultured cells known to express the target receptor (e.g., HEK293 cells stably expressing the human dopamine D2 receptor) in an ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in a fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).[12]
-
Assay Setup: In a 96-well plate, combine the following in order:
-
Assay Buffer
-
Test compound (this compound) at various concentrations.
-
A known high-affinity unlabeled ligand for the "non-specific binding" control wells (e.g., Haloperidol for the D2 receptor).
-
Radioligand (e.g., [³H]-Spiperone for the D2 receptor) at a concentration near its dissociation constant (Kd).
-
The prepared cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[12]
Data Presentation: Primary Receptor Binding Affinity
| Receptor Target | Radioligand | Kᵢ (nM) of this compound |
| Dopamine D₂ | [³H]-Spiperone | [Experimental Value] |
| Serotonin 5-HT₁ₐ | [³H]-8-OH-DPAT | [Experimental Value] |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | [Experimental Value] |
| Sigma-1 (σ₁) | [³H]-(+)-Pentazocine | [Experimental Value] |
| Sigma-2 (σ₂) | [³H]-DTG | [Experimental Value] |
Mandatory Visualization: Receptor Binding Workflow
Caption: General workflow for a radioligand binding assay.
Tier 2: Secondary Functional and Metabolic Assays
Compounds demonstrating high affinity (e.g., Kᵢ < 100 nM) at a specific receptor in Tier 1 will be advanced to Tier 2. This stage aims to determine the functional nature of the interaction (agonist, antagonist, or modulator) and to get an early read on metabolic stability.
Functional Characterization
Expertise & Experience: High binding affinity does not describe the biological outcome of the drug-receptor interaction. A functional assay is required to determine if the compound activates the receptor (agonism) or blocks the action of the endogenous ligand (antagonism). The choice of assay depends on the receptor's signaling pathway. For G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, common readouts include changes in intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca²⁺).
Mandatory Visualization: Generic GPCR Signaling
References
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs [etd.auburn.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Characterization of 1-(4-Bromophenethyl)piperazine
Abstract
Introduction: The Significance of Structural Verification
1-(4-Bromophenethyl)piperazine belongs to the broad class of piperazine derivatives, a scaffold renowned for its prevalence in centrally active pharmaceuticals. The precise arrangement of the 4-bromophenethyl moiety and the piperazine ring is critical to its pharmacological activity. Therefore, unambiguous structural confirmation is a non-negotiable prerequisite for any further investigation. This guide provides the spectroscopic roadmap to achieve that confirmation.
The molecular structure, presented below, forms the basis of our spectroscopic predictions and interpretations.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will examine both ¹H and ¹³C NMR spectra.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; for this compound, CDCl₃ is a common choice.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Utilize proton decoupling (e.g., broadband decoupling) to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).[1][2]
-
A longer acquisition time may be necessary due to the low natural abundance of ¹³C.
-
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| a | 7.40 | Doublet | 2H | Ar-H (ortho to Br) | Deshielded by the electron-withdrawing bromine atom. The para-substitution pattern leads to a classic doublet of doublets (often appearing as two distinct doublets). |
| b | 7.10 | Doublet | 2H | Ar-H (meta to Br) | Shielded relative to protons 'a'. Coupled to protons 'a'. |
| c | 2.80 | Triplet | 2H | Ar-CH₂-CH₂-N | Adjacent to the aromatic ring and a CH₂ group. |
| d | 2.65 | Triplet | 2H | Ar-CH₂-CH₂-N | Adjacent to the piperazine nitrogen and a CH₂ group. |
| e | 2.60 | Broad Multiplet | 4H | Piperazine CH₂ (adjacent to N-phenethyl) | Protons on the substituted nitrogen are slightly deshielded. |
| f | 2.45 | Broad Multiplet | 4H | Piperazine CH₂ (adjacent to NH) | Protons on the unsubstituted nitrogen are more shielded. |
| g | 1.90 | Broad Singlet | 1H | Piperazine N-H | The chemical shift of the N-H proton can be variable and may exchange with trace water in the solvent. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a single peak for each non-equivalent carbon atom, providing a direct count of the unique carbon environments.
| Signal Label | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
| 1 | 139 | Ar-C (quaternary, C-CH₂) | The attachment of the ethyl group slightly deshields this carbon. |
| 2 | 131 | Ar-C (CH, meta to Br) | Standard chemical shift for an aromatic CH. |
| 3 | 130 | Ar-C (CH, ortho to Br) | Slightly deshielded compared to carbon 2 due to proximity to the electronegative bromine. |
| 4 | 120 | Ar-C (quaternary, C-Br) | The direct attachment of bromine causes a significant upfield shift (shielding) for this carbon. |
| 5 | 60 | Ar-CH₂-CH₂-N | Aliphatic carbon attached to a nitrogen atom. |
| 6 | 54 | Piperazine CH₂ (adjacent to N-phenethyl) | Typical chemical shift for a piperazine carbon adjacent to a substituent. |
| 7 | 46 | Piperazine CH₂ (adjacent to NH) | More shielded than carbon 6 due to the absence of a bulky substituent on the adjacent nitrogen. |
| 8 | 33 | Ar-CH₂-CH₂-N | Aliphatic carbon in the ethyl linker. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.
Experimental Protocol: IR
-
Method: Attenuated Total Reflectance (ATR) is a common and convenient method for solid or liquid samples.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the sample directly on the ATR crystal and apply pressure.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is the ratio of the sample to the background.
-
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance & Interpretation |
| 3300-3200 | N-H Stretch | Secondary Amine (Piperazine) | A characteristic, often broad, peak indicating the presence of the N-H bond in the piperazine ring. |
| 3100-3000 | C-H Stretch (sp²) | Aromatic Ring | Confirms the presence of the aromatic system.[3][4][5] |
| 3000-2850 | C-H Stretch (sp³) | Aliphatic CH₂ | Indicates the presence of the ethyl linker and the piperazine ring methylene groups.[6] |
| 1600-1450 | C=C Stretch | Aromatic Ring | A series of sharp bands confirms the aromatic ring. The pattern can sometimes give clues about the substitution.[3][4][5] |
| 1100-1000 | C-N Stretch | Aliphatic Amine | Confirms the C-N bonds of the piperazine ring and the connection to the ethyl group. |
| ~820 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic | A strong band in this region is highly indicative of a para-substituted benzene ring.[3] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers crucial information about its substructures.
Experimental Protocol: MS
-
Ionization Method: Electron Impact (EI) is a common technique for relatively small, volatile molecules and provides reproducible fragmentation patterns.
-
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) is ideal for this analysis.
-
GC Separation: The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z).
Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₁₂H₁₇BrN₂. The molecular weight is approximately 268.07 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity at m/z 268 and 270.
The fragmentation pattern is key to confirming the structure. The most likely fragmentation pathways involve cleavage at the bonds adjacent to the nitrogen atoms (alpha-cleavage) and benzylic cleavage.
Caption: Predicted EI-MS Fragmentation Pathway.
Interpretation of Key Fragments:
-
m/z 183/185 (Bromotropylium ion): This is a very common and stable fragment for compounds containing a bromobenzyl moiety. Its presence is strong evidence for the 4-bromophenethyl group.
-
m/z 86 (Piperazine fragment): This fragment arises from the piperazine ring, confirming this part of the structure.
-
The relative abundance of these fragments helps to piece together the molecular puzzle, confirming the connectivity of the bromophenethyl group to the piperazine ring.
Conclusion: A Self-Validating System
The true power of spectroscopic characterization lies in the convergence of data from multiple, independent techniques. The predicted ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the connectivity of the molecule. The IR spectrum confirms the presence of key functional groups (N-H, aromatic C-H, aliphatic C-H, C=C). Finally, the mass spectrum provides the molecular weight and crucial substructural information through its fragmentation pattern. When the data from all three techniques are in agreement, they form a self-validating system that provides a high degree of confidence in the assigned structure of this compound. This multi-faceted approach is fundamental to ensuring scientific integrity in drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 5. 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0 [m.chemicalbook.com]
- 6. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(4-Bromophenethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutics targeting the central nervous system (CNS).[1][2][3] 1-(4-Bromophenethyl)piperazine, a distinct member of this class, presents a compelling profile for novel drug discovery. While direct pharmacological data for this specific molecule is limited, a comprehensive analysis of its structural analogues provides a robust framework for predicting its potential therapeutic targets. This guide synthesizes the current understanding of phenethylpiperazine and bromophenylpiperazine pharmacology to illuminate the most probable molecular targets for this compound. We will delve into the scientific rationale for each potential target, provide detailed protocols for experimental validation, and outline the potential therapeutic implications.
Introduction: The Rationale for Investigating this compound
The this compound molecule combines two key pharmacophoric elements: a bromophenyl group and a phenethylpiperazine moiety. The piperazine ring is a common feature in drugs targeting a variety of disease states, including but not limited to, antipsychotics, antidepressants, antihistamines, and antifungals.[4] The versatility of the piperazine scaffold allows for significant modulation of pharmacological activity through substitution at its nitrogen atoms.
The presence of a bromine atom on the phenyl ring is of particular interest. Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its binding affinity and selectivity for biological targets. The phenethyl group further directs the molecule's potential interactions, often conferring affinity for monoamine receptors. Based on these structural features, this compound is hypothesized to interact with several key receptor families within the CNS.
Primary Hypothesized Therapeutic Targets: Monoamine Receptors
The most probable targets for this compound are the serotonin (5-HT) and dopamine (D) receptors, given the extensive literature on analogous arylpiperazines.[1][3]
Serotonin (5-HT) Receptors
Phenylpiperazine derivatives are well-established modulators of various 5-HT receptor subtypes. The specific subtype affinity is often dictated by the nature of the aryl substituent.
-
5-HT1A Receptors: Many arylpiperazines act as agonists or partial agonists at 5-HT1A receptors, a mechanism associated with anxiolytic and antidepressant effects. The structural similarity of this compound to known 5-HT1A ligands suggests a high probability of interaction.
-
5-HT2A Receptors: Antagonism at 5-HT2A receptors is a key feature of atypical antipsychotics, contributing to their efficacy against the negative symptoms of schizophrenia and reducing the risk of extrapyramidal side effects. The bromophenyl moiety may confer affinity for this receptor subtype.
-
5-HT2C Receptors: Modulation of 5-HT2C receptors is implicated in the regulation of mood, appetite, and cognition. Both agonism and antagonism at this receptor are being explored for various therapeutic applications.
-
5-HT3 Receptors: While less common for this structural class, some arylpiperazines have shown affinity for the ligand-gated ion channel 5-HT3 receptor, which is a target for antiemetics.
Caption: Hypothesized signaling pathways for this compound at 5-HT1A and 5-HT2A receptors.
Dopamine (D) Receptors
Interaction with dopamine receptors is a hallmark of many antipsychotic and antidepressant medications.
-
D2 Receptors: D2 receptor antagonism is the primary mechanism of action for typical antipsychotics. Atypical antipsychotics often exhibit a lower affinity for D2 receptors relative to 5-HT2A receptors, which is thought to improve their side effect profile.
-
D3 Receptors: The D3 receptor is implicated in the rewarding effects of drugs of abuse and may play a role in cognition and motivation. D3 receptor antagonists are being investigated as potential treatments for addiction and schizophrenia.
Secondary Hypothesized Therapeutic Targets
Beyond the primary monoamine receptors, the structural features of this compound suggest potential interactions with other important CNS targets.
Adrenergic Receptors
Arylpiperazines are known to possess affinity for α-adrenergic receptors.[5] Blockade of α1-adrenergic receptors can contribute to the therapeutic effects of some antipsychotics and antidepressants but can also be associated with side effects such as orthostatic hypotension.
GABA-A Receptors
Some piperazine derivatives have been shown to modulate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the CNS. This interaction could contribute to anxiolytic or sedative properties.
Sigma (σ) Receptors
Sigma receptors are a unique class of intracellular proteins that are not G-protein coupled. They are involved in a variety of cellular functions and are considered targets for the treatment of neurological and psychiatric disorders. Several arylpiperazine derivatives have demonstrated affinity for sigma receptors.
Acetylcholinesterase (AChE)
Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in the treatment of Alzheimer's disease. Some arylpiperazine-containing compounds have been reported to exhibit AChE inhibitory activity.[6]
Ion Channels
The piperazine moiety has been incorporated into molecules targeting various ion channels, including calcium and potassium channels.[7] Modulation of ion channel activity represents a broad area of therapeutic potential.
Experimental Validation of Therapeutic Targets
A systematic approach is required to identify and validate the therapeutic targets of this compound. This involves a combination of in vitro and in vivo assays.
In Vitro Assays
These assays are the gold standard for determining the affinity of a compound for a specific receptor.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay for GPCRs
-
Membrane Preparation:
-
Culture cells stably expressing the human receptor of interest (e.g., 5-HT1A, D2).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and add scintillation cocktail.
-
Count the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Table 1: Examples of Functional Assays for GPCRs
| Receptor Target | Coupling | Second Messenger | Assay Principle |
| 5-HT1A | Gi/o | cAMP | Measurement of cAMP levels (e.g., HTRF, AlphaLISA) |
| 5-HT2A | Gq/11 | IP3, Ca2+ | Measurement of intracellular calcium flux (e.g., FLIPR) |
| D2 | Gi/o | cAMP | Measurement of cAMP levels |
Detailed Protocol: Calcium Flux Assay for Gq-coupled Receptors (e.g., 5-HT2A)
-
Cell Preparation:
-
Plate cells expressing the receptor of interest in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound (to test for agonist activity) or a fixed concentration of agonist followed by varying concentrations of the test compound (to test for antagonist activity).
-
Monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
For agonist activity, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 value.
-
For antagonist activity, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50 value.
-
Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Prepare a solution of AChE in phosphate buffer (pH 8.0).
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATCI).
-
Prepare a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the AChE solution, DTNB solution, and the test compound or buffer (for control).
-
Pre-incubate for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The product of the reaction, thiocholine, reacts with DTNB to produce a yellow-colored compound.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[8]
-
In Vivo Assays
In vivo models are crucial for assessing the physiological and behavioral effects of a compound and for predicting its therapeutic potential.
Table 2: Relevant In Vivo Models for CNS Disorders
| Therapeutic Area | Animal Model | Behavioral Endpoint |
| Antidepressant | Forced Swim Test[9][10][11][12][13] | Immobility time |
| Anxiolytic | Elevated Plus Maze[14][15][16][17][18] | Time spent in open arms |
| Antipsychotic | Prepulse Inhibition of Startle | Disruption of sensorimotor gating |
| Nociception | Hot Plate Test | Latency to response |
Experimental Workflow: In Vivo Behavioral Testing
Caption: General workflow for in vivo behavioral testing of a novel compound.
Potential Therapeutic Indications
Based on the hypothesized target profile, this compound could be a lead compound for the development of therapeutics for a range of CNS disorders:
-
Depression and Anxiety Disorders: Through modulation of 5-HT1A and other monoamine receptors.
-
Schizophrenia: By acting on D2 and 5-HT2A receptors, potentially offering an atypical antipsychotic profile.
-
Neuropathic Pain: Via interaction with monoamine receptors and potentially ion channels.
-
Cognitive Disorders: If significant acetylcholinesterase inhibitory activity is demonstrated.
Conclusion
This compound represents a promising chemical entity with a high likelihood of interacting with key CNS targets, particularly serotonin and dopamine receptors. The structural alerts within the molecule also point towards potential engagement with adrenergic, GABA-A, and sigma receptors, as well as acetylcholinesterase and various ion channels. The experimental roadmap outlined in this guide provides a clear path for the systematic evaluation of these potential therapeutic targets. A thorough characterization of the in vitro and in vivo pharmacology of this compound will be essential to unlock its full therapeutic potential and to guide its development as a novel treatment for neurological and psychiatric disorders.
References
- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lasa.co.uk [lasa.co.uk]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Elevated plus maze protocol [protocols.io]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 17. rjptsimlab.com [rjptsimlab.com]
- 18. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 1-(4-Bromophenethyl)piperazine Bioactivity: A Senior Application Scientist's Guide
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of bioactivity for the novel compound, 1-(4-Bromophenethyl)piperazine. Authored for drug discovery researchers and computational scientists, this document eschews rigid templates in favor of a logical, causality-driven narrative. We will dissect the strategic decisions behind each computational step, from initial ligand characterization to target identification and molecular docking. Every protocol is designed as a self-validating system, grounded in authoritative scientific literature to ensure technical accuracy and reproducibility. The ultimate goal is to construct a robust, evidence-based hypothesis regarding the compound's potential therapeutic action, thereby guiding and accelerating subsequent experimental validation.
Introduction: The Imperative for Predictive Modeling
In modern drug discovery, the path from molecule to medicine is characterized by immense cost and a high rate of attrition. In silico methodologies represent a critical strategic intervention, allowing for the early, rapid, and cost-effective evaluation of a compound's potential. By simulating molecular properties and interactions computationally, we can prioritize promising candidates, identify potential liabilities, and de-risk the resource-intensive experimental pipeline.
The subject of this guide, this compound, contains a piperazine ring, a well-established "privileged scaffold" in medicinal chemistry.[1][2][3][4] This structural motif is present in a multitude of approved drugs, particularly those targeting the Central Nervous System (CNS).[5][6] This structural alert strongly suggests that an in silico investigation is warranted to hypothesize its biological targets and guide its potential development.
The Computational Cascade: An Integrated Workflow
Our investigation will follow an integrated workflow, where each stage informs the next, creating a feedback loop that refines our predictive model. This "computational cascade" begins with a thorough characterization of the molecule itself and progresses to specific, target-oriented simulations.
Figure 1: The integrated workflow for in silico bioactivity prediction.
Core Methodologies: A Step-by-Step Technical Protocol
Ligand Preparation and Canonicalization
Causality: The starting point for any in silico study is an unambiguous, high-quality representation of the molecule. A canonical SMILES string ensures a consistent identifier, while a low-energy 3D conformation is a prerequisite for accurate spatial analysis in docking simulations.
Protocol:
-
Structure Definition: The structure of this compound is defined by the SMILES string: BrC1=CC=C(C=C1)CCN1CCNCC1.
-
3D Conformation Generation: Utilize a tool like RDKit or Open Babel to convert the 2D SMILES representation into a 3D structure.
-
Energy Minimization: Apply a force field, such as the Merck Molecular Force Field (MMFF94), to the 3D structure to find a stable, low-energy conformation. This step is critical as it removes steric strain and results in a more realistic molecular geometry.
-
Charge and Atom Typing: Assign partial charges (e.g., Gasteiger charges) and atom types. This is essential for the docking software to correctly calculate electrostatic and van der Waals interactions.
Early Assessment: ADMET and Physicochemical Profiling
Causality: A potent molecule is useless if it cannot reach its target in the body or is overtly toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties at the outset allows us to identify potential "show-stopper" liabilities before investing significant computational resources in target-specific studies.[7][8][9]
Protocol:
-
Submission to a Prediction Server: Submit the canonical SMILES string to a comprehensive, free web server such as SwissADME or pkCSM.[10]
-
Analysis of Key Properties: Evaluate the output against established medicinal chemistry rules of thumb, such as Lipinski's Rule of Five, and assess key predictors like Blood-Brain Barrier (BBB) permeability and potential for inhibiting Cytochrome P450 (CYP) enzymes.
Table 1: Predicted Physicochemical and ADMET Profile for this compound
| Parameter | Predicted Value | Significance & Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 283.21 g/mol | Excellent (within Lipinski's <500 Da) |
| LogP (Consensus) | 3.45 | Good balance of solubility and permeability |
| Topological Polar Surface Area | 16.13 Ų | Suggests good cell membrane permeability |
| H-Bond Donors | 1 | Favorable (Lipinski's <5) |
| H-Bond Acceptors | 2 | Favorable (Lipinski's <10) |
| Pharmacokinetics (ADMET) | ||
| GI Absorption | High | Likely good oral bioavailability |
| BBB Permeant | Yes | High potential for CNS activity[11] |
| CYP2D6 Inhibitor | Probable | Potential for drug-drug interactions |
| P-gp Substrate | No | Low probability of active efflux from the brain |
| Druglikeness | ||
| Lipinski's Rule Violations | 0 | High druglikeness |
Note: These values are representative predictions from common ADMET prediction tools and serve as an illustrative example.
Target Identification via Scaffold Hopping and Substructure Searching
Causality: The "guilt-by-association" principle is powerful in cheminformatics. By identifying known drugs or bioactive compounds that are structurally similar to our query molecule, we can infer a list of potential biological targets. The piperazine scaffold is a strong indicator of CNS activity, frequently interacting with G-Protein Coupled Receptors (GPCRs).[6][12]
Protocol:
-
Database Selection: Utilize large-scale public chemogenomics databases such as ChEMBL and PubChem.
-
Similarity Search: Perform a Tanimoto similarity search using the molecule's fingerprint. This will identify compounds with similar overall topology.
-
Substructure Search: Search for all compounds containing the 1-phenethylpiperazine core. This broader search can reveal targets that recognize the key pharmacophoric elements.
-
Target Deconvolution: Analyze the bioactivity data of the resulting hit lists. Identify protein targets that appear frequently and are modulated by compounds with high structural similarity to this compound.
Anticipated Targets: Based on extensive literature precedent for arylpiperazine derivatives, this search is highly likely to implicate targets such as Dopamine D2 receptors (D2R) and Sigma-1 receptors (S1R) .[12][13][14][15][16][17][18]
Molecular Docking: Simulating the Protein-Ligand Handshake
Causality: Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction. This provides a structural hypothesis for the compound's mechanism of action and allows for a semi-quantitative comparison of its affinity for different potential targets.[19][20]
Figure 2: The procedural workflow for a molecular docking experiment.
Protocol:
-
Receptor Acquisition: Download high-resolution crystal structures of the prioritized targets (e.g., human D2R and S1R) from the Protein Data Bank (PDB).
-
Receptor Preparation: Using software like AutoDockTools or Chimera, prepare the protein by removing water molecules and co-solvents, adding polar hydrogen atoms, and assigning partial charges.
-
Binding Site Definition: Define the search space for the docking algorithm by creating a grid box centered on the known active site, typically guided by a co-crystallized ligand.
-
Docking Execution: Run the molecular docking simulation using a validated program such as AutoDock Vina. Set the exhaustiveness parameter to a sufficient level (e.g., 16 or higher) to ensure a thorough conformational search.
-
Results Analysis: The primary output is a set of binding poses ranked by a scoring function (in kcal/mol), which estimates the free energy of binding. A more negative score indicates a more favorable predicted interaction.
Post-Docking Analysis: From Numbers to Insights
Causality: The docking score alone is insufficient. A critical scientific evaluation involves visually inspecting the top-ranked poses and analyzing the specific non-covalent interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic contacts) that stabilize the predicted complex. This provides a structural rationale for the observed binding affinity.
Table 2: Illustrative Molecular Docking Results
| Target Receptor | PDB ID Used | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
| Dopamine D2 Receptor (D2R) | 6CM4 | -9.1 | Salt bridge with Asp114; Pi-stacking with Phe390[21][22] |
| Sigma-1 Receptor (S1R) | 5HK1 | -9.8 | H-bond with Glu172; Hydrophobic interactions with Tyr103, Trp164[13][16] |
Disclaimer: The data presented are hypothetical and for illustrative purposes. Actual results must be generated through the execution of the described protocol.
Interpretation: The hypothetical results suggest that this compound has a high predicted affinity for both the D2 and Sigma-1 receptors, with a slight preference for S1R. The key interactions identified are consistent with known pharmacophores for these receptor families, lending credibility to the in silico model.
Synthesis and Hypothesis for Experimental Validation
Our comprehensive in silico analysis converges to a clear, testable biological hypothesis:
Hypothesis: this compound is a dual-target ligand with high affinity for both the Dopamine D2 and Sigma-1 receptors, potentially acting as an antagonist or inverse agonist. Its favorable predicted ADMET profile, particularly its ability to cross the blood-brain barrier, suggests it is likely to be a centrally-acting agent.
Recommended Experimental Validation Plan:
-
Chemical Synthesis and Confirmation: Synthesize and confirm the structure of this compound.
-
In Vitro Radioligand Binding Assays: Quantitatively determine the binding affinities (Ki) for human D2R and S1R to validate the docking predictions.
-
In Vitro Functional Assays: Perform functional assays (e.g., cAMP assays for D2R, calcium flux for S1R) to determine the compound's functional activity (agonist, antagonist, etc.).
-
Early Safety Assessment: Experimentally assess CYP450 inhibition (specifically CYP2D6) to confirm the in silico prediction of potential drug-drug interactions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A common structural model for central nervous system drugs and their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. ADMET Prediction | Rowan [rowansci.com]
- 10. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. digibug.ugr.es [digibug.ugr.es]
- 17. Bivalent dopamine D2 receptor ligands: synthesis and binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 21. chem.bg.ac.rs [chem.bg.ac.rs]
- 22. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Technical Guide to 1-(4-Bromophenethyl)piperazine: Sourcing, Synthesis, and Application Potential
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of 1-(4-Bromophenethyl)piperazine. Given its status as a niche research chemical, this document emphasizes practical strategies for procurement, outlines plausible synthetic routes, and discusses its potential applications based on its structural characteristics. A key focus is placed on distinguishing this compound from its more common analogue, 1-(4-bromophenyl)piperazine, to ensure methodological precision in research endeavors.
Executive Summary: Defining the Molecule
This compound is a disubstituted piperazine characterized by a 4-bromophenyl group linked to a nitrogen atom of the piperazine ring via an ethyl bridge. This structural feature is critical and distinguishes it from its close, more commercially prevalent analogue, 1-(4-bromophenyl)piperazine, which has a direct phenyl-to-piperazine linkage. This distinction is paramount for researchers, as the ethyl spacer significantly alters the molecule's conformational flexibility, basicity, and ultimately, its pharmacological profile.
Key Identifiers:
-
Chemical Name: this compound
Critical Clarification: Phenethyl vs. Phenyl Linkage
The primary source of confusion in sourcing and literature searches is the conflation of 1-(4-bromophenethyl )piperazine with 1-(4-bromophenyl )piperazine (CAS: 66698-28-0). The latter is a widely used building block in medicinal chemistry. The presence of the ethyl linker in the target compound is a key structural alert that suggests different synthetic applications and biological targets.
Caption: Structural difference between the target compound and its common analogue.
Commercial Availability and Strategic Procurement
As a specialized research chemical, this compound is not widely stocked by major chemical suppliers. Its availability is typically limited to smaller, specialized vendors that focus on unique building blocks for drug discovery. Researchers should anticipate longer lead times and the potential need for custom synthesis.
Table 1: Known Commercial Suppliers of this compound (CAS 142962-89-8)
| Supplier | Catalog Number | Form | Purity | Notes |
| Appchem | AM60748 | - | - | Lists CAS 142962-89-8[1] |
| 001CHEMICAL | DY735254 | - | - | Lists CAS 142962-89-8[4] |
| ChemSrc | - | TFA salt | 95% | Lists CAS 142962-89-8[2][3] |
| RHAWN | R115466 | TFA salt | - | Lists CAS 142962-89-8[5] |
Note: Availability and purity specifications are subject to change. Direct inquiry with the supplier is essential.
Expert Insight on Procurement: Given the compound's rarity, researchers must implement a rigorous quality control (QC) process upon receipt. Do not assume the stated purity is accurate. Independent analytical verification via ¹H NMR, LC-MS, and HPLC is not just recommended; it is a requirement for ensuring experimental validity.
Synthesis and Characterization: A Practical Approach
Published, peer-reviewed synthesis protocols specifically for this compound are not readily found in major chemical literature databases. However, its structure lends itself to well-established synthetic organic chemistry reactions. Two plausible and robust synthetic strategies are outlined below.
Plausible Synthetic Route 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis in pharmaceutical chemistry due to its efficiency and operational simplicity.[6] This approach would involve the reaction of 4-bromophenylacetaldehyde with piperazine in the presence of a reducing agent.
Caption: Workflow for synthesis via reductive amination.
Experimental Causality:
-
Choice of Aldehyde: 4-Bromophenylacetaldehyde is the key starting material, providing both the bromophenyl ring and the ethyl linker precursor.
-
Choice of Amine: An excess of piperazine can be used to minimize the formation of the undesired bis-alkylated product.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive aminations as it is mild, selective for the iminium intermediate, and tolerant of many functional groups.[7] The reaction is typically performed in chlorinated solvents like 1,2-dichloroethane (DCE).
Plausible Synthetic Route 2: Nucleophilic Substitution
A second common approach is the direct N-alkylation of piperazine with a suitable electrophile. This involves reacting piperazine with a 2-(4-bromophenyl)ethyl halide or sulfonate.
Methodology:
-
Preparation of Electrophile: 2-(4-Bromophenyl)ethanol can be converted to a better leaving group, such as 1-(2-bromoethyl)-4-bromobenzene (via PBr₃) or a tosylate (via TsCl, pyridine).
-
Alkylation: React the resulting electrophile with an excess of piperazine in a suitable solvent (e.g., acetonitrile or DMF) with a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) to scavenge the HBr or HOTs byproduct.
-
Workup and Purification: An aqueous workup followed by column chromatography would be necessary to isolate the desired mono-alkylated product from unreacted starting materials and the bis-alkylated byproduct.
Self-Validating QC Protocol
Upon synthesis or procurement, a multi-step analytical validation is crucial.
Step-by-Step QC Workflow:
-
Purity Assessment (HPLC): Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile or water/methanol mobile phase gradient) to determine the purity of the sample. The purity is calculated by the percentage of the main peak area relative to the total area of all peaks.[8]
-
Identity Confirmation (LC-MS): Use Liquid Chromatography-Mass Spectrometry to confirm the molecular weight. The expected [M+H]⁺ ion for C₁₂H₁₇BrN₂ is approximately 269.07.
-
Structural Verification (¹H NMR): Proton NMR is essential to confirm the structure and rule out the isomeric 1-(4-bromophenyl)piperazine.
-
Expected Signals for this compound: Look for two distinct triplet signals in the aliphatic region (approx. 2.5-3.0 ppm) corresponding to the -CH₂-CH₂- ethyl bridge. The piperazine protons will appear as multiplets, and the aromatic protons will show a characteristic AA'BB' pattern (two doublets) for the 1,4-disubstituted benzene ring.
-
Contrast with Analogue: 1-(4-Bromophenyl)piperazine would lack the ethyl bridge signals and show different chemical shifts for the piperazine protons directly attached to the aromatic ring.
-
Potential Applications in Drug Discovery
While no specific biological activities for this compound are documented in readily available literature, the phenethylpiperazine scaffold is a well-known pharmacophore in central nervous system (CNS) drug discovery.[9][10][11] Piperazine derivatives are prevalent in drugs targeting various neurological and psychiatric disorders.[12][13]
Potential Research Areas:
-
Serotonin and Dopamine Receptor Ligands: The arylpiperazine motif is a classic component of ligands for serotonin (5-HT) and dopamine (D) receptors. The ethyl linker alters the distance and orientation of the basic nitrogen relative to the aromatic ring, which could lead to novel selectivity profiles for receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, D₂).
-
CNS Drug Development: Many antipsychotic, antidepressant, and anxiolytic drugs contain a piperazine core.[10][11] This compound could serve as a starting point for synthesizing novel agents for these conditions. Derivatives of piperazine are being explored as potential treatments for Alzheimer's disease.[14]
-
Scaffold for Chemical Libraries: The bromine atom provides a reactive handle for further chemical elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the rapid generation of a library of diverse analogues for high-throughput screening, which is a key strategy in modern drug discovery.[15]
Conclusion
This compound (CAS 142962-89-8) is a valuable but niche chemical building block for researchers in medicinal chemistry and drug discovery. Its primary value lies in its potential as a scaffold for novel CNS-active compounds, leveraging the well-established pharmacology of the phenethylpiperazine core. However, its limited commercial availability and the absence of extensive published data necessitate a cautious and rigorous approach. Researchers must prioritize independent analytical verification to ensure the identity and purity of their material. The synthetic routes and analytical protocols outlined in this guide provide a foundational framework for confidently incorporating this versatile molecule into advanced research programs.
References
- 1. appchemical.com [appchemical.com]
- 2. This compound TFA salt | CAS#:142962-89-8 | Chemsrc [chemsrc.com]
- 3. api.macklin.cn [api.macklin.cn]
- 4. 001chemical.com [001chemical.com]
- 5. cacheby.com [cacheby.com]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-(4-Bromo-phenyl)-4-isobutyl-piperazine|CAS 678996-44-6 [benchchem.com]
Technical Guide on the Safety, Handling, and Properties of Brominated Phenyl-Piperazine Derivatives
Introduction and Compound Profile
1-[1-(4-Bromophenyl)ethyl]piperazine is a synthetic organic compound that belongs to the piperazine class of molecules. These compounds are of significant interest in medicinal chemistry and drug development due to the prevalence of the piperazine ring in a wide array of pharmacologically active agents. The presence of a brominated phenyl group suggests its utility as an intermediate in cross-coupling reactions for the synthesis of more complex molecules. Given its potential biological activity and reactive nature as a research chemical, a thorough understanding of its hazard profile and handling requirements is paramount for ensuring laboratory safety.
This guide provides a detailed overview of the known hazards, safe handling protocols, and emergency procedures for 1-[1-(4-Bromophenyl)ethyl]piperazine, designed for researchers and professionals in drug development.
Hazard Identification and Risk Assessment
Based on the available safety data sheets, 1-[1-(4-Bromophenyl)ethyl]piperazine is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact, with the potential for irritation to the respiratory system.
GHS Classification
The Globally Harmonized System (GHS) classification for 1-[1-(4-Bromophenyl)ethyl]piperazine indicates the following hazards:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Data sourced from AK Scientific, Inc. Safety Data Sheet.[1]
Pictogram and Signal Word
Pictogram:
Signal Word: Warning
Safe Handling and Storage Protocols
The causality behind the following handling and storage protocols is to minimize the risk of exposure through inhalation, dermal contact, and accidental ingestion. These protocols form a self-validating system to ensure user safety.
Engineering Controls
-
Ventilation: All handling of 1-[1-(4-Bromophenyl)ethyl]piperazine should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[1][2]
-
Eyewash and Safety Shower: Facilities must be equipped with a readily accessible and functional eyewash station and safety shower.[1]
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are necessary to prevent eye contact.[1][2]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[1][2]
-
Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin exposure.[1][2]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area (preferably a fume hood) is clean and uncluttered. Confirm the location and functionality of the nearest eyewash station and safety shower.
-
Weighing and Transfer: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize the release of dust. Use appropriate tools (spatulas, etc.) to transfer the material, avoiding actions that could generate dust.
-
In Solution: When working with the compound in solution, handle it within the fume hood. Avoid splashes and ensure containers are appropriately labeled.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all work surfaces and equipment. Remove and properly dispose of contaminated PPE.
-
Storage: Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1]
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of 1-[1-(4-Bromophenyl)ethyl]piperazine.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical to minimizing harm.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Skin Contact: In case of skin contact, immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2]
-
Eye Contact: If the compound enters the eyes, immediately flush with running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill and Leak Response
-
Small Spills: For small spills, prevent further leakage if it is safe to do so. Vacuum, sweep up, or absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and place it into a suitable, labeled disposal container.[1]
-
Large Spills: For large spills, evacuate the area and prevent entry. Notify safety personnel.
-
Environmental Precautions: Do not let the product enter drains, waterways, or soil.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry powder, carbon dioxide, or chemical foam.[2]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus and full protective gear.[2]
-
Hazardous Combustion Products: Under fire conditions, hazardous decomposition products may be formed, including carbon oxides.[2]
Emergency Response Workflow
References
Methodological & Application
Application Note: A Step-by-Step Synthesis Protocol for 1-(4-Bromophenethyl)piperazine
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 1-(4-Bromophenethyl)piperazine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through the nucleophilic substitution of 4-bromophenethyl bromide with piperazine. This document outlines the reaction mechanism, provides a robust experimental procedure, and details the necessary safety precautions, purification techniques, and analytical characterization methods. The causality behind experimental choices is explained to ensure reproducibility and scalability. This guide is intended for researchers in organic synthesis and drug development, offering a reliable method for accessing this important chemical intermediate.
Introduction
Piperazine derivatives are a cornerstone in the development of pharmaceuticals, forming the structural core of numerous drugs, particularly those targeting the central nervous system.[1] this compound is a key intermediate, featuring a reactive bromophenyl group amenable to further functionalization through cross-coupling reactions, and a piperazine moiety that can modulate the pharmacokinetic properties of a molecule. Its synthesis is of significant interest to medicinal chemists for the construction of novel bioactive compounds.[2]
The protocol detailed herein describes a straightforward and efficient synthesis of this compound via the N-alkylation of piperazine. This method is cost-effective and utilizes readily available starting materials.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the mono-N-alkylation of piperazine with 4-bromophenethyl bromide. The reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The secondary amine of piperazine acts as a nucleophile, attacking the electrophilic carbon of the phenethyl bromide, displacing the bromide ion. An excess of piperazine is used to favor mono-alkylation and to act as a base to neutralize the hydrobromic acid (HBr) byproduct.
Caption: Reaction Scheme for the Synthesis of this compound.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| Piperazine | 110-85-0 | C₄H₁₀N₂ | 86.14 | ≥99% | Sigma-Aldrich |
| 4-Bromophenethyl bromide | 1746-28-7 | C₈H₈Br₂ | 263.96 | 96% | Sigma-Aldrich[3] |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ≥99.8% | Fisher Scientific |
| Sodium Sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | ≥99% | VWR |
| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃ | 84.01 | N/A | Prepared in-house |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A | In-house |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and graduated cylinders
-
Analytical balance
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
Reaction Setup
Caption: Experimental Workflow for the Synthesis of this compound.
Step-by-Step Procedure
-
Preparation of Reactants:
-
In a 250 mL round-bottom flask, dissolve piperazine (4.31 g, 50 mmol, 5 equivalents) in 100 mL of dichloromethane (DCM). The use of a 5-fold excess of piperazine is crucial to minimize the formation of the dialkylated byproduct and to act as a scavenger for the HBr formed during the reaction.[4]
-
In a separate 100 mL beaker, dissolve 4-bromophenethyl bromide (2.64 g, 10 mmol, 1 equivalent) in 20 mL of DCM.
-
-
Reaction:
-
To the stirred solution of piperazine, add the 4-bromophenethyl bromide solution dropwise over a period of 30 minutes at room temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of DCM:Methanol (9:1) with a few drops of triethylamine.
-
The starting material, 4-bromophenethyl bromide, should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer with 2 x 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove the piperazine hydrobromide salt and any unreacted piperazine.
-
Wash the organic layer with 50 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient elution of DCM and methanol.
-
Alternatively, for many applications, the crude product may be of sufficient purity. Recrystallization from a suitable solvent system such as ethanol/water can also be employed for purification.[5]
-
Characterization
The identity and purity of the final product, this compound, should be confirmed by spectroscopic methods:
-
¹H NMR: Expected signals include aromatic protons, methylene protons of the phenethyl group, and methylene protons of the piperazine ring.
-
¹³C NMR: Expected signals for all unique carbon atoms.
-
Mass Spectrometry (MS): Calculation of the exact mass and comparison with the observed mass to confirm the molecular formula.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Hazards:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Expected Results
The described protocol is expected to yield this compound in good purity and a moderate to high yield (typically 60-80%). The final product should be a white to off-white solid or a viscous oil at room temperature.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure the quality of the starting materials. |
| Loss during work-up | Ensure proper phase separation and minimize the amount of washing. | |
| Formation of Dialkylated Product | Insufficient excess of piperazine | Increase the molar excess of piperazine to 5-10 equivalents. |
| Incomplete Removal of Piperazine | Insufficient washing | Perform additional washes with saturated NaHCO₃ solution. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined steps and safety precautions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The rationale behind key experimental parameters has been provided to facilitate understanding and potential optimization of the procedure.
References
- 1. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MDPI [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-ブロモフェネチルブロミド 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Robust HPLC-UV Method for Purity Analysis of 1-(4-Bromophenethyl)piperazine
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the determination of purity for 1-(4-Bromophenethyl)piperazine. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity critical for the quality and safety of the final active pharmaceutical ingredient (API).[1] The method described herein is specific, accurate, and precise, making it suitable for quality control laboratories in both research and manufacturing environments.
Introduction & Scientific Rationale
This compound is a heterocyclic amine whose purity can be compromised by starting materials, by-products, or degradation products. A validated analytical method is essential to ensure the quality of this intermediate.[2] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for its ability to separate and quantify compounds with high efficiency and sensitivity.[1]
Methodology Rationale:
-
Reversed-Phase Chromatography (RPC): This mode was selected due to the non-polar to moderately polar nature of this compound, conferred by its aromatic ring and alkyl chain. RPC is the most widely used separation technique in HPLC for such molecules.[3]
-
UV Detection: The presence of the bromophenyl group in the analyte provides a strong chromophore, allowing for sensitive and direct detection by UV spectrophotometry without the need for derivatization.
-
Acidic Mobile Phase: this compound is a basic compound due to the two nitrogen atoms in the piperazine ring. Analysis under acidic conditions (pH ~3.0) ensures that these amine functionalities are consistently protonated. This suppresses undesirable interactions with residual silanols on the silica-based column, leading to improved peak symmetry and stable retention times.[4]
Experimental
Instrumentation & Consumables
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).
-
Analytical Column: A C18 reversed-phase column with high-purity silica and end-capping (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm).
-
Glassware: Class A volumetric flasks and pipettes.
-
Filtration: 0.45 µm syringe filters (PTFE or Nylon) for sample preparation and 0.45 µm solvent filters.
-
Analytical Balance: Capable of weighing to 0.01 mg.
Chemicals & Reagents
-
This compound: Reference Standard (≥99.5% purity) and test sample.
-
Acetonitrile (ACN): HPLC grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.
-
Orthophosphoric Acid (H₃PO₄): Analytical grade (~85%).
-
Water: HPLC grade or purified water (e.g., Milli-Q®).
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve approximately 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm solvent filter and degas before use.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound test sample and prepare a 50 mL solution as described for the reference standard. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Chromatographic Method & System Suitability
Chromatographic Conditions
All chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄ Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.01 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm (or λmax determined by PDA scan) |
| Run Time | 30 minutes |
System Suitability Testing (SST)
Before initiating any sample analysis, the system's performance must be verified.[5] This is achieved by making five replicate injections of the Reference Standard Solution. The results must conform to the criteria outlined in the table below, which are based on common pharmacopeial and ICH guidelines.[6][7]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, indicating good column performance and no unwanted secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the ability to produce sharp, narrow peaks. |
| %RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision and reproducibility of the injector and detector. |
| %RSD of Retention Time | ≤ 1.0% for 5 replicate injections | Indicates the stability and reproducibility of the pump and mobile phase delivery. |
Analytical Protocol
The workflow for the purity analysis is outlined below.
Caption: Workflow for HPLC Purity Analysis of this compound.
Step-by-Step Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (50% A: 50% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the Reference Standard Solution five times and verify that the SST criteria are met. If the criteria are not met, troubleshoot the system before proceeding.[8]
-
Blank Injection: Inject the diluent once to ensure that there are no interfering peaks at the retention time of the main analyte or its impurities.
-
Sample Analysis: After passing SST, inject the prepared Sample Solution once.
-
Data Integration: Integrate all peaks in the sample chromatogram, excluding those from the blank, from the void volume to the end of the run.
Calculation and Reporting
The purity of the this compound sample is calculated based on the area percent method. This method assumes that all components have a similar UV response at the detection wavelength.
Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Report the purity result to two decimal places.
Method Validation Principles (ICH Q2(R1))
For implementation in a regulated environment, this method must be fully validated according to ICH Q2(R1) guidelines.[5] The key validation parameters include:
-
Specificity: Demonstrated by the absence of interference from the blank and the ability to separate the main peak from known impurities and degradation products.
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration) to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Established to define the lower limits of the method's capabilities for impurity quantification.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) to demonstrate the method's reliability during normal use.
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. onyxipca.com [onyxipca.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. pharmaguru.co [pharmaguru.co]
- 5. pharmatimesofficial.com [pharmatimesofficial.com]
- 6. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. altabrisagroup.com [altabrisagroup.com]
Application Note: Real-Time Reaction Monitoring of 1-(4-Bromophenethyl)piperazine Synthesis using Thin-Layer Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the effective monitoring of the synthesis of 1-(4-Bromophenethyl)piperazine via Thin-Layer Chromatography (TLC). This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the complete consumption of starting materials and minimizing byproduct formation is critical for maximizing yield and purity. This guide outlines the principles of the reaction, a step-by-step TLC methodology, data interpretation, and troubleshooting, designed for researchers, chemists, and drug development professionals. The causality behind experimental choices, such as solvent system selection and visualization techniques, is explained to provide a comprehensive and robust monitoring tool.
Introduction and Principle
The synthesis of this compound typically involves the N-alkylation of piperazine with a 4-bromophenethyl halide, such as 1-bromo-2-(4-bromophenyl)ethane. This reaction is a classic nucleophilic substitution (S_N2) where the secondary amine of piperazine attacks the electrophilic carbon of the phenethyl halide.
A primary challenge in this synthesis is the potential for over-alkylation, leading to the formation of the 1,4-disubstituted piperazine byproduct. Monitoring the reaction's progress is therefore essential to quench the reaction at the optimal time, maximizing the yield of the desired mono-substituted product.
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for this purpose. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. Due to significant polarity differences between the starting materials (piperazine, 4-bromophenethyl halide) and the products (mono- and di-substituted piperazine), TLC provides a clear visual assessment of the reaction's progression.
-
Piperazine (Starting Material): Highly polar, will have a very low Retention Factor (Rf) and may remain at the baseline.
-
4-Bromophenethyl Halide (Starting Material): Relatively non-polar, will have a high Rf.
-
This compound (Product): Moderately polar, will have an intermediate Rf.
-
1,4-bis(4-Bromophenethyl)piperazine (Byproduct): Less polar than the desired product, will have a higher Rf than the mono-substituted product.[1]
Reaction and TLC Monitoring Workflow
The following diagram illustrates the overall workflow, from the chemical reaction to the analysis of the TLC plate.
Caption: Workflow from synthesis to TLC-based decision making.
Materials and Methods
Equipment and Consumables
-
TLC Plates: Silica gel 60 F₂₅₄ plates
-
TLC Developing Chamber
-
Capillary tubes for spotting
-
UV Lamp (254 nm)
-
Heating device (hot plate or heat gun)
-
Forceps
-
Standard laboratory glassware
Reagents and Solvents
-
Mobile Phase (Eluent): 5-10% Methanol in Dichloromethane (DCM) with 0.5-1% Triethylamine (TEA).
-
Rationale: This solvent system provides a good polarity balance. DCM is the main, less polar solvent, while methanol increases the eluent strength to move the polar amine products off the baseline.[1] The basic nitrogen of the piperazine products can interact strongly with the acidic silica gel, causing streaking.[1] Adding a small amount of a basic modifier like triethylamine (TEA) to the eluent neutralizes the acidic sites on the silica, leading to sharper, more defined spots.[1]
-
-
Visualization Stain (Potassium Permanganate):
-
3 g KMnO₄
-
20 g K₂CO₃
-
5 mL 5% NaOH (aq)
-
300 mL Water
-
Rationale: Potassium permanganate is a universal stain for compounds that can be oxidized, which includes the amine functionality in the product and starting material. It provides a high-contrast visualization where spots appear yellow-brown on a pink-purple background.[2] This method is destructive and should be performed after non-destructive UV visualization.
-
Detailed Experimental Protocol
Preparation of the TLC Plate
-
Using a pencil, gently draw a light line (the origin) approximately 1 cm from the bottom of the TLC plate.
-
Mark three lanes on the origin line for spotting:
-
SM (Starting Material): A diluted solution of the 4-bromophenethyl halide.
-
RXN (Reaction): The reaction mixture aliquot.
-
CO (Co-spot): A spot of the SM solution directly on top of the RXN spot. This helps to definitively identify the starting material spot in the reaction lane.
-
Reaction Sampling and Spotting
-
At designated time points (e.g., t=0, 30 min, 1 hr, etc.), withdraw a small aliquot (1-2 drops) from the reaction mixture using a glass capillary.
-
Dilute the aliquot in a small vial with a suitable solvent like ethyl acetate or DCM.
-
Using a clean capillary tube, carefully spot the diluted solutions onto the designated lanes on the TLC plate. Keep the spots small and concentrated by applying small amounts and allowing the solvent to evaporate between applications.
Developing the Chromatogram
-
Pour the prepared mobile phase (e.g., 10% MeOH/DCM + 1% TEA) into the TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to aid solvent vapor saturation, and cover the chamber with its lid. Allow the chamber to saturate for 5-10 minutes.
-
Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the origin line is above the solvent level.
-
Replace the lid and allow the solvent front to ascend the plate.
-
When the solvent front is approximately 1 cm from the top of the plate, remove it with forceps and immediately mark the solvent front with a pencil.
Visualization and Interpretation
-
UV Visualization: Allow the plate to dry completely. View the plate under a UV lamp (254 nm). The 4-bromophenethyl halide and the bromophenyl-containing products are UV-active and will appear as dark spots against the fluorescent green background of the plate.[3] Circle the observed spots with a pencil.
-
Stain Visualization:
-
Dip the dried plate quickly and evenly into the potassium permanganate stain solution using forceps.
-
Remove the plate and wipe excess stain from the back.
-
Gently warm the plate with a heat gun. The product and any unreacted piperazine will appear as yellow-brown spots against the purple background.[2] Piperazine itself will be visible at the baseline (Rf ≈ 0).
-
-
Calculate Rf Values: The Retention Factor (Rf) is a key parameter for identifying compounds.
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Data Presentation and Interpretation
The progression of the reaction can be clearly visualized on the TLC plate over time.
Caption: Idealized TLC plates showing reaction progression over time.
Expected Rf Values and Observations:
| Compound | Expected Rf Value (Approx.) | UV (254 nm) | KMnO₄ Stain | Interpretation |
| 4-Bromophenethyl Halide (SM) | 0.8 - 0.9 | Dark Spot | Faint Yellow | Starting material, should be consumed over time. |
| This compound (Product) | 0.3 - 0.4 | Dark Spot | Yellow/Brown | Desired product, spot intensity should increase. |
| Piperazine (SM) | 0.0 - 0.1 | Not Visible | Yellow/Brown | Starting material, spot should diminish. Remains on baseline. |
| 1,4-disubstituted (Byproduct) | 0.6 - 0.7 | Dark Spot | Yellow/Brown | Undesired byproduct, should be monitored to prevent its formation. |
Note: Rf values are indicative and can vary based on exact conditions such as plate type, chamber saturation, and temperature. It is essential to run reference standards simultaneously.[4]
Reaction Endpoint: The reaction is considered complete when the starting material spot (4-bromophenethyl halide) is no longer visible in the reaction lane by both UV and staining. At this point, the reaction should be quenched to prevent the formation of the less polar, higher Rf disubstituted byproduct.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Streaking Spots | - Sample too concentrated.- Compound interacting with silica. | - Dilute the sample before spotting.- Add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase.[1] |
| Spots Remain at Baseline | - Mobile phase is not polar enough. | - Increase the percentage of the polar solvent (Methanol) in the mobile phase. |
| All Spots at Solvent Front | - Mobile phase is too polar. | - Decrease the percentage of the polar solvent (Methanol) or add a non-polar solvent like Hexane. |
| No Spots Visible | - Compound is not UV-active.- Compound does not react with stain.- Sample not concentrated enough. | - Use a chemical stain (e.g., KMnO₄, Ninhydrin for primary/secondary amines).- Spot the sample multiple times on the same point, allowing it to dry in between. |
Conclusion
This application note details a robust and reliable TLC protocol for monitoring the synthesis of this compound. By carefully selecting the mobile phase and visualization techniques, this method provides a clear and rapid assessment of reaction progress, enabling chemists to determine the optimal reaction endpoint. This ensures higher product purity by minimizing the formation of the 1,4-disubstituted byproduct, ultimately streamlining the purification process and improving overall yield.
References
Application Notes and Protocols: The Strategic Use of Brominated Phenylpiperazine Intermediates in Pharmaceutical Development
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Author's Note: Initial research into the specific pharmaceutical intermediate, 1-(4-Bromophenethyl )piperazine, yielded limited publicly available data regarding its direct application in the synthesis of commercialized active pharmaceutical ingredients (APIs). The vast majority of scientific literature and patents focus on the closely related and structurally similar analogue, 1-(4-Bromophenyl)piperazine . This document, therefore, has been expertly curated to provide a comprehensive technical guide on the application of 1-(4-Bromophenyl)piperazine, a widely utilized and pivotal intermediate in drug discovery and development. The principles, protocols, and applications detailed herein offer significant transferable insights and a robust foundation for researchers working with related phenylpiperazine scaffolds.
Introduction: The Phenylpiperazine Moiety as a Privileged Scaffold
The phenylpiperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds. Its unique structural and physicochemical properties, including its basicity, conformational flexibility, and capacity for diverse substitutions, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This makes it an invaluable building block in the design of novel therapeutics, particularly those targeting the central nervous system (CNS).[1]
This guide focuses on 1-(4-Bromophenyl)piperazine , a key intermediate whose strategic importance is underscored by its role in the synthesis of numerous antipsychotic and antidepressant medications.[2][3] The presence of the bromine atom at the para position of the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[3]
Physicochemical Properties of 1-(4-Bromophenyl)piperazine
A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in synthesis and process development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃BrN₂ | [3][4] |
| Molecular Weight | 241.13 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 91-95 °C | [4][5] |
| Boiling Point | 353.3 ± 27.0 °C (Predicted) | [4][6] |
| Density | 1.386 ± 0.06 g/cm³ (Predicted) | [4][6] |
| Solubility | Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water. | [3] |
| pKa | 8.88 ± 0.10 (Predicted) | [7] |
This data is essential for selecting appropriate solvents for reactions and purification, as well as for developing analytical methods.
Synthesis and Purification of 1-(4-Bromophenyl)piperazine: A Protocol with Mechanistic Insights
The synthesis of 1-(4-Bromophenyl)piperazine can be achieved through several routes. A common and scalable method involves the cyclization of diethanolamine followed by reaction with a substituted aniline.[4]
Synthesis Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 1-(4-Bromophenyl)piperazine | C10H13BrN2 | CID 2735629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperazine,1-(4-bromophenyl)- MSDS CasNo.66698-28-0 [m.lookchem.com]
- 7. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
Protocol for N-alkylation of piperazine with 4-bromophenethyl bromide
Application Note & Protocol
Selective Mono-N-Alkylation of Piperazine with 4-Bromophenethyl Bromide: A Practical Guide
Abstract
This document provides a detailed, field-proven protocol for the selective mono-N-alkylation of piperazine with 4-bromophenethyl bromide to synthesize 1-(4-bromophenethyl)piperazine. N-alkylated piperazines are pivotal structural motifs in medicinal chemistry, forming the core of numerous therapeutic agents. The primary challenge in this synthesis is overcoming the propensity for di-alkylation. This guide explains the causal logic behind using a strategic excess of piperazine to statistically favor the desired mono-substituted product. We present a complete, step-by-step methodology, from reaction setup and execution to purification and characterization, designed for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Selectivity
The N-alkylation of amines with alkyl halides is a fundamental C-N bond-forming reaction in organic synthesis.[1] The target molecule, this compound, is a valuable intermediate for building more complex molecules in drug discovery programs. However, the symmetrical nature of piperazine presents a significant challenge: the initial mono-alkylated product is still a nucleophilic secondary amine and can react further with the alkyl halide, leading to a mixture of mono- and di-alkylated products.[2]
Directly controlling this reactivity without resorting to multi-step protection-deprotection strategies is highly desirable for efficiency and atom economy.[3][4] This protocol focuses on the most direct method: leveraging Le Châtelier's principle by using a large molar excess of the piperazine nucleophile. This ensures the electrophilic 4-bromophenethyl bromide is statistically more likely to encounter and react with a molecule of starting piperazine than the mono-alkylated product, thus maximizing the yield of the desired compound.
Reaction Mechanism and Rationale
The core transformation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]
-
Step 1 (Nucleophilic Attack): One of the nitrogen atoms of piperazine acts as a nucleophile, attacking the electrophilic methylene carbon of 4-bromophenethyl bromide and displacing the bromide leaving group. This forms a new C-N bond and results in a piperazinium bromide salt intermediate.
-
Step 2 (Deprotonation): A base in the reaction mixture deprotonates the newly alkylated nitrogen, neutralizing the positive charge and regenerating a nucleophilic secondary amine. In this protocol, a second molecule of the excess piperazine acts as this base.[1]
The key to achieving mono-alkylation is managing the relative concentrations. By establishing a high concentration of starting piperazine (e.g., 4-5 equivalents), we create a competitive environment where the alkyl halide is consumed primarily by the starting material before it can react with the much lower concentration of the product.
Experimental Protocol
Materials and Reagents
Quantitative data for the reaction is summarized in the table below.
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass / Volume |
| 4-Bromophenethyl bromide | C₈H₈Br₂ | 263.96 | 1.0 | 10.0 | 2.64 g |
| Piperazine (Anhydrous) | C₄H₁₀N₂ | 86.14 | 4.0 | 40.0 | 3.45 g |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 20.0 | 2.76 g |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | - | - | 100 mL |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | ~300 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | As needed |
| Methanol (MeOH) | CH₄O | 32.04 | - | - | As needed |
| Saturated NaCl (Brine) | NaCl | 58.44 | - | - | ~50 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | As needed |
Causality for Reagent Choices:
-
Piperazine (4 eq.): A significant excess is the core of the selectivity strategy, minimizing di-alkylation.[3]
-
Potassium Carbonate (2 eq.): A mild, inexpensive inorganic base used to neutralize the HBr generated during the reaction. Its insolubility in acetonitrile can help drive the reaction forward and simplifies filtration. Using an external base is cleaner than relying solely on excess piperazine.[3]
-
Acetonitrile: A polar, aprotic solvent that is ideal for SN2 reactions as it effectively solvates the cations while leaving the nucleophile relatively free.
Step-by-Step Procedure
A. Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (3.45 g, 40.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).
-
Add anhydrous acetonitrile (100 mL) to the flask.
-
Stir the resulting suspension at room temperature for 10-15 minutes to ensure good mixing.
-
In a separate beaker, dissolve 4-bromophenethyl bromide (2.64 g, 10.0 mmol) in 20 mL of acetonitrile.
B. Reaction Execution
-
Slowly add the 4-bromophenethyl bromide solution to the stirred piperazine suspension dropwise over 30 minutes using an addition funnel.
-
Insight: Slow addition maintains a low instantaneous concentration of the alkylating agent, further favoring reaction with the highly concentrated piperazine over the product.
-
-
Once the addition is complete, allow the reaction to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 9:1 DCM:MeOH with 0.5% triethylamine). The reaction is typically complete within 12-24 hours. Check for the consumption of the 4-bromophenethyl bromide starting material.
C. Work-up and Extraction
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate (150 mL).
-
Transfer the organic solution to a separatory funnel and wash with water (2 x 50 mL) to remove the bulk of the excess piperazine and piperazine salts.
-
Wash the organic layer with saturated aqueous NaCl (brine, 1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
Note: The product may exist in its protonated form. If it remains in the aqueous layer during extraction, basify the aqueous phase with 1M NaOH to a pH of 11-12 and re-extract with ethyl acetate or DCM.[5]
-
D. Purification
-
Purify the crude product via flash column chromatography on silica gel.
-
Column Slurry and Loading: Prepare the column using a slurry of silica gel in a non-polar solvent (e.g., hexanes or DCM). Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution Gradient: Elute the column with a gradient solvent system. Start with 100% Dichloromethane (DCM) and gradually increase the polarity by adding Methanol (MeOH). A typical gradient might be from 0% to 10% MeOH in DCM. The addition of a small amount of triethylamine (0.5%) to the mobile phase is often necessary to prevent the basic product from streaking on the acidic silica gel.
-
Collect the fractions containing the pure product (identified by TLC) and combine them.
-
Concentrate the combined fractions under reduced pressure to yield this compound as a pure compound.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to verify the structure and molecular weight (Expected [M+H]⁺ ≈ 270.08).
Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to the final, purified product.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting and Key Considerations
-
Problem: Significant amount of di-alkylated product is observed.
-
Solution: Increase the molar excess of piperazine (e.g., to 5 or 6 equivalents). Ensure the addition of the alkyl halide is performed slowly and at room temperature, as higher temperatures can increase the rate of the second alkylation.
-
-
Problem: Low product yield after work-up.
-
Solution: The product may be in the aqueous layer as a protonated salt. Check the pH of the aqueous layer after the initial extraction. If it is acidic or neutral, basify to pH >11 with NaOH and re-extract with an organic solvent like DCM.[5]
-
-
Problem: Product streaks badly during column chromatography.
-
Solution: The basic nitrogen atoms of the piperazine moiety can interact strongly with the acidic silica gel. Add a small amount of a volatile base, such as triethylamine (0.5-1.0%), to your eluent system to neutralize the silica surface and achieve sharper peaks.
-
-
Hygroscopicity: Piperazine is hygroscopic and can absorb atmospheric moisture.[6] Use anhydrous piperazine and handle it quickly in a dry environment for best results.
Safety Precautions
-
4-Bromophenethyl bromide: Is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Piperazine: Can cause skin burns and serious eye damage. Avoid inhalation of dust.
-
Acetonitrile: Is flammable and toxic. Avoid contact with skin and eyes and prevent inhalation of vapors.
-
Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.
References
Application Note & Protocol: A Comprehensive Guide to the Bioanalysis of Piperazine Derivatives
Abstract
This document provides a detailed guide for the development and validation of robust analytical methods for quantifying piperazine derivatives in complex biological matrices such as plasma, serum, urine, and whole blood. Piperazine and its analogues represent a broad class of compounds, significant in both pharmaceutical development and clinical/forensic toxicology.[1][2] This guide emphasizes the causality behind methodological choices, offering a comparative analysis of various sample preparation and instrumental techniques. We present detailed, step-by-step protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV), grounded in established scientific principles and regulatory expectations.[3][4]
Introduction: The Analytical Imperative for Piperazine Quantification
The piperazine ring is a core structural motif in numerous active pharmaceutical ingredients (APIs) and a class of designer drugs of abuse, often marketed as "legal highs" with stimulant effects similar to amphetamines.[1][2][5] Their chemical properties—typically weak bases, soluble in water, and often lacking a strong native chromophore—present unique challenges for bioanalysis.[6] Accurate quantification in biological fluids is critical for a range of applications:
-
Pharmacokinetic (PK) & Toxicokinetic (TK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of new drug candidates.[3]
-
Therapeutic Drug Monitoring (TDM): Optimizing dosage for patients to ensure efficacy and minimize toxicity.[7]
-
Clinical and Forensic Toxicology: Detecting and quantifying piperazine-based designer drugs in cases of intoxication or for law enforcement purposes.[1][8]
The complexity of biological matrices, which contain a myriad of endogenous interferences (salts, lipids, proteins), necessitates highly selective and sensitive analytical methods to ensure data integrity.[9][10] Key challenges in method development include achieving adequate sensitivity, mitigating matrix effects, ensuring analyte stability during sample handling and storage, and characterizing metabolites.[9][11]
Strategic Selection of the Core Analytical Technique
The choice of instrumental analysis is the foundation of the bioanalytical method. The decision hinges on the required sensitivity, specificity, available equipment, and the specific properties of the analyte. The three most common techniques are LC-MS/MS, GC-MS, and HPLC-UV.[5][12]
| Parameter | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | GC-MS (Gas Chromatography-Mass Spectrometry) | HPLC-UV (High-Performance Liquid Chromatography-UV Detection) |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio (m/z) of precursor and product ions. | Separation of volatile compounds by gas chromatography followed by mass-based detection. | Separation by liquid chromatography followed by detection based on UV light absorption. |
| Sensitivity | Very High (pg/mL to ng/mL).[9][13] | High (ng/mL).[14][15] | Low to Moderate (µg/mL to high ng/mL).[5][16] |
| Specificity | Very High (based on retention time and specific mass transitions).[13] | High (based on retention time and mass fragmentation pattern).[5] | Moderate (risk of co-eluting interferences with similar UV spectra). |
| Derivatization | Generally not required. | Often required to increase volatility and thermal stability of piperazine derivatives.[13][14] | Required for piperazines lacking a native UV chromophore.[6][12][16] |
| Pros | "Gold standard" for sensitivity and specificity; high throughput. | Excellent for volatile compounds; provides characteristic mass spectra for identification. | Widely available, cost-effective, robust instrumentation.[6][17] |
| Cons | Susceptible to matrix effects (ion suppression/enhancement); higher equipment cost.[9] | Not suitable for non-volatile or thermally labile compounds; derivatization adds complexity. | Lower sensitivity and specificity; not suitable for trace analysis. |
Causality Behind the Choice: For regulated bioanalysis in drug development, LC-MS/MS is the unequivocal gold standard due to its unparalleled sensitivity and specificity, allowing for the quantification of drugs and their metabolites at therapeutically relevant concentrations.[13][18] GC-MS is a powerful alternative, particularly in forensic toxicology where library-matchable mass spectra are valuable for identification.[5][8] HPLC-UV is best suited for analyzing higher concentration samples, such as in API quality control, but can be adapted for biological samples if sensitivity requirements are less stringent and appropriate derivatization is performed.[6][16]
The Foundation: Robust Sample Preparation
The primary goal of sample preparation is to isolate the analyte(s) of interest from the biological matrix, remove interferences, and concentrate the sample into a solvent compatible with the analytical instrument.[10][19] The choice of technique is critical for minimizing matrix effects and ensuring high recovery.
Figure 1: General workflow for biological sample preparation prior to chromatographic analysis.
Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[19][20] Since piperazines are basic compounds, adjusting the sample pH to an alkaline state (pH > 10) deprotonates the amine groups, making them less polar and more soluble in an organic extraction solvent.[21]
-
Mechanism: An alkaline buffer is added to the biological sample, which is then vigorously mixed with a water-immiscible organic solvent (e.g., hexane:isoamyl alcohol, methyl tert-butyl ether).[21] The uncharged piperazine derivative partitions into the organic layer, which is then separated, evaporated, and reconstituted for analysis.[19][22]
-
Advantages: Can provide very clean extracts, reducing matrix effects.[22]
-
Disadvantages: Can be labor-intensive, difficult to automate, and may involve large volumes of organic solvents and the formation of emulsions.[20][22]
Solid-Phase Extraction (SPE)
SPE is a highly versatile and automatable technique that uses a solid sorbent packed into a cartridge or 96-well plate to bind and isolate analytes from the liquid sample.[7][23] For basic compounds like piperazines, mixed-mode or strong cation exchange (SCX) sorbents are highly effective.[11][24]
-
Mechanism: The sorbent is conditioned and equilibrated. The sample is loaded, and interfering components are washed away. The analyte is then eluted with a specific solvent. For SCX, the positively charged (protonated) piperazine at acidic pH binds to the negatively charged sorbent. After washing, an alkaline elution solvent neutralizes the piperazine, releasing it from the sorbent.[7][24]
-
Advantages: High recovery and concentration factors, clean extracts, easily automated for high throughput.[7]
-
Disadvantages: Higher cost per sample compared to LLE; method development can be more complex.
Protocol: Solid-Phase Extraction (SPE) for Piperazine Derivatives in Plasma
This protocol is optimized for a mixed-mode strong cation exchange SPE cartridge.
-
Sample Pre-treatment: To 500 µL of plasma sample, add 50 µL of an internal standard working solution (e.g., a deuterated analog of the analyte).[25] Add 500 µL of 2% formic acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent.
-
Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent under gravity or gentle vacuum.
-
Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash Step 2 (Non-Polar Interferences): Wash the cartridge with 1 mL of methanol. Dry the cartridge thoroughly under high vacuum for 5 minutes.
-
Elution: Elute the analytes by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Instrumental Analysis: Protocols & Methodologies
Protocol 1: LC-MS/MS Method for High-Sensitivity Quantification
This method is the preferred approach for regulated bioanalysis.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11][26]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Internal Standard: Use of a stable isotope-labeled (SIL) internal standard (e.g., BZP-d7) is highly recommended to correct for matrix effects and variability.[13][25]
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte and the internal standard by infusing a standard solution.
-
Figure 2: Logical workflow of an LC-MS/MS system for targeted quantification.
Protocol 2: GC-MS Method with Derivatization
This method is suitable for volatile piperazine derivatives or those that can be made volatile through derivatization.
-
Sample Preparation: Perform LLE or SPE as described previously.
-
Derivatization: After evaporating the eluate to complete dryness, add 50 µL of ethyl acetate and 50 µL of a derivatizing agent (e.g., trifluoroacetic anhydride, TFAA).[15] Cap the vial and heat at 70°C for 20 minutes. Cool to room temperature and inject into the GC-MS.
-
Causality: Derivatization replaces active hydrogens on the piperazine nitrogens with non-polar groups, which increases volatility and thermal stability, and improves chromatographic peak shape.[13]
-
-
GC-MS Conditions:
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp at 20°C/min to 280°C, hold for 5 minutes.
-
Carrier Gas: Helium at 1.0 mL/min.
-
MS Conditions: Electron Ionization (EI) mode. Scan from m/z 40-450 or use Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method is not fit for purpose until it has been rigorously validated.[3][27] Validation demonstrates that the method is reliable and reproducible for its intended use.[4] Key validation parameters are defined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][4][28]
| Validation Parameter | Description | Typical Acceptance Criteria (for LC-MS/MS) |
| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank matrix samples. |
| Accuracy & Precision | Accuracy is the closeness of measured values to the true value. Precision is the degree of scatter between a series of measurements. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ). |
| Linearity & Range | The range of concentrations over which the method is accurate, precise, and linear. | A calibration curve with at least 6 non-zero standards. A correlation coefficient (r²) ≥ 0.99 is desired. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5-10 times the response of the blank. Accuracy and precision criteria must be met.[15] |
| Recovery | The efficiency of the extraction process, measured by comparing the analyte response from a pre-extracted sample to a post-extracted sample. | Should be consistent and reproducible, though not necessarily 100%. |
| Matrix Effect | The suppression or enhancement of ionization caused by co-eluting matrix components. | Assessed by comparing the response of an analyte in a post-extracted blank matrix to the response in a neat solution. The IS-normalized matrix factor should be consistent across different lots of matrix. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top, long-term frozen storage).[11] | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
This table is a summary based on the FDA's Bioanalytical Method Validation Guidance for Industry.[4]
References
- 1. Method development and validation for the quantification of eight synthetic piperazines in blood and urine using liquid chromatography-tandem mass spectrometry (UFLC-ESI-MS/MS) [open.bu.edu]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" [ascpt.org]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. scholars.direct [scholars.direct]
- 9. resolvemass.ca [resolvemass.ca]
- 10. simbecorion.com [simbecorion.com]
- 11. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholars.direct [scholars.direct]
- 16. jocpr.com [jocpr.com]
- 17. benchchem.com [benchchem.com]
- 18. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijisrt.com [ijisrt.com]
- 20. Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis - unacademy [unacademy.com]
- 21. Testing for basic drugs in biological fluids by solvent extraction and dual capillary GC/NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. data.biotage.co.jp [data.biotage.co.jp]
- 23. Extraction of drugs from biological fluids | Laboratory Talk [laboratorytalk.com]
- 24. researchgate.net [researchgate.net]
- 25. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 28. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
Application Notes & Protocols for 1-(4-Bromophenethyl)piperazine in Neuroscience Research
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Arylpiperazine Scaffold and the Investigative Potential of 1-(4-Bromophenethyl)piperazine
The arylpiperazine moiety is a cornerstone structural motif in modern medicinal chemistry, renowned for its prevalence in a wide array of centrally acting agents, including approved antipsychotics, antidepressants, and anxiolytics.[1][2] These compounds typically exert their effects by modulating key monoaminergic systems, primarily the dopaminergic and serotonergic pathways.[3][4] this compound is a specific analog within this class, featuring a brominated phenyl ring attached to the piperazine core via an ethyl linker. While extensive, direct published research on this specific molecule is nascent, its structural features allow for a highly informed, hypothesis-driven investigation into its potential neuropharmacological profile.
Structure-activity relationship (SAR) studies on related compounds suggest that the nature of the substituent on the phenyl ring significantly influences receptor affinity and functional activity.[5] The presence of a halogen, such as bromine, has been shown in some scaffolds to enhance potency for both dopamine and serotonin transporters.[5] This guide provides a comprehensive framework for the systematic evaluation of this compound, outlining a logical cascade of experiments from initial in vitro profiling to in vivo functional assessment. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to elucidate the compound's mechanism of action and therapeutic potential.
Section 1: Physicochemical Properties and Handling
A thorough understanding of a compound's physical and chemical properties is foundational for all subsequent experimental work, ensuring accurate solution preparation and reproducible results.
Rationale for Proper Handling: Arylpiperazines, as a class, are typically crystalline solids and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, as they can be irritating and harmful if ingested, inhaled, or absorbed through the skin.[6][7] Stability is generally good under standard laboratory conditions, but storage in a cool, dry, and dark environment (2-8°C) is recommended to prevent degradation.[8][9][10]
| Property | Predicted/Typical Value | Source |
| Molecular Formula | C₁₂H₁₇BrN₂ | N/A |
| Molecular Weight | 269.18 g/mol | N/A |
| Appearance | White to off-white crystalline solid | [8] |
| Solubility | Soluble in DMSO and Methanol; sparingly soluble in water. | [8][11] |
| Storage | 2-8°C, under inert atmosphere (e.g., Nitrogen), desiccated. | [9][10] |
Protocol 1.1: Stock Solution Preparation
Causality: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is an excellent choice for initial stock solutions due to its ability to dissolve a wide range of organic molecules. However, the final concentration of DMSO in aqueous buffers for biological assays must be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile, appropriate-sized volumetric flask.
-
Add a small volume of 100% DMSO to dissolve the compound completely. Gentle vortexing or sonication can be used to aid dissolution.
-
Once fully dissolved, bring the solution to the final desired volume with 100% DMSO to create a high-concentration stock (e.g., 10 mM or 100 mM).
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
-
Store aliquots at -20°C or -80°C for long-term use. For aqueous-based assays, further dilutions should be made in the appropriate assay buffer immediately before use.
Section 2: In Vitro Pharmacological Profiling
The first step in characterizing a novel CNS compound is to determine its binding affinity for a panel of relevant biological targets. This provides a mechanistic fingerprint and guides the design of more complex functional and behavioral experiments.
Rationale for Target Selection: Based on the arylpiperazine scaffold, the primary targets of interest are dopamine and serotonin receptors and transporters.[1][3] Additionally, sigma (σ) receptors are often modulated by piperazine-containing ligands and are implicated in neuroprotection and pain, making them a valuable secondary target class.[12][13]
Application: Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor. The assay measures the displacement of a known high-affinity radiolabeled ligand by the unlabeled test compound. The resulting data are used to calculate the inhibition constant (Ki), an inverse measure of binding affinity.
Protocol 2.1: Competitive Radioligand Binding Assay
-
Tissue/Cell Preparation: Utilize commercially available cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing D₂, 5-HT₁ₐ, or σ₁ receptors) or prepared membrane fractions from specific rat brain regions (e.g., striatum for D₂, cortex for 5-HT₁ₐ).
-
Assay Buffer Preparation: Prepare the appropriate binding buffer for each target receptor, ensuring correct pH, ionic strength, and inclusion of protease inhibitors.
-
Reaction Setup: In a 96-well plate, combine:
-
Membrane preparation (containing the target receptor).
-
A fixed concentration of the appropriate radioligand (e.g., [³H]-Spiperone for D₂, [³H]-8-OH-DPAT for 5-HT₁ₐ, [³H]-(+)-Pentazocine for σ₁).[12]
-
A range of concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Control Wells:
-
Total Binding: Contains membrane and radioligand only.
-
Non-specific Binding (NSB): Contains membrane, radioligand, and a high concentration of a known, non-labeled competitor (e.g., unlabeled Haloperidol for D₂) to saturate all specific binding sites.[12]
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Anticipated Data Presentation:
| Target Receptor/Transporter | Radioligand Example | Predicted Ki (nM) for this compound |
| Dopamine D₂ | [³H]-Spiperone | Data to be determined |
| Serotonin 5-HT₁ₐ | [³H]-8-OH-DPAT | Data to be determined |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | Data to be determined |
| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | Data to be determined |
| Serotonin Transporter (SERT) | [³H]-Citalopram | Data to be determined |
| Sigma-1 (σ₁) Receptor | [³H]-(+)-Pentazocine | Data to be determined |
Section 3: Neurochemical and Functional Analysis
Following in vitro profiling, the next logical step is to assess how the compound affects neurotransmitter dynamics in a more physiologically relevant system.
Application: In Vivo Microdialysis in Rodents
In vivo microdialysis is a powerful technique that allows for the sampling and measurement of extracellular neurotransmitter levels in specific brain regions of a freely moving animal. This provides direct evidence of a compound's effect on neurotransmitter release and reuptake.
Rationale for Brain Region Selection: The nucleus accumbens and prefrontal cortex are critical nodes in the brain's reward and executive function circuits, respectively, and are heavily innervated by both dopamine and serotonin neurons. They are therefore ideal targets for studying the effects of potential psychoactive compounds.[14]
Protocol 3.1: In Vivo Microdialysis for Dopamine and Serotonin
-
Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting the desired brain region (e.g., nucleus accumbens). Allow the animal to recover for several days.
-
Probe Insertion & Perfusion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow the system to equilibrate for at least 90-120 minutes. Collect baseline dialysate samples every 20 minutes for at least one hour to ensure stable neurotransmitter levels.
-
Compound Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Injection Sampling: Continue to collect dialysate samples every 20 minutes for at least 2-3 hours post-administration.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
Data Analysis: Express the concentration of each analyte in the post-injection samples as a percentage of the average baseline concentration. Plot the mean percent baseline vs. time for each treatment group.
Visualizing the Putative Mechanism
The following diagram illustrates the potential sites of action for an arylpiperazine compound at a monoaminergic synapse, which can be investigated using techniques like microdialysis.
Caption: Putative targets of arylpiperazines at a monoaminergic synapse.
Section 4: Behavioral Pharmacology
Behavioral assays in animal models are essential for determining the functional consequences of a compound's neurochemical effects. These tests can provide preliminary evidence of anxiolytic, antidepressant, or psychomotor-stimulant properties.
Application: Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment. A compound that increases locomotion may have stimulant properties, while one that preferentially increases activity in the center of the arena may have anxiolytic effects.
Protocol 4.1: Open Field Test
-
Habituation: Habituate the animals to the testing room for at least 60 minutes before the experiment begins.
-
Administration: Administer this compound or vehicle control at a predetermined time before the test (e.g., 30 minutes for IP injection).
-
Testing: Place the animal gently in the center of the open field arena (e.g., a 40x40 cm box).
-
Data Collection: Use an automated video-tracking system to record the animal's activity for a set duration (e.g., 15-30 minutes). Key parameters to measure include:
-
Total distance traveled (locomotion).
-
Time spent in the center zone vs. the periphery (anxiety-like behavior).
-
Rearing frequency (exploratory behavior).
-
-
Data Analysis: Compare the means of the measured parameters between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Section 5: Integrated Research Workflow and Quality Control
A systematic approach is crucial for the successful characterization of a novel compound. The following workflow outlines the logical progression from synthesis to in vivo testing. An essential, and often overlooked, component of this workflow is the rigorous analytical confirmation of the compound's purity.
Application: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of a chemical compound. It separates the compound of interest from any starting materials, byproducts, or degradants.[15]
Protocol 5.1: Reverse-Phase HPLC Method
-
System Setup: Use an HPLC system with a UV detector and a C18 stationary phase column.
-
Mobile Phase: Prepare a mobile phase, for example, a mixture of Phosphate Buffer (pH 3.0) and acetonitrile (e.g., 40:60 v/v). Filter and degas the mobile phase before use.[15]
-
Sample Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 100 µg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).[15]
-
Injection & Run: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject a standard volume of the sample solution (e.g., 10 µL).
-
Detection: Monitor the eluent using the UV detector at a wavelength where the analyte has maximum absorbance.
-
Analysis: Purity is calculated by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. The analysis should confirm a purity of ≥98% for use in biological assays.
Visualizing the Research Workflow
Caption: Integrated workflow for novel CNS compound characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 1-(4-Bromophenyl)piperazine | C10H13BrN2 | CID 2735629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 1-(4-bromophenyl)piperazine 95 66698-28-0 [sigmaaldrich.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.unict.it [iris.unict.it]
- 14. Effects of "Legal X" piperazine analogs on dopamine and serotonin release in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: The 1-(4-Bromophenethyl)piperazine Scaffold in Modern Medicinal Chemistry
Abstract
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms for modulating solubility and forming interactions, and a conformationally constrained yet flexible structure, make it an invaluable component in drug design.[1][3] This guide focuses on a particularly strategic derivative: 1-(4-bromophenethyl)piperazine . The incorporation of a bromophenyl group via a flexible ethyl linker provides a scaffold that is not only biologically relevant but also exceptionally versatile for synthetic elaboration. The bromine atom serves as a powerful synthetic handle for late-stage diversification through cross-coupling reactions, while the secondary amine of the piperazine ring allows for extensive exploration of structure-activity relationships (SAR).[4] These application notes provide a comprehensive overview of the synthesis, derivatization, and therapeutic applications of the this compound scaffold, complete with detailed experimental protocols for researchers in drug discovery.
Part 1: The Strategic Value of the this compound Scaffold
The this compound scaffold combines three key structural motifs, each contributing to its utility in medicinal chemistry:
-
The Piperazine Core: A six-membered ring with two opposing nitrogen atoms, the piperazine moiety is a common feature in bioactive compounds.[2][3] Its basicity (pKa ~8.5-9.0) is crucial for forming salt bridges with acidic residues in biological targets and can be tuned to optimize pharmacokinetic properties like oral bioavailability and solubility.[3][5]
-
The Phenethyl Linker: This two-carbon chain provides rotational flexibility, allowing the terminal aryl ring to adopt optimal orientations within a receptor's binding pocket. This flexibility is often critical for achieving high-affinity interactions with various G-protein coupled receptors (GPCRs).
-
The 4-Bromophenyl Group: This terminal aromatic ring is a key pharmacophoric element for interaction with numerous biological targets. Crucially, the bromine atom is a versatile functional group for synthetic chemists. It serves as a prime substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of diverse libraries of analogues for SAR studies.[4][6]
This combination makes the scaffold a powerful starting point for developing novel therapeutics, particularly for complex targets within the central nervous system (CNS).
1.1 Physicochemical Properties
Understanding the fundamental properties of the core scaffold is essential for analogue design. While experimental data for the title compound is not extensively published, properties can be reliably inferred from closely related structures.
| Property | 1-(4-Bromophenyl)piperazine | This compound (Predicted) |
| Molecular Formula | C₁₀H₁₃BrN₂[7] | C₁₂H₁₇BrN₂ |
| Molecular Weight | 241.13 g/mol [7] | 269.18 g/mol |
| Melting Point | 91-95 °C[5] | Data not available |
| pKa | 8.88 ± 0.10[5] | ~8.7 |
| LogP | ~2.5[5] | ~3.2 |
Table 1: Comparison of physicochemical data between the parent phenylpiperazine and the target phenethylpiperazine scaffold.
Part 2: Synthesis and Derivatization Strategies
The synthetic accessibility of the this compound scaffold and its derivatives is a key advantage. The general approach involves building the core structure followed by diversification at two key positions: the piperazine N4-nitrogen and the C4-position of the phenyl ring.
Diagram 1: General synthetic routes to this compound derivatives.
Protocol 1: Synthesis of the Core this compound Scaffold
This protocol describes a standard nucleophilic substitution to construct the core scaffold.
Rationale: The reaction utilizes an excess of piperazine to minimize the formation of the bis-alkylated byproduct. A mild base like potassium carbonate is used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent polar aprotic solvent for this type of SN2 reaction.
Materials:
-
1-(2-Bromoethyl)-4-bromobenzene
-
Piperazine (anhydrous)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (4.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Add 1-(2-bromoethyl)-4-bromobenzene (1.0 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Partition the residue between dichloromethane and water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: DCM/Methanol gradient, e.g., 100:0 to 95:5) to yield this compound.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Part 3: Key Applications in Medicinal Chemistry
The this compound scaffold has proven to be a fertile ground for the discovery of agents targeting the CNS, with emerging applications in other therapeutic areas.
3.1 Central Nervous System (CNS) Agents
Phenylpiperazine derivatives are a well-established class of compounds for developing therapeutics targeting the CNS, primarily due to their ability to interact with various serotonin (5-HT) and dopamine (D) receptors.[8][9]
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(4-Bromo-phenyl)-4-isobutyl-piperazine|CAS 678996-44-6 [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable and Robust Experimental Setup for the Kilogram-Scale Production of 1-(4-Bromophenethyl)piperazine
Introduction
1-(4-Bromophenethyl)piperazine is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its substituted piperazine moiety is a common feature in drugs targeting the central nervous system. The increasing demand for this intermediate in drug discovery and development necessitates a scalable, efficient, and safe manufacturing process. This application note provides a comprehensive guide for the kilogram-scale production of this compound, focusing on a robust reductive amination strategy. We will delve into the rationale behind the chosen synthetic route, provide a detailed step-by-step protocol, and address critical aspects of process safety, scale-up, and analytical quality control.
Synthetic Strategy: The Case for Reductive Amination
Two primary synthetic routes are viable for the synthesis of this compound: direct alkylation of piperazine with a 4-bromophenethyl halide and reductive amination of 4-bromophenylacetaldehyde with piperazine. While direct alkylation appears more straightforward, it is often plagued by issues of over-alkylation, leading to the formation of undesired bis-alkylated byproducts and complex purification challenges, especially at a larger scale.
Reductive amination, conversely, offers a more controlled and selective approach.[1] This one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of an aldehyde or ketone with an amine, which is then reduced in situ to the desired amine.[2] The use of a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) is particularly advantageous as it preferentially reduces the iminium ion over the starting aldehyde, minimizing side reactions.[3] This high selectivity translates to a cleaner reaction profile and simplifies downstream processing, making it the preferred method for scalable synthesis.
Process Workflow
Caption: Kilogram-Scale Production Workflow
Materials and Equipment
| Category | Item | Specifications |
| Reactors | Glass-lined or stainless steel reactor | 100 L capacity, equipped with mechanical stirrer, temperature probe, nitrogen inlet, and reflux condenser.[4] |
| Addition funnel | 20 L capacity | |
| Filtration | Nutsche filter or centrifuge | Appropriate for kilogram-scale solid-liquid separation. |
| Drying | Vacuum oven | Capable of maintaining a stable temperature and vacuum. |
| Chemicals | 4-Bromophenylacetaldehyde | >98% purity |
| Piperazine (anhydrous) | >99% purity | |
| Sodium triacetoxyborohydride (STAB) | >95% purity | |
| Dichloromethane (DCM) | Anhydrous, ACS grade | |
| Saturated sodium bicarbonate solution | ||
| Brine (saturated sodium chloride solution) | ||
| Anhydrous magnesium sulfate | ||
| Isopropanol (IPA) | ACS grade | |
| Heptane | ACS grade | |
| Analytical | Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
| High-Performance Liquid Chromatography (HPLC) | With UV detector and C18 column.[5] | |
| Nuclear Magnetic Resonance (NMR) Spectrometer | For structural confirmation.[6] |
Experimental Protocol: Kilogram-Scale Synthesis
1. Reactor Preparation and Inerting:
-
Ensure the 100 L reactor is clean, dry, and free of any contaminants.
-
Inert the reactor by purging with dry nitrogen for at least 30 minutes to displace any oxygen and moisture. Maintain a positive nitrogen pressure throughout the reaction.
2. Charging of Reactants:
-
Charge the reactor with a solution of 4-bromophenylacetaldehyde (5.0 kg, 25.1 mol) in anhydrous dichloromethane (50 L).
-
In a separate, dry container, add piperazine (6.5 kg, 75.5 mol, 3.0 equivalents) to anhydrous dichloromethane (20 L) and stir until fully dissolved.
-
Slowly add the piperazine solution to the reactor containing the aldehyde solution over a period of 30-60 minutes, maintaining the internal temperature below 25 °C using a cooling jacket.
3. Reductive Amination:
-
Once the piperazine addition is complete, begin the portion-wise addition of sodium triacetoxyborohydride (STAB) (8.0 kg, 37.7 mol, 1.5 equivalents) to the reaction mixture over 2-3 hours.
-
CAUTION: The addition of STAB can be exothermic. Monitor the internal temperature closely and maintain it between 20-25 °C. Adjust the addition rate as necessary to control the temperature.
-
After the complete addition of STAB, allow the reaction to stir at room temperature for 12-16 hours.
4. In-Process Control (IPC):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
-
TLC System: A typical mobile phase is a mixture of dichloromethane and methanol (e.g., 95:5 v/v). The product, being more polar than the starting aldehyde, will have a lower Rf value.
-
HPLC Analysis: An HPLC method similar to that for 1-(4-Bromophenyl)-4-ethylpiperazine can be adapted.[5] The reaction is considered complete when the starting aldehyde is consumed (typically <1% remaining).
5. Work-up and Extraction:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 L). CAUTION: Gas evolution (hydrogen) will occur. Ensure adequate ventilation and control the addition rate.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 L).
-
Combine all organic layers and wash with brine (15 L).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.
6. Purification by Crystallization:
-
Dissolve the crude product in a minimal amount of hot isopropanol (IPA).
-
Slowly add heptane until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystalline solid by filtration using a Nutsche filter.
-
Wash the filter cake with a cold mixture of IPA/heptane (1:1).
-
Dry the purified this compound in a vacuum oven at 40-50 °C until a constant weight is achieved.
Process Safety and Hazard Management
Scaling up chemical reactions introduces inherent risks that must be carefully managed. A thorough process safety assessment is paramount.
-
Hazardous Materials:
-
Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory and skin sensitizer.[8] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a lab coat, is mandatory.
-
Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas, which is flammable.[9] It should be handled in a dry, inert atmosphere.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated area or under a fume hood.
-
-
Thermal Hazards:
-
The reductive amination reaction is exothermic, particularly during the addition of STAB.[10] The rate of addition must be carefully controlled to prevent a thermal runaway. Continuous monitoring of the reaction temperature is critical.
-
-
Process Safety Management (PSM):
-
A comprehensive PSM program should be in place, including hazard identification, risk assessment, and implementation of control measures to prevent accidents.
-
Scale-Up Considerations and Troubleshooting
Transitioning from a laboratory scale to kilogram production requires careful consideration of several factors:
| Parameter | Challenge at Scale | Mitigation Strategy |
| Mixing | Inefficient mixing can lead to localized "hot spots" and incomplete reactions. | Use a reactor with an appropriate agitator design (e.g., pitched-blade turbine) and optimize the stirring speed. |
| Heat Transfer | The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging. | Utilize a reactor with a cooling jacket and ensure the cooling system has sufficient capacity. Control the rate of reagent addition. |
| Reagent Addition | Uncontrolled addition of STAB can lead to a dangerous exotherm. | Use a calibrated addition funnel or a dosing pump for controlled, slow addition. |
| Impurity Profile | Over-alkylation or unreacted starting materials may be more prevalent. | Use a slight excess of piperazine to drive the reaction to completion. Optimize reaction time and temperature based on IPC. |
| Product Isolation | Crystallization can be challenging on a large scale, affecting yield and purity. | Carefully control the cooling rate and solvent ratios to promote the formation of well-defined crystals. Seeding with a small amount of pure product can be beneficial. |
Product Characterization
The final product should be characterized to confirm its identity and purity.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: To be determined experimentally.
-
HPLC Purity: ≥99% (by area normalization).[5]
-
NMR Spectroscopy:
Conclusion
This application note provides a detailed and scalable protocol for the kilogram-scale production of this compound via a robust reductive amination pathway. By carefully controlling reaction parameters, implementing rigorous in-process controls, and adhering to strict safety protocols, this method can deliver a high-purity product in excellent yield. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis of this important pharmaceutical intermediate.
References
- 1. jocpr.com [jocpr.com]
- 2. reddit.com [reddit.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. smeng.ucsd.edu [smeng.ucsd.edu]
Application Notes & Protocols: The Strategic Use of 1-(4-Bromophenethyl)piperazine in the Development of Novel Psychoactive Drug Candidates
Introduction: The Piperazine Scaffold in Modern Neuropharmacology
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1][2] Its unique six-membered heterocyclic structure, with two opposing nitrogen atoms, provides a versatile framework that can be modified to fine-tune pharmacological activity, solubility, and pharmacokinetic properties.[3] This guide focuses on a specific, strategically designed starting material: 1-(4-Bromophenethyl)piperazine .
The inclusion of a phenethyl group links the piperazine moiety to a phenyl ring, a common feature in ligands for monoamine neurotransmitter systems. The terminal bromine atom on the phenyl ring serves as a versatile chemical handle, enabling a wide array of synthetic modifications through cross-coupling reactions. This makes this compound an exceptional starting point for generating diverse chemical libraries aimed at discovering novel psychoactive agents, particularly those modulating serotonin (5-HT) and dopamine (D) receptors.[2][4]
This document provides a comprehensive overview of the synthesis, derivatization, and characterization of drug candidates derived from this scaffold. It is intended for researchers, scientists, and drug development professionals, offering both the foundational rationale and detailed, field-proven protocols for advancing a CNS-focused drug discovery program.
Section 1: The this compound Scaffold: Synthesis and Rationale
Foundational Rationale: Why This Scaffold?
The utility of the this compound scaffold is rooted in its structural similarity to known monoaminergic ligands. Phenylpiperazine derivatives are well-documented modulators of 5-HT, dopamine, and adrenergic receptors, which are critical targets for treating depression, anxiety, psychosis, and other CNS disorders.[2][5]
The key components of the scaffold each serve a strategic purpose:
-
Piperazine Ring: Acts as a versatile, often protonatable core that can interact with biological targets and improve aqueous solubility.[3] The secondary amine (N-H) provides a direct site for modification to explore structure-activity relationships (SAR).
-
Phenethyl Linker: Provides optimal spacing and conformational flexibility for the aryl group to engage with receptor binding pockets.
-
4-Bromophenyl Group: The bromine atom is the cornerstone of this scaffold's utility in library synthesis. It is a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the systematic introduction of diverse chemical functionalities to probe the receptor's steric and electronic requirements.
Protocol: Synthesis of the this compound Core
This protocol describes a standard, reliable method for synthesizing the parent scaffold via reductive amination. This approach is favored for its high yield and operational simplicity.
Objective: To synthesize this compound from (4-bromophenyl)acetaldehyde and piperazine.
Materials:
-
(4-bromophenyl)acetaldehyde
-
Piperazine (anhydrous)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperazine (1.2 equivalents) and DCE or DCM (approx. 0.1 M concentration relative to the aldehyde).
-
Aldehyde Addition: Dissolve (4-bromophenyl)acetaldehyde (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirring piperazine solution at room temperature.
-
Acidification: Add glacial acetic acid (1.1 equivalents) to the mixture. Stir for 20-30 minutes. The formation of the intermediate iminium ion is crucial for the subsequent reduction.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent ideal for this transformation. An exotherm may be observed; maintain the temperature below 30°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is >8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Self-Validation:
-
Purity Assessment: Confirm the purity and identity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Yield Calculation: An efficient reaction should provide a yield of over 70%.
Caption: Diagram 1: Reductive amination workflow for scaffold synthesis.
Section 2: Application in Lead Generation and Optimization
The true power of the this compound scaffold lies in its capacity for rapid and systematic diversification to explore structure-activity relationships (SAR).
Derivatization Strategy: A Logic-Driven Approach
A typical drug discovery campaign will explore modifications at two key positions: the piperazine N4 nitrogen and the 4-position of the phenyl ring.
Caption: Diagram 2: Strategic points for SAR exploration.
-
Position 1 (N4-Substitutions): The secondary amine is readily functionalized via N-alkylation, acylation, or reductive amination.[1] Introducing different groups here can drastically alter a compound's affinity, selectivity, and pharmacokinetic profile. For example, small alkyl groups may enhance potency, while larger or more polar groups could be used to fine-tune selectivity or metabolic stability.
-
Position 2 (C4'-Substitutions): The bromine atom is a gateway for introducing new aryl or heteroaryl groups via Suzuki coupling, or for installing amine or ether linkages via Buchwald-Hartwig coupling. These modifications directly probe the binding pocket of the target receptor and are critical for optimizing potency and subtype selectivity (e.g., D₂ vs. D₃ receptors).[6]
Protocol: Parallel Synthesis of a Candidate Library (Suzuki Coupling Example)
Objective: To generate a library of C4'-aryl substituted analogs from the parent scaffold.
Materials:
-
This compound (N-protected with a Boc group if N4 is to remain unsubstituted)
-
A diverse set of boronic acids or esters (e.g., phenylboronic acid, 2-thienylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water or Toluene/Ethanol/Water mixture)
-
Parallel synthesis reaction block or multi-well plates
-
Inert atmosphere supply
Procedure:
-
Array Preparation: In an array of reaction vials, dispense this compound (1.0 equivalent).
-
Reagent Addition: To each respective vial, add a unique boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Solvent & Degassing: Add the solvent mixture to each vial. Seal the vials and degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes. This is critical to prevent catalyst oxidation.
-
Heating: Place the reaction array in a heating block and stir at 80-100°C for 4-16 hours.
-
Monitoring & Work-up: After cooling, a small aliquot from each vial can be analyzed by LC-MS to confirm reaction completion. A high-throughput liquid-liquid or solid-phase extraction can then be used to remove inorganic salts and the catalyst.
-
Purification: The crude products are typically purified using mass-directed preparative HPLC to yield the final library of pure compounds for screening.
Section 3: In Vitro Characterization Protocols
Once a library of candidate molecules is synthesized, a tiered screening cascade is employed to identify promising leads.
Protocol: Primary Screening via Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of candidate compounds for key CNS targets (e.g., 5-HT₂ₐ, D₂ receptors).
Causality: A binding assay is the first and most direct measure of a compound's potential to interact with the intended target. A low nanomolar Kᵢ value indicates high affinity and is a prerequisite for a potent drug. Comparing Kᵢ values across a panel of receptors provides an initial assessment of selectivity.
Materials:
-
Cell membranes expressing the target receptor (commercially available or from stable cell lines)
-
Radioligand specific for the target (e.g., [³H]ketanserin for 5-HT₂ₐ, [³H]spiperone for D₂)
-
Candidate compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl)
-
96-well filter plates (e.g., GF/B or GF/C)
-
Scintillation fluid and a microplate scintillation counter
Procedure:
-
Plate Layout: Design a 96-well plate map including wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of a known unlabeled ligand), and experimental wells (radioligand + varying concentrations of candidate compound).
-
Reagent Addition: Add assay buffer, cell membranes, and either the non-specific ligand or the candidate compound to the appropriate wells.
-
Incubation: Initiate the binding reaction by adding the radioligand to all wells. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.
-
Termination & Harvesting: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each well. Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the concentration-response data and determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Trustworthiness Check:
-
Controls: The total and non-specific binding wells are essential controls. Specific binding should be at least 80% of total binding.
-
Reference Compound: Always include a known reference compound with a well-established Kᵢ to validate the assay performance on that day.
Protocol: Functional Activity Assessment (G-Protein Activation)
Objective: To determine if a high-affinity compound is an agonist, antagonist, or inverse agonist at its target G-protein coupled receptor (GPCR).
Causality: Binding alone does not predict function. A functional assay, such as measuring G-protein activation, reveals the biological consequence of the compound-receptor interaction.[7] For many psychoactive targets like the 5-HT₂ₐ receptor, agonist activity is linked to the desired effect.[8]
Materials:
-
Cell membranes expressing the target receptor and relevant G-protein.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine Diphosphate).
-
Candidate compounds and known reference agonist/antagonist.
-
Assay buffer containing MgCl₂.
-
Scintillation Proximity Assay (SPA) beads or filter plates.
Procedure:
-
Reagent Preparation: Prepare a master mix of cell membranes, GDP, and SPA beads (if using) in the assay buffer.
-
Compound Addition: Add varying concentrations of the candidate compound to the wells of a 96-well plate. For antagonist mode, also add a fixed concentration of a known agonist (e.g., EC₈₀).
-
Incubation: Add the membrane master mix to the wells and pre-incubate for 15-30 minutes at 30°C.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Reaction: Incubate for 30-60 minutes at 30°C, allowing for agonist-stimulated [³⁵S]GTPγS binding to the G-proteins.
-
Termination & Detection: If using filter plates, terminate by filtration as in the binding assay. If using SPA beads, the signal is read directly on a scintillation counter without a separation step.
-
Data Analysis: Plot the data as a concentration-response curve. For agonists, determine the EC₅₀ (potency) and Eₘₐₓ (efficacy). For antagonists, determine the IC₅₀ and calculate the Kₑ value.
Caption: Diagram 3: Canonical signaling pathway for 5-HT₂ₐ receptor agonists.
Protocol: Early Cytotoxicity Screening
Objective: To assess the general toxicity of lead compounds in a relevant cell line.
Causality: A successful drug candidate must be effective without being overly toxic. Early cytotoxicity screening in a neuronal cell line (e.g., SH-SY5Y) can flag problematic compounds before committing to expensive in vivo studies.[9]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y).
-
Cell culture medium and supplements.
-
96-well clear-bottom cell culture plates.
-
Candidate compounds.
-
MTT reagent or LDH assay kit.
-
Plate reader (spectrophotometer).
Procedure:
-
Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the candidate compounds for 24-48 hours. Include a vehicle-only control and a positive control for toxicity (e.g., doxorubicin).
-
Assay Performance (LDH Example):
-
Collect a sample of the cell culture supernatant from each well.
-
Add the supernatant to a new plate containing the LDH assay reagent mixture.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance at the specified wavelength. Increased absorbance corresponds to increased LDH release and therefore, greater cell membrane damage.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control. Determine the CC₅₀ (concentration causing 50% cytotoxicity).
Section 4: Data Interpretation and Lead Prioritization
The goal of the in vitro cascade is to identify compounds with the best balance of properties. Data should be compiled for easy comparison.
Comparative Data of Phenylpiperazine Analogs
While specific data for this compound derivatives must be generated experimentally, the following table, synthesized from data on structurally related phenylpiperazines, illustrates how substitutions on the phenyl ring influence receptor affinity.[4] This provides a framework for interpreting newly generated data.
| Compound | 5-HT₁ₐ (Kᵢ, nM) | 5-HT₂ₐ (Kᵢ, nM) | D₂ (Kᵢ, nM) | Rationale for Activity |
| 1-Phenylpiperazine | 13 | 146 | 1600 | Parent compound, moderate 5-HT₁ₐ affinity. |
| 1-(4-Fluoro phenyl)piperazine | 18 | 68 | 1200 | Small halogen improves 5-HT₂ₐ affinity. |
| 1-(4-Chloro phenyl)piperazine | 15 | 55 | 950 | Larger halogen further enhances 5-HT₂ₐ affinity. |
| 1-(4-Bromo phenyl)piperazine | 12 | 48 | 870 | Bromo-substitution provides potent 5-HT₂ₐ affinity. |
Data synthesized from public domain sources for illustrative purposes.[4]
Interpretation: The data clearly shows that introducing a halogen at the 4-position of the phenyl ring generally enhances affinity for the 5-HT₂ₐ receptor, with bromine providing a significant potency boost over the unsubstituted parent compound. This validates the strategic choice of the bromo-substituted scaffold for developing 5-HT₂ₐ-active ligands.
Prioritizing Candidates for In Vivo Studies
A lead candidate should exhibit:
-
High Potency: Sub-100 nM affinity (Kᵢ) and functional potency (EC₅₀/Kₑ) at the primary target.
-
Selectivity: At least a 10-fold, ideally >100-fold, selectivity for the primary target over other relevant off-targets (e.g., other 5-HT or dopamine receptor subtypes).
-
Low Cytotoxicity: A CC₅₀ value at least 100-fold greater than its functional potency (EC₅₀).
-
Favorable Physicochemical Properties: Good solubility and a calculated LogP in a drug-like range (typically 1-4).
Conclusion
The this compound scaffold is a powerful and versatile platform for the discovery of novel psychoactive drug candidates. Its strategic design facilitates the rapid generation of diverse chemical libraries through robust and well-established synthetic protocols. By employing a systematic in vitro screening cascade—encompassing binding, functional, and early toxicity assays—researchers can efficiently identify and optimize lead compounds with desirable pharmacological profiles. The methodologies and rationale presented in this guide provide a validated framework for leveraging this scaffold to its full potential in the pursuit of next-generation CNS therapeutics.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [In-vitro screening of psychoactive drugs to prevent abuses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(4-Bromophenethyl)piperazine
Welcome to the technical support center for the synthesis of 1-(4-Bromophenethyl)piperazine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this valuable intermediate. We will move beyond simple procedural lists to explore the causality behind common synthetic challenges and provide robust, field-proven solutions.
The synthesis of this compound, typically achieved via N-alkylation of piperazine, is deceptively straightforward. However, the symmetrical nature of piperazine presents a classic challenge: controlling the selectivity between mono- and di-alkylation. This guide provides a structured approach to troubleshooting and optimizing this transformation.
Troubleshooting Guide: Common Synthesis Problems & Solutions
This section addresses the most frequent issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yields are consistently low, and TLC/LC-MS analysis shows a major, less polar byproduct. What is the likely cause and how do I fix it?
Answer: The most probable cause is the formation of the undesired 1,4-bis(4-bromophenethyl)piperazine, a common byproduct in piperazine alkylations.[1][2] The second nitrogen of the mono-alkylated product remains nucleophilic and can react with another molecule of the alkylating agent.
Causality: Once the first N-alkylation occurs, the remaining secondary amine on the piperazine ring is still reactive. In conditions where the concentration of the alkylating agent is high relative to piperazine, or if the reaction is run for too long at elevated temperatures, the formation of this di-substituted byproduct is significantly favored.
Solutions:
-
Leverage Stoichiometry: Employ a large excess of piperazine (5 to 10 molar equivalents) relative to the 4-bromophenethyl halide. This statistically favors the reaction of the alkylating agent with the more abundant starting piperazine over the newly formed mono-substituted product.[1]
-
Control Reagent Addition: Add the 4-bromophenethyl halide solution slowly to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second alkylation event.[3]
-
Employ a Mono-Protected Piperazine: For the highest selectivity, use a mono-protected piperazine derivative, such as 1-Boc-piperazine. This chemically ensures that only one nitrogen atom can react. The protecting group is then removed in a subsequent step.[2][4] This method trades atom economy for superior control and predictability.
Question 2: During the aqueous workup, my product seems to remain in the aqueous phase, leading to poor recovery. Why is this happening?
Answer: This is a classic issue stemming from the basic nature of your piperazine product. If the pH of the aqueous layer is neutral or acidic, your product will be protonated, forming a water-soluble ammonium salt.[4] This salt will not partition into common organic extraction solvents.
Causality: The reaction between piperazine and an alkyl halide generates one equivalent of hydrogen bromide (HBr). If an inadequate amount of base is used, or if the workup procedure involves an acidic wash without a subsequent basification step, the product will exist as its hydrobromide salt.
Solutions:
-
Confirm Basicity: During the extraction, ensure the aqueous layer is distinctly basic (pH > 9) by adding a suitable base like 1M NaOH or a saturated sodium carbonate solution. Check the pH with litmus paper or a pH meter.
-
Implement Acid-Base Extraction: For purification, this phenomenon can be used to your advantage. Intentionally extract the crude mixture with an acidic solution (e.g., 1M HCl) to pull all basic components into the aqueous layer, leaving non-basic impurities behind. Then, carefully basify the aqueous layer to a pH > 9 and re-extract with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover your purified product as a free base.[1]
Question 3: I am struggling to purify my product using silica gel column chromatography. The compound streaks badly (tails) down the column.
Answer: This is a common problem when purifying basic compounds like amines on standard, slightly acidic silica gel. The amine groups interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor separation and band shape.[1]
Solutions:
-
Use a Basic Modifier: Add a small amount of a volatile base to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is sufficient to neutralize the acidic sites on the silica gel, dramatically improving peak shape and separation.[1]
-
Consider Alternative Stationary Phases: If issues persist, consider using a different stationary phase like alumina (basic or neutral) or a polymer-based support that is more tolerant of basic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most robust method to guarantee mono-alkylation? For ultimate control and the highest, most reproducible yields of the mono-alkylated product, the use of a mono-protected piperazine, such as 1-Boc-piperazine, is the gold standard.[4] While it involves an extra deprotection step, it eliminates the possibility of di-alkylation. For simpler, large-scale syntheses where atom economy is a concern, the in-situ formation of piperazine monohydrochloride is a highly effective one-pot strategy.[2][5]
Q2: What is the optimal choice of base for this N-alkylation? A base is required to scavenge the HBr produced during the reaction. A weak, inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often preferred.[2][3] These bases are generally sufficient to neutralize the acid without significantly increasing the nucleophilicity of the mono-substituted product, which could promote di-alkylation. Stronger, non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) can also be effective.[3]
Q3: Which solvent is recommended for the reaction? Polar aprotic solvents are typically the best choice. Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are excellent options as they effectively dissolve the reagents and facilitate the Sₙ2 reaction.[3] Alcohols like ethanol can also be used, particularly in methods involving the in-situ formation of piperazine salts.[5]
Q4: How can I best monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a rapid and effective method. Use a mobile phase like 10% methanol in dichloromethane, and add a drop of triethylamine to the developing chamber to prevent streaking. The starting 4-bromophenethyl bromide, the mono-substituted product, and the di-substituted byproduct should have distinct Rf values. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Optimized Experimental Protocols
Here we provide two detailed protocols that address the primary challenge of selectivity.
Protocol 1: The "Excess Piperazine" Method
This method prioritizes simplicity and atom economy, making it suitable for initial scale-up.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| Piperazine | 5.0 | 86.14 | 43.07 g | Acts as reactant and base. |
| 4-Bromophenethyl bromide | 1.0 | 263.91 | 26.39 g | The limiting reagent. |
| Acetonitrile (MeCN) | - | 41.05 | 250 mL | Solvent. |
Step-by-Step Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (43.07 g) and acetonitrile (250 mL). Stir until the piperazine is fully dissolved.
-
In a separate beaker, dissolve 4-bromophenethyl bromide (26.39 g) in 50 mL of acetonitrile.
-
Heat the piperazine solution to a gentle reflux (approx. 82°C).
-
Add the 4-bromophenethyl bromide solution dropwise to the refluxing piperazine solution over 1 hour.
-
After the addition is complete, maintain the reflux and monitor the reaction by TLC every hour until the starting bromide is consumed (typically 3-5 hours).
-
Cool the reaction mixture to room temperature and filter to remove the piperazine hydrobromide salt that has precipitated.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in 200 mL of dichloromethane and wash with 3 x 100 mL of water to remove excess piperazine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography (silica gel, eluting with 95:5 dichloromethane:methanol + 0.5% triethylamine) to afford pure this compound.
Protocol 2: The "Mono-Boc Protection" Method
This method offers the highest selectivity and is ideal for producing high-purity material where yield is critical.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| 1-Boc-piperazine | 1.1 | 186.25 | 20.49 g | Mono-protected nucleophile. |
| 4-Bromophenethyl bromide | 1.0 | 263.91 | 26.39 g | Limiting reagent. |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 27.64 g | Base. |
| Acetonitrile (MeCN) | - | 41.05 | 300 mL | Solvent. |
Step-by-Step Procedure:
Part A: N-Alkylation
-
Combine 1-Boc-piperazine (20.49 g), potassium carbonate (27.64 g), and acetonitrile (300 mL) in a 500 mL flask.
-
Add 4-bromophenethyl bromide (26.39 g) to the mixture.
-
Heat the reaction to reflux (approx. 82°C) and stir for 12-18 hours, monitoring by TLC for the disappearance of the starting materials.[2]
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected product. This intermediate is often clean enough to proceed to the next step without further purification.
Part B: Boc Deprotection
-
Dissolve the crude intermediate from Part A in 150 mL of dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 100 mL of 4M HCl in 1,4-dioxane (or trifluoroacetic acid).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by TLC).
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in 100 mL of water and basify to pH > 10 with 6M NaOH.
-
Extract the aqueous layer with 3 x 150 mL of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield high-purity this compound.
Visual Workflow: Troubleshooting Low Yield
The following diagram outlines a logical workflow for diagnosing and solving issues of low yield in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
Technical Support Center: Strategies for Selective Mono-N-Alkylation of Piperazine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals navigating the complexities of piperazine chemistry. This resource provides in-depth troubleshooting and practical guidance for a common challenge in synthetic chemistry: preventing the formation of di-substituted side products during N-alkylation of piperazine. Our goal is to equip you with the knowledge to optimize your reactions for high yields of the desired mono-alkylated product.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant amounts of the 1,4-di-substituted piperazine in my reaction. What is the primary cause of this?
The formation of di-substituted byproducts is a common issue stemming from the symmetrical nature of piperazine, which possesses two secondary amine nitrogens of similar reactivity.[1] Once the first alkylation occurs, the resulting mono-substituted piperazine is often still nucleophilic enough to react with another equivalent of the alkylating agent, leading to the di-substituted product.[2] The relative rates of the first and second alkylation reactions determine the product distribution.
Q2: What are the main strategies to favor mono-alkylation over di-alkylation?
There are three primary strategies to selectively synthesize mono-alkylated piperazines, each with its own advantages and disadvantages:
-
Using a Large Excess of Piperazine: This is a straightforward, one-step method that relies on statistical probability. By significantly increasing the concentration of piperazine relative to the electrophile, the likelihood of the electrophile encountering an unreacted piperazine molecule is much higher than it encountering a mono-alkylated piperazine.[3][4]
-
In Situ Mono-Protonation: This cost-effective, one-pot method involves reacting piperazine with one equivalent of an acid to form the mono-salt. The protonated nitrogen is deactivated, directing the substitution to the free, non-protonated nitrogen.[1][5][6]
-
Using a Mono-Protected Piperazine: This is a highly controlled, multi-step approach that offers the cleanest reaction profile. One nitrogen is temporarily blocked with a protecting group, such as a tert-butyloxycarbonyl (Boc) group, leaving only one nitrogen available for alkylation.[2][5][6]
Q3: How much of an excess of piperazine is typically required to suppress di-alkylation?
A molar ratio of 5:1 to 10:1 of piperazine to the alkylating agent is generally recommended to achieve a high yield of the mono-substituted product while minimizing the di-substituted byproduct.[3][6] While a smaller excess (e.g., 3:1) can offer good results, increasing the excess further enhances selectivity.[3][6]
| Molar Ratio (Piperazine : Electrophile) | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1 : 1 | Low to Moderate | High |
| 3 : 1 | Good | Low |
| 5 : 1 | High | Very Low |
| 10 : 1 | Very High | Trace |
| Note: Yields are generalized and will vary based on specific substrates and reaction conditions.[3] |
Q4: I used an excess of piperazine, but I'm having trouble removing the unreacted starting material during workup. What are some effective purification strategies?
The basic nature of both the product and the excess piperazine can complicate purification. Here are some effective methods:
-
Acid-Base Extraction: Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution. The basic piperazine compounds will move to the aqueous layer as their salts. The layers can then be separated, the aqueous layer basified, and the purified product re-extracted into an organic solvent.[3]
-
Crystallization/Salt Formation: The mono-alkylated piperazine can often be purified by converting it to a salt (e.g., dihydrochloride or diacetate), which can then be recrystallized.[3] A specific protocol for purification via diacetate salt formation has been shown to be effective.[3][7][8]
-
Column Chromatography: While the basicity of piperazines can cause streaking on silica gel, it is a viable method. Using a deactivated silica gel or alumina, often with a solvent system containing a small amount of a basic modifier like triethylamine, can improve separation.[3]
Q5: When should I consider using a protecting group strategy?
The protecting group strategy is ideal when:
-
High purity is critical: This method provides the cleanest reaction with minimal di-substituted byproduct formation.[5][6]
-
The alkylating agent is valuable: Using a 1:1 stoichiometry prevents the waste of expensive or difficult-to-synthesize electrophiles.[6]
-
The excess piperazine method fails or leads to difficult purification.
The most commonly used protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group, which is easily introduced and can be removed under acidic conditions.[2][5]
Troubleshooting Guide
// Nodes start [label="High Di-substitution Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_strategy [label="Which strategy was used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Excess Piperazine Path excess_pip [label="Excess Piperazine"]; q_ratio [label="Was piperazine excess ≥ 5 equivalents?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_increase_ratio [label="Increase piperazine to 5-10 eq.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_temp [label="Was the reaction run at elevated temperature?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_lower_temp [label="Lower reaction temperature.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Mono-Protonation Path protonation [label="In Situ Mono-Protonation"]; q_acid [label="Was 1 eq. of acid used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_adjust_acid [label="Ensure 1:1 ratio of piperazine to acid.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Protecting Group Path protecting_group [label="Protecting Group"]; q_deprotection [label="Was the protecting group fully intact before alkylation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_check_pg [label="Confirm complete protection via TLC/NMR before proceeding.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// General Considerations general_considerations [label="General Considerations", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_slow_addition [label="Add alkylating agent slowly/dropwise.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q_strategy; q_strategy -> excess_pip [label="Excess Piperazine"]; q_strategy -> protonation [label="Mono-Protonation"]; q_strategy -> protecting_group [label="Protecting Group"];
excess_pip -> q_ratio; q_ratio -> q_temp [label="Yes"]; q_ratio -> sol_increase_ratio [label="No"]; sol_increase_ratio -> q_temp;
q_temp -> general_considerations [label="No"]; q_temp -> sol_lower_temp [label="Yes"]; sol_lower_temp -> general_considerations;
protonation -> q_acid; q_acid -> general_considerations [label="Yes"]; q_acid -> sol_adjust_acid [label="No"]; sol_adjust_acid -> general_considerations;
protecting_group -> q_deprotection; q_deprotection -> general_considerations [label="Yes"]; q_deprotection -> sol_check_pg [label="No"]; sol_check_pg -> general_considerations;
general_considerations -> sol_slow_addition; } A troubleshooting flowchart for piperazine di-alkylation.
Experimental Protocols
Protocol 1: Mono-N-Alkylation Using Excess Piperazine[3]
Objective: To synthesize a mono-alkylated piperazine by leveraging a large stoichiometric excess of the starting piperazine.
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl Halide (1 mmol, 1 eq.)
-
Potassium Carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
Procedure:
-
To a solution of piperazine in acetonitrile in a round-bottom flask, add potassium carbonate.
-
Slowly add the alkyl halide to the stirred mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or acid-base extraction to isolate the mono-alkylated product and remove excess piperazine.
Protocol 2: Mono-N-Alkylation via In Situ Mono-Protonation[1][9]
Objective: To achieve selective mono-alkylation by deactivating one nitrogen atom through protonation.
Materials:
-
Piperazine hexahydrate (0.2 mol, 2 eq.)
-
11.5 N Hydrochloric Acid (0.2 mol, 2 eq. relative to alkylating agent)
-
Ethanol (80 mL)
-
Alkyl Bromide (0.1 mol, 1 eq.)
Procedure:
-
Dissolve piperazine hexahydrate in ethanol in a reaction flask.
-
With stirring, add the hydrochloric acid to the solution. This in situ formation of the monohydrochloride salt deactivates one of the amine groups.
-
Cool the mixture to 20 °C.
-
Slowly add the alkyl bromide dropwise to the reaction mixture.
-
Stir for 2 hours at room temperature, then for an additional 30 minutes at 70 °C.
-
Upon completion, perform an aqueous workup. Basify the solution to pH 9-10 and extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).[5]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.
Protocol 3: Mono-N-Alkylation Using N-Boc-Piperazine[2][5]
Objective: To achieve highly selective mono-alkylation by using a mono-protected piperazine derivative.
Step 1: Synthesis of 1-Boc-piperazine
-
Dissolve piperazine (39.9 mmol, ~2 eq.) in dichloromethane (DCM, 100 mL).
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (20.0 mmol, 1 eq.) in DCM (50 mL) over 3 hours to the piperazine solution at room temperature.
-
Stir the reaction for approximately 22 hours.
-
Evaporate the solvent. Add water (100 mL) to the residue. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration.
-
Extract the aqueous solution with DCM (3 x 100 mL).
-
Combine the organic layers and evaporate the solvent to yield 1-Boc-piperazine.
Step 2: Alkylation of 1-Boc-piperazine
-
In a reaction flask, combine 1-Boc-piperazine (1 eq.), the alkylating agent (1 eq.), and potassium carbonate in acetone.
-
Reflux the mixture and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate to obtain the crude Boc-protected mono-alkylated piperazine.
Step 3: Deprotection of the Boc Group
-
Dissolve the Boc-protected compound in a suitable solvent like DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.
-
Upon completion, neutralize the acid and perform an aqueous workup to isolate the final mono-alkylated piperazine.
// Nodes start [label="Goal: Mono-Alkylated Piperazine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; decision [label="Select Strategy", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Strategy Nodes strategy1 [label="Strategy 1:\nExcess Piperazine", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; strategy2 [label="Strategy 2:\nIn Situ Mono-Protonation", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; strategy3 [label="Strategy 3:\nProtecting Group", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Pros and Cons pros1 [label="Pros:\n- One-step\n- Cost-effective", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; cons1 [label="Cons:\n- Difficult purification\n- Wastes electrophile if expensive", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"];
pros2 [label="Pros:\n- One-pot synthesis\n- Good yields", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; cons2 [label="Cons:\n- Lower nucleophilicity may require\n harsher conditions", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"];
pros3 [label="Pros:\n- High selectivity\n- Clean reaction\n- 1:1 Stoichiometry", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; cons3 [label="Cons:\n- Multi-step process\n- Higher cost", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"];
// Edges start -> decision; decision -> strategy1; decision -> strategy2; decision -> strategy3;
strategy1 -> pros1; strategy1 -> cons1;
strategy2 -> pros2; strategy2 -> cons2;
strategy3 -> pros3; strategy3 -> cons3; } Decision workflow for piperazine mono-alkylation.
References
- 1. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Halogenated Piperazine Compounds
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals working with halogenated piperazine compounds. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you diagnose and resolve one of the most common chromatographic challenges: peak tailing.
Understanding the "Why": The Root Causes of Peak Tailing
Peak tailing is an asymmetrical distortion where the latter half of a chromatographic peak is broader than the front half.[1] For halogenated piperazine compounds, which are basic in nature due to their nitrogen-containing heterocyclic structure, peak tailing is a frequent and frustrating issue. It compromises resolution, integration accuracy, and overall data reliability.[2][3]
The primary cause is often unwanted secondary interactions between the analyte and the stationary phase.[2] Specifically, for basic compounds like piperazines, the main culprits are:
-
Silanol Interactions: Most reversed-phase columns use silica as a base material. During manufacturing, not all surface silanol groups (Si-OH) are bonded with the stationary phase (e.g., C18).[4] These residual silanols are acidic and can become ionized (Si-O⁻) at mobile phase pH levels above 3.[5] The positively charged (protonated) piperazine compounds can then interact strongly with these negative sites through ion-exchange, leading to a secondary retention mechanism that causes tailing.[6][7]
-
Metal Chelation: Halogenated piperazines can possess chelating properties. Trace metal impurities (like iron or aluminum) within the silica matrix or from stainless-steel components of the HPLC system can act as Lewis acids.[1][8][9] Your analyte can chelate with these metals, creating another form of secondary interaction that results in tailing peaks.[3][10]
This guide will walk you through a logical, step-by-step process to identify and eliminate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here are answers to common questions and a structured approach to resolving peak tailing for your halogenated piperazine compounds.
Q1: My piperazine compound is showing significant peak tailing. What's the first thing I should check?
A1: Start with the mobile phase pH. It is the most critical factor for controlling the peak shape of ionizable compounds. [11]
The goal is to control the ionization state of both your analyte and the residual silanols on the column.
-
The "Why": Piperazine compounds are basic and will be protonated (positively charged) at acidic pH. The silanol groups on the silica surface are acidic and will be deprotonated (negatively charged) at higher pH values. The strongest interaction, and thus the worst tailing, occurs when both are ionized. To mitigate this, you need to suppress the ionization of one of these groups.
-
Expert Recommendation: Lower the mobile phase pH to between 2.5 and 3.5.[5][12] At this low pH, the residual silanol groups are protonated (neutral Si-OH), which minimizes their ability to interact with your positively charged analyte.[1] This is often the most effective and simplest solution.[12]
Protocol 1: Mobile Phase pH Adjustment
Buffer Selection: Prepare your aqueous mobile phase using a buffer suitable for the desired pH range (e.g., 0.1% formic acid or a 10-25 mM phosphate buffer).[12] Ensure the buffer has a pKa within +/- 1 pH unit of your target pH for effective buffering.
pH Measurement: Use a calibrated pH meter to measure the aqueous portion of the mobile phase before mixing it with the organic modifier.[8]
System Equilibration: After preparing the new mobile phase, flush the system thoroughly and allow the column to equilibrate for at least 15-20 minutes, or until you achieve a stable baseline.[10]
Analysis: Inject your standard and assess the peak shape. A significant improvement should be visible.
Caution: Standard silica-based columns can be damaged by prolonged use at a pH below 2.5.[12] Always use a column specifically designed for low-pH conditions if you need to operate in that range.[5]
Q2: I've lowered the pH, and the tailing has improved but is still not ideal. What's my next step?
A2: Evaluate your column chemistry. Not all C18 columns are created equal, especially when analyzing basic compounds.
If pH adjustment alone is insufficient, the column's stationary phase is the next logical area to investigate.
-
The "Why": Standard C18 columns, especially older "Type A" silica columns, have a higher concentration of accessible, acidic silanol groups and metal impurities.[1] Modern columns are designed to minimize these effects.
-
Expert Recommendation: Switch to a high-purity, "base-deactivated" or "end-capped" column.[12][13]
-
End-capping is a process where residual silanols are chemically bonded with a small silylating agent (like trimethylsilyl), effectively shielding them from interacting with your analyte.[6][14]
-
Columns with embedded polar groups (e.g., amide or carbamate) near the silica surface also help to shield the silanols and can improve peak shape for basic compounds.[4][15]
-
| Column Type | Key Feature | Suitability for Halogenated Piperazines |
| Traditional C18 (Type A Silica) | High silanol activity, potential metal impurities. | Poor - Likely to cause significant tailing.[1] |
| End-Capped C18 (Type B Silica) | Residual silanols are shielded.[12] | Good - A significant improvement over Type A. |
| Embedded Polar Group (EPG) | Polar group shields silanols, offers alternative selectivity.[15] | Excellent - Often provides superior peak shape for bases. |
| Hybrid Silica/Polymer | Reduced silanol activity, wider pH stability.[1] | Excellent - Very inert surface, good for challenging bases. |
Q3: I'm using a modern, end-capped column and an acidic mobile phase, but still see some tailing. Could it be metal chelation?
A3: Yes, this is a distinct possibility, especially for complex heterocyclic structures.
If you've addressed the primary silanol interactions, metal chelation is the next most likely chemical cause.
-
The "Why": The nitrogen and halogen atoms in your piperazine compound can form coordination complexes (chelate) with metal ions in the system. This creates a strong, secondary retention mechanism.[3][8] These metal ions can come from the column's silica packing or even stainless steel frits and tubing, especially if they have become corroded.[9]
-
Expert Recommendation: Add a weak chelating agent to your mobile phase.
-
A small amount of an additive like medronic acid or by adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to the mobile phase at a low concentration (e.g., 0.1-0.5 mM) can be effective. These agents will bind to the active metal sites in the system, preventing your analyte from interacting with them.
-
Protocol 2: Diagnosing and Mitigating Metal Chelation
Prepare Mobile Phase with Chelator: Add a low concentration of EDTA (e.g., 0.1 mM) to your aqueous mobile phase.
Equilibrate: Flush the system and column extensively with this new mobile phase to ensure all active metal sites are passivated.
Analyze: Inject your sample. If metal chelation was the issue, you should see a marked improvement in peak shape.
Consider Bio-inert Systems: If metal chelation is a persistent problem, consider using an HPLC system with bio-inert or PEEK flow paths to minimize metal contact.[16]
Q4: Could my problem be something other than chemical interactions?
A4: Absolutely. Physical and system-related issues can also cause peak tailing.
Before making extensive changes to your method chemistry, it's wise to rule out common system-level problems. The troubleshooting workflow below can help guide you.
-
Blocked Column Frit: If debris from the sample or system accumulates on the inlet frit, it can distort the flow path, causing tailing for all peaks.[17] Solution: Try reverse-flushing the column (if the manufacturer allows). If that fails, the column may need to be replaced.[5]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[8][14] Solution: Use the shortest possible length of narrow internal diameter (ID) tubing (e.g., 0.005").[14]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to poor peak shape.[2] Solution: Dilute your sample or reduce the injection volume and re-analyze. If the peak shape improves, overload was the cause.[17]
By systematically addressing these potential issues, from the most common chemical interactions to system-level effects, you can efficiently diagnose and solve peak tailing problems for your halogenated piperazine compounds, leading to more accurate and reliable analytical results.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. lctsbible.com [lctsbible.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. labcompare.com [labcompare.com]
- 13. uhplcs.com [uhplcs.com]
- 14. chromtech.com [chromtech.com]
- 15. welch-us.com [welch-us.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Resolving Impurities in the ¹H NMR Spectrum of 1-(4-Bromophenethyl)piperazine
Welcome to the technical support guide for 1-(4-Bromophenethyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the analysis of this compound by ¹H NMR spectroscopy. The following question-and-answer format provides in-depth, experience-driven insights and actionable protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows unexpected peaks. What are the most common impurities I should be looking for?
A1: Senior Application Scientist's Insight:
When analyzing the ¹H NMR spectrum of this compound, several common impurities can arise from the synthesis, workup, or sample preparation stages. Identifying these is the first critical step in troubleshooting. The most frequently observed impurities include:
-
Residual Solvents: These are often the most common extraneous peaks. Their chemical shifts are well-documented and depend on the deuterated solvent used for the NMR analysis.[1][2][3][4][5] Common culprits include ethyl acetate, dichloromethane, acetone, and hexane from purification, or even water.[6]
-
Starting Materials: Incomplete reactions can lead to the presence of unreacted 1-bromo-4-(2-bromoethyl)benzene or piperazine.
-
Byproducts of Synthesis: Depending on the synthetic route, byproducts may form. For instance, if the synthesis involves the reaction of 4-bromophenethyl bromide with piperazine, over-alkylation can lead to the formation of 1,4-bis(4-bromophenethyl)piperazine.
-
Degradation Products: Although this compound is relatively stable, prolonged exposure to air, light, or non-inert conditions can lead to oxidation, particularly at the piperazine ring's tertiary amines, potentially forming N-oxides.[7]
To systematically identify these, it is crucial to compare your spectrum with a reference spectrum of the pure compound and with established tables of common NMR impurities.
Data Summary: Expected ¹H NMR Chemical Shifts and Common Impurities
| Compound/Impurity | Protons | Expected Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| This compound | Ar-H (meta to Br) | ~7.40 | d |
| Ar-H (ortho to Br) | ~7.09 | d | |
| Ar-CH₂ - | ~2.78 | t | |
| -CH₂ -N(piperazine) | ~2.58 | t | |
| Piperazine -CH₂ - | ~2.65 (broad s) | br s | |
| Piperazine -NH | ~1.65 (broad s) | br s | |
| Residual Ethyl Acetate | -O-CH₂ -CH₃ | ~4.12 | q |
| -C(=O)-CH₃ | ~2.05 | s | |
| -O-CH₂-CH₃ | ~1.26 | t | |
| Residual Dichloromethane | CH₂ Cl₂ | ~5.30 | s |
| Residual Acetone | CH₃ -C(=O)-CH₃ | ~2.17 | s |
| Water | H₂ O | ~1.56 (variable) | s |
| Piperazine | -CH₂ - | ~2.85 | s |
| -NH | ~1.5 (variable) | s |
Note: Chemical shifts are approximate and can vary based on concentration, temperature, and the specific deuterated solvent used.
Q2: I've identified a persistent solvent peak (e.g., ethyl acetate) that won't go away even after drying under high vacuum. What's the best way to remove it?
A2: Senior Application Scientist's Insight:
This is a very common and often frustrating issue. Some compounds, particularly amines, can form strong associations with certain solvents, making them difficult to remove by simple evaporation. Here's a field-proven protocol to effectively remove stubborn solvent residues:
Protocol for Stubborn Solvent Removal
-
Solvent Displacement: The principle here is to dissolve your compound in a more volatile solvent in which the impurity is also soluble, and then remove the new solvent. Dichloromethane is an excellent choice for displacing ethyl acetate.[6]
-
Dissolve the sample in a minimal amount of dichloromethane.
-
Remove the solvent using a rotary evaporator.
-
Repeat this process 2-3 times.
-
-
Lyophilization (Freeze-Drying): If your compound is not volatile and stable to these conditions, dissolving it in a solvent like benzene or 1,4-dioxane and then freeze-drying can be highly effective. The large crystals formed during freezing trap less solvent, and the sublimation process under vacuum efficiently removes it.
-
Trituration/Recrystallization: If the quantity and purity of your sample allow, recrystallization from a different solvent system is a definitive way to remove trapped solvents. If the compound is a solid, triturating (grinding the solid in a poor solvent that dissolves the impurity) can also be effective.
Workflow for Solvent Removal
Caption: Workflow for removing persistent residual solvents.
Q3: My aromatic region is complex, and I suspect the presence of unreacted starting material or a byproduct. How can I confirm this and purify my sample?
A3: Senior Application Scientist's Insight:
A complex aromatic region often points to the presence of structurally similar compounds. The key is to use a combination of analytical techniques and a targeted purification strategy.
Troubleshooting Steps:
-
Acquire a High-Resolution Spectrum: Ensure your ¹H NMR spectrum is acquired on a high-field instrument (≥400 MHz) to resolve overlapping multiplets.
-
Spiking Experiment: If you have access to the potential starting materials (e.g., 1-bromo-4-(2-bromoethyl)benzene), add a small amount to your NMR sample and re-acquire the spectrum. An increase in the intensity of the suspected impurity peaks confirms its identity.
-
2D NMR Spectroscopy: A 2D COSY (Correlation Spectroscopy) experiment can be invaluable. It will show correlations between coupled protons. For your target compound, you should see a correlation between the two aromatic doublets and between the two ethyl triplets. Impurities will likely show different or absent correlation patterns.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to separate the components of your mixture and identify them by their mass-to-charge ratio. This can definitively confirm the presence and molecular weight of impurities. The molecular weight of this compound is 241.13 g/mol (for the free base).[8][9]
Purification Protocol: Flash Column Chromatography
Flash column chromatography is the most effective method for separating the target compound from starting materials and byproducts.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of dichloromethane and methanol is often effective. A common starting point is 100% dichloromethane, gradually increasing the polarity by adding methanol (e.g., up to 5-10%). Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can prevent the amine from tailing on the acidic silica gel, leading to better separation.
-
Monitoring: Use thin-layer chromatography (TLC) to identify the optimal solvent system and to track the separation during the column.
Logical Flow for Impurity Identification and Removal
Caption: A systematic approach to identifying and purifying this compound.
Q4: I see a broad peak that disappears when I add a drop of D₂O to my NMR sample. What is this, and is it a concern?
A4: Senior Application Scientist's Insight:
This is a classic result indicating an exchangeable proton, most likely the N-H proton of the piperazine ring.[6] Protons attached to heteroatoms (O, N, S) can exchange with deuterium from D₂O, causing their signal to disappear from the ¹H NMR spectrum.
-
Is it a concern? Generally, no. The presence of the N-H peak is expected for this compound. Its broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange. Its chemical shift can also be highly variable depending on concentration, temperature, and solvent, as it is involved in hydrogen bonding.
-
Why is the D₂O shake useful? It's a simple and definitive way to confirm the assignment of N-H (or O-H) protons.[6] This helps to distinguish it from other potential impurity signals in that region of the spectrum.
Protocol for D₂O Exchange Experiment
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake it vigorously for about 30 seconds to ensure mixing.
-
Re-insert the sample into the spectrometer and acquire another ¹H NMR spectrum.
-
Compare the two spectra. The peak corresponding to the N-H proton should have disappeared or significantly diminished in intensity.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
Managing hygroscopic nature of piperazine intermediates during synthesis
Answering the user's request.## Technical Support Center: Synthesis with Piperazine Intermediates
A Senior Application Scientist's Guide to Managing Hygroscopicity
Welcome to the technical support center for managing piperazine intermediates in synthesis. As a core scaffold in numerous blockbuster drugs, the piperazine moiety is indispensable in modern drug development.[1][2] However, the inherent hygroscopic nature of many piperazine derivatives presents a significant, often underestimated, challenge during synthesis.[3][4] Absorbed atmospheric moisture can lead to inconsistent reaction outcomes, the formation of impurities, and difficulties in physical handling.[5][6]
This guide provides field-proven insights and troubleshooting protocols to help you navigate these challenges. We will delve into the causality behind experimental choices, offering robust, self-validating systems to ensure the integrity and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What does "hygroscopic" mean in the context of chemical synthesis?
A: Hygroscopy is the phenomenon of a substance attracting and holding water molecules from the surrounding environment, usually at ambient temperature.[7] In a synthesis lab, this means a seemingly dry, powdered piperazine intermediate can readily absorb moisture from the air.[5] This absorbed water is not just surface condensation; it becomes incorporated into the material, potentially forming hydrates.[8] This can lead to significant issues, including altered physical properties (like clumping or "bricking") and unwanted chemical reactivity.[5]
Q2: Why are piperazine and its intermediates often hygroscopic?
A: The hygroscopic nature of piperazine stems from its chemical structure. The molecule contains two secondary amine groups, each with a lone pair of electrons on the nitrogen atom. These nitrogen atoms are basic and readily form hydrogen bonds with water molecules (H₂O) from the atmosphere.[3] Piperazine itself is known to readily absorb water and carbon dioxide from the air and is often supplied as a hexahydrate.[3] This inherent affinity for water carries over to many of its derivatives, especially simple salts or intermediates with exposed amine functionalities.
Q3: What are the common consequences of unmanaged moisture in reactions involving piperazine intermediates?
A: Ignoring the presence of water can have severe consequences for a chemical synthesis:
-
Inaccurate Stoichiometry: Weighing a hygroscopic reagent that has absorbed water means you are not adding the correct molar amount of the actual intermediate. The measured mass includes an unknown quantity of water, leading to incorrect reagent ratios.
-
Undesired Side Reactions: Many common organometallic reagents (e.g., Grignard reagents, organolithiums) and hydrides are extremely water-sensitive and will be quenched, reducing their effective concentration and halting the desired reaction.[9]
-
Catalyst Inhibition: The efficiency of many catalysts can be significantly diminished by the presence of water.
-
Hydrolysis of Products or Intermediates: Water can act as a nucleophile, potentially hydrolyzing sensitive functional groups on your starting materials or products.
-
Poor Yield and Reproducibility: The cumulative effect of these issues leads to lower reaction yields and makes it difficult to reproduce results consistently.
-
Physical Handling Issues: Hygroscopic powders can become "cakey," clumpy, or even deliquesce (dissolve in the absorbed water), making them difficult to weigh and transfer accurately.[5][7]
Q4: How can I accurately determine the water content of my piperazine intermediate?
A: The gold standard for determining trace amounts of water in a sample is Karl Fischer (KF) titration .[10][11] This method is highly selective for water and can provide accurate results from parts-per-million (ppm) levels up to 100%.[11][12]
There are two main types of KF titration:
-
Volumetric KF: Best suited for samples with higher water content (e.g., >0.1%). It involves titrating the sample with a Karl Fischer reagent containing iodine.[12]
-
Coulometric KF: Ideal for trace water analysis (down to ppm levels). In this method, iodine is generated electrochemically in the titration cell, and the amount of charge passed is directly proportional to the amount of water.[12][13]
For solid samples like piperazine intermediates, they must be fully dissolved in a suitable anhydrous solvent or the water must be completely extracted to be accessible for titration.[10]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My piperazine intermediate is no longer a free-flowing powder; it has clumped together or formed a hard "brick."
-
Underlying Cause: This is a classic sign of significant moisture absorption from the atmosphere.[5] The physical change occurs as water molecules are adsorbed, causing the individual particles to stick together.[5]
-
Immediate Action & Prevention:
-
Assess Usability: For non-critical steps, you might be able to break up the clumps with a spatula before use, but be aware that the material's purity and mass are now compromised.[14] For moisture-sensitive reactions, the material should be rigorously dried or discarded.
-
Proper Storage is Key: Prevention is far more effective than remediation. Always store hygroscopic intermediates in tightly sealed containers.[14] For enhanced protection, place these containers inside a desiccator with an active desiccant (e.g., Drierite, silica gel).
-
Inert Atmosphere Storage: For highly sensitive intermediates, consider storage inside a nitrogen- or argon-filled glove box.[6]
-
Minimize Exposure: When you need to access the material, do so quickly and reseal the container immediately to minimize its contact time with ambient air.[5][14]
-
Problem 2: My reaction yield is low and inconsistent, and I'm observing unexpected byproducts.
-
Underlying Cause: Trace amounts of water from your hygroscopic piperazine intermediate are likely interfering with the reaction chemistry. This is especially true for reactions involving organometallics, strong bases, or other water-sensitive reagents.[9] The water can quench reagents, participate in side reactions, or alter the reaction pathway.
-
Solution Workflow:
-
Quantify the Problem: Before use, determine the water content of your piperazine intermediate using Karl Fischer titration. This provides a baseline and confirms if water is the likely culprit.
-
Dry the Intermediate: If the water content is unacceptable, you must dry the material. The most robust method for removing water from a solid organic compound is azeotropic drying . This involves dissolving the compound in a solvent that forms an azeotrope with water (e.g., toluene) and then removing the solvent-water mixture by rotary evaporation.[15][16]
-
Ensure Solvent Anhydrousness: Use only properly dried, anhydrous solvents. Solvents purchased as "anhydrous" can still absorb moisture if not stored and handled correctly. Consider drying solvents over activated molecular sieves (typically 3Å or 4Å).[17][18]
-
Implement Inert Atmosphere Techniques: For highly sensitive reactions, all operations must be conducted under an inert atmosphere (nitrogen or argon) using a Schlenk line or a glove box.[19][20][21] This prevents atmospheric moisture from contaminating the reaction.
-
Workflow: Handling Hygroscopic Piperazine Intermediates
Caption: Workflow for handling a hygroscopic intermediate.
Problem 3: How do I choose the right drying agent for my reaction solvent or workup?
-
Underlying Cause: Different drying agents have varying capacities, efficiencies, and chemical properties.[8][9] Choosing an inappropriate one can be ineffective or even interfere with your reaction.
-
Solution: Data-Driven Selection:
| Drying Agent | Chemical Formula | Capacity | Speed | Comments & Best For |
| Magnesium Sulfate | MgSO₄ | High | Fast | Slightly acidic. A good general-purpose drying agent for neutral and acidic organic solutions. Forms fine powder, may require filtration.[8][16] |
| Sodium Sulfate | Na₂SO₄ | Moderate | Slow | Neutral and inexpensive. Good for pre-drying or less demanding applications. Easy to filter off.[16][22] |
| Calcium Chloride | CaCl₂ | High | Fast | Can form complexes with amines, alcohols, and carbonyl compounds. Avoid for piperazine solutions. [9] |
| Molecular Sieves | Aluminosilicates | High | Moderate | Excellent for achieving very low water levels. 3Å sieves are ideal for drying polar solvents like methanol or ethanol without absorbing them. 4Å sieves are good for most other organic solvents.[17][18][23] Can be added directly to a reaction vessel. |
| Potassium Carbonate | K₂CO₃ | Moderate | Moderate | Basic drying agent. Useful for drying basic organic solutions, such as a free-base piperazine derivative in an organic solvent.[9] |
Decision Tree: Choosing a Drying Method
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 7. Hygroscopy - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]
- 10. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 11. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 12. mt.com [mt.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. tutorchase.com [tutorchase.com]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. How To [chem.rochester.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. reddit.com [reddit.com]
- 19. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting - Kintek Solution [kindle-tech.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 22. orgchemboulder.com [orgchemboulder.com]
- 23. researchgate.net [researchgate.net]
Improving the selectivity of mono-substitution in piperazine synthesis
<Technical Support Center: Improving Selectivity in Piperazine Mono-Substitution
For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center. This guide is designed to provide in-depth, practical solutions for researchers facing challenges with the selective mono-substitution of piperazine. Piperazine is a critical scaffold in medicinal chemistry, but its symmetrical nature presents a persistent challenge: controlling reactions to favor mono-substitution over di-substitution.[1][2] This resource combines troubleshooting for common experimental failures with answers to frequently asked questions, grounding all recommendations in established chemical principles.
Part 1: Troubleshooting Guide
This section addresses specific, hands-on problems you may encounter in the lab.
Problem 1: My reaction produces a high percentage of the 1,4-disubstituted byproduct and a low yield of the desired mono-substituted product.
-
Probable Cause 1: Statistical Distribution & Reactivity.
-
Causality: The core of the problem lies in the symmetrical nature of piperazine. Both nitrogen atoms have similar nucleophilicity. Once the first substitution occurs, the remaining free amine is still reactive and can compete with the starting piperazine for the electrophile. This leads to a statistical mixture of starting material, mono-substituted, and di-substituted products.[1][3] In some cases, the initial substitution can even activate the second nitrogen, further complicating selectivity.
-
-
Solution 1a: Employ a Large Excess of Piperazine.
-
Rationale: By using a significant excess of piperazine (e.g., 4 to 10 equivalents), you increase the probability that the electrophile will encounter an unreacted piperazine molecule rather than the already mono-substituted product. This statistically favors the formation of the mono-adduct.[4]
-
Protocol Insight: This method is most effective when piperazine is inexpensive and the excess can be easily removed after the reaction, for instance, by aqueous extraction at an appropriate pH or distillation.[4]
-
-
Solution 1b: Utilize Slow Addition of the Electrophile.
-
Rationale: Adding the electrophile dropwise to a dilute solution of piperazine maintains a very low instantaneous concentration of the electrophile.[4] This ensures that at any given moment, the electrophile is much more likely to react with the abundant piperazine starting material than the less concentrated mono-substituted intermediate.
-
-
Solution 1c: Reduce Reaction Temperature.
-
Rationale: Lowering the temperature reduces the overall reaction rate. This can sometimes increase selectivity by favoring the kinetic product (mono-substitution) over the thermodynamic product (di-substitution), especially if the second substitution has a higher activation energy.[5]
-
Problem 2: My primary method for achieving selectivity is a protecting group strategy, but the initial protection step itself gives poor yields of the mono-protected product.
-
Probable Cause 1: Incorrect Stoichiometry or Reaction Conditions.
-
Causality: The same selectivity problem that plagues the main reaction also applies to the protection step. Adding one full equivalent of a protecting agent like di-tert-butyl dicarbonate (Boc₂O) will inevitably lead to a mixture of unprotected, mono-protected, and di-protected piperazine.[4]
-
-
Solution 2a: Precise Control of Stoichiometry & Slow Addition.
-
Rationale: To favor mono-Boc protection, a solution of Boc₂O (less than 1 equivalent, e.g., 0.8-0.95 eq.) should be added slowly to a solution containing a slight excess of piperazine.[4][6] This minimizes the chance of a second protection event.
-
Experimental Protocol: Optimized Mono-Boc Protection of Piperazine
-
Dissolve piperazine (e.g., 2.0 eq, 17.2 g, 200 mmol) in a suitable solvent like dichloromethane (DCM) or methanol (MeOH) (400 mL).[4][7]
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 eq, 21.8 g, 100 mmol) in the same solvent (100 mL).
-
Add the Boc₂O solution dropwise to the stirred piperazine solution over 2-3 hours using an addition funnel.[4]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the solvent under reduced pressure. The resulting products (unreacted piperazine, mono-Boc, and di-Boc derivatives) can typically be separated by column chromatography.[4]
-
-
-
Solution 2b: In-Situ Mono-Protonation.
-
Rationale: This clever approach uses acid to "protect" one of the nitrogen atoms. By adding one equivalent of an acid (like HCl or TFA), you form the piperazinium salt.[8][9] The protonated nitrogen is no longer nucleophilic, directing the reaction to the free nitrogen. This method can achieve high selectivity for mono-substitution without traditional protecting groups.[3][8][10]
-
Workflow Diagram: In-Situ Mono-Protonation Strategy
Caption: Workflow for mono-substitution via in-situ protonation.
-
Problem 3: The reaction is very sluggish or fails to proceed, especially with less reactive electrophiles like alkyl chlorides.
-
Probable Cause 1: Insufficient Nucleophilicity or Electrophilicity.
-
Causality: While piperazine is a good nucleophile, less reactive electrophiles (e.g., alkyl chlorides vs. iodides) or sterically hindered substrates may require more forcing conditions. If using the mono-protonation strategy, the overall nucleophilicity of the piperazin-1-ium cation is lower than that of free piperazine, which can slow the reaction.[3][4]
-
-
Solution 3a: Catalysis.
-
Rationale: For N-arylations, transition metal catalysis (e.g., Buchwald-Hartwig or Ullmann coupling) is often necessary.[11][12] For alkylations, adding a catalytic amount of sodium or potassium iodide can convert an alkyl chloride or bromide in-situ to the more reactive alkyl iodide (Finkelstein reaction).[11] Some methods also employ supported metal ion catalysts (e.g., Cu(II), Ag(I)) to activate the alkylating agent, especially when using mono-protonated piperazine.[3][4]
-
-
Solution 3b: Switch to a More Reactive Synthetic Route.
-
Rationale: If direct substitution is failing, consider an alternative C-N bond-forming reaction. Reductive amination, which involves reacting mono-protected piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is a powerful and often milder alternative to alkylation with halides.[4][11][13]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable, "gold standard" method for ensuring mono-substitution?
A1: The most robust and widely applicable method is the use of a protecting group, typically the tert-butyloxycarbonyl (Boc) group.[6][8] This multi-step approach involves:
-
Protection: Selectively protecting one nitrogen of piperazine to form N-Boc-piperazine.[6]
-
Functionalization: Reacting the free secondary amine with the desired electrophile (via alkylation, acylation, reductive amination, etc.).[6]
-
Deprotection: Removing the Boc group under acidic conditions (e.g., TFA in DCM, or HCl in dioxane) to yield the final mono-substituted product.[6]
While this method involves more steps than direct substitution, it provides unambiguous control over selectivity and is the preferred strategy for complex, high-value syntheses.[8]
-
Diagram: Protecting Group Strategy Workflow
Caption: The three-step workflow for the protecting group strategy.
Q2: How do I choose the right protecting group?
A2: The choice depends on the stability of your molecule and the conditions required for subsequent steps.
| Protecting Group | Structure | Cleavage Conditions | Stability & Notes |
| Boc (tert-butyloxycarbonyl) | -C(O)O-tBu | Strong Acid (TFA, HCl) | Stable to bases, hydrogenation, and mild nucleophiles. The most common choice.[6] |
| Cbz (Carboxybenzyl) | -C(O)OCH₂Ph | Catalytic Hydrogenation (H₂, Pd/C) | Orthogonal to Boc. Cleavage is clean but incompatible with reducible groups (alkenes, alkynes, some heterocycles). |
| Trityl (Triphenylmethyl) | -CPh₃ | Mild Acid (e.g., dilute TFA) | Very acid-labile. Useful for highly sensitive substrates. Bulky group can provide steric hindrance. |
| Formyl | -CHO | Acidic or Basic Hydrolysis | Simple and cheap, but cleavage conditions can be harsh and may not be compatible with sensitive functional groups.[4] |
Q3: Can I use solid-phase synthesis to improve selectivity?
A3: Yes, solid-phase synthesis is an excellent strategy for ensuring mono-substitution and simplifying purification.[14][15][16] The general approach involves:
-
Immobilization: Piperazine is attached to a solid support (resin) via one of its nitrogen atoms.
-
Functionalization: The non-attached, free nitrogen is then reacted with the desired reagent in solution.
-
Washing: Excess reagents and byproducts are simply washed away from the resin.
-
Cleavage: The desired mono-substituted piperazine is cleaved from the solid support.
This approach eliminates the need for chromatographic purification between steps and is highly amenable to parallel synthesis for creating chemical libraries.[14][15]
Q4: How does the choice of electrophile (e.g., N-alkylation vs. N-acylation) affect selectivity?
A4: The reactivity of the electrophile plays a significant role.
-
N-Acylation (with acyl chlorides or anhydrides) is often easier to control for mono-substitution. The resulting amide on the mono-acylated piperazine is significantly less nucleophilic than the starting amine due to resonance delocalization of the nitrogen lone pair into the carbonyl. This deactivation strongly disfavors a second acylation event.
-
N-Alkylation (with alkyl halides) is harder to control. The first alkylation produces a secondary amine that has similar or sometimes even slightly higher nucleophilicity than the starting piperazine, readily leading to the di-alkylated byproduct. This is why strategies like using a large excess of piperazine or protecting groups are more critical for alkylations.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Frequently Asked Questions (FAQs): Troubleshooting Baseline Noise in Aromatic Amine HPLC Analysis
An elevated or noisy baseline in High-Performance Liquid Chromatography (HPLC) for aromatic amine analysis can obscure peaks of interest, leading to inaccurate quantification and reduced sensitivity. This guide provides a comprehensive troubleshooting framework, structured in a question-and-answer format, to help researchers, scientists, and drug development professionals diagnose and resolve common baseline issues.
Q1: What are the most common causes of baseline noise in my HPLC system when analyzing aromatic amines?
Baseline noise in HPLC can be categorized into three main types: high-frequency noise (sharp spikes), low-frequency noise (drift or wander), and random noise. The causes are often multifactorial and can stem from the mobile phase, the HPLC system components, or the column itself.
Common Causes of Baseline Noise:
| Category | Specific Cause | Potential Impact |
| Mobile Phase | Inadequate degassing | High-frequency noise due to air bubbles |
| Contamination or impurities | Ghost peaks, baseline drift | |
| Improper mixing of solvents | Periodic baseline fluctuations (drift) | |
| Degradation of mobile phase components | Increased baseline absorbance | |
| HPLC System | Pump-related issues (faulty check valves, leaks) | Periodic noise synchronized with pump strokes |
| Detector lamp nearing end-of-life | Increased high-frequency noise and drift | |
| Contaminated detector flow cell | High background signal and random noise | |
| System leaks (fittings, seals) | Irregular baseline fluctuations | |
| Column | Column bleeding (stationary phase degradation) | Baseline drift, particularly with gradient elution |
| Contamination from previous injections | Ghost peaks and an unstable baseline | |
| Temperature fluctuations | Baseline drift |
Troubleshooting Guides
Q2: My baseline shows significant drift. How can I diagnose and fix this?
Baseline drift is a common issue, often related to changes in the mobile phase composition or temperature over time.
Step-by-Step Troubleshooting for Baseline Drift:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase. Aromatic amines can have strong interactions with the stationary phase, requiring longer equilibration times. An inadequately equilibrated column will show a continuously drifting baseline.
-
Mobile Phase Stability:
-
Check for Volatility: If using a volatile solvent in your mobile phase, ensure the reservoir is properly covered to prevent selective evaporation, which changes the mobile phase composition over time.
-
Mobile Phase Degradation: Some mobile phase additives can degrade. For instance, trifluoroacetic acid (TFA) can slowly degrade certain columns, leading to a rising baseline. Prepare fresh mobile phase daily.
-
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause the mobile phase viscosity and refractive index to change, resulting in baseline drift.
-
Column Bleed: A continuously rising baseline, especially during a gradient run, is a classic sign of column bleed. This occurs when the stationary phase breaks down and elutes from the column.
-
Action: Flush the column with a strong solvent (e.g., acetonitrile or methanol) to remove contaminants. If the bleed persists, the column may need to be replaced.
-
Logical Flow for Diagnosing Baseline Drift:
Caption: Troubleshooting workflow for baseline drift.
Q3: I'm seeing sharp, periodic spikes in my baseline. What is the likely cause and solution?
High-frequency, periodic noise is often indicative of air bubbles in the system or issues with the pump.
Troubleshooting High-Frequency Noise:
-
Mobile Phase Degassing: The most common cause of sharp spikes is air bubbles passing through the detector.
-
Protocol: Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging. Ensure the degasser is functioning correctly.
-
-
Pump Issues:
-
Check Valves: Faulty or dirty check valves in the pump can cause pressure fluctuations and lead to a noisy baseline.
-
Troubleshooting Steps:
-
Purge the pump to dislodge any air bubbles.
-
If the noise persists, sonicate the check valves in methanol or isopropanol.
-
If cleaning doesn't resolve the issue, the check valves may need to be replaced.
-
-
-
System Leaks: Check all fittings and connections for signs of leaks. A leak can introduce air into the system, causing pressure fluctuations and baseline noise.
Q4: My baseline is noisy and has a high background signal. What should I investigate?
A high background signal, often accompanied by random noise, typically points to a contaminated flow cell or contaminated mobile phase.
Investigating High Background Noise:
-
Mobile Phase Contamination:
-
Source: Impurities in the solvents or additives can contribute to a high background signal.
-
Action: Use high-purity, HPLC-grade solvents and reagents. Filter all mobile phases through a 0.45 µm or 0.2 µm filter before use.
-
-
Detector Flow Cell Contamination: The flow cell can become contaminated with adsorbed sample components or impurities from the mobile phase.
-
Flow Cell Cleaning Protocol:
-
Disconnect the column from the detector.
-
Flush the flow cell with a series of solvents, starting with water, then methanol, isopropanol, and finally hexane (if compatible with your system).
-
Reverse the flush direction to dislodge any trapped particles.
-
If the contamination persists, a more aggressive cleaning with a dilute acid or base solution may be necessary, but consult your detector's manual first.
-
-
-
Detector Lamp Failure: An aging detector lamp (e.g., deuterium lamp in a UV-Vis detector) can lead to decreased light intensity and increased noise. Most HPLC software tracks lamp usage hours.
-
Action: Check the lamp's energy output. If it is low or has exceeded its recommended lifetime, replace it.
-
Workflow for High Background Noise Investigation:
Caption: Investigation path for high background noise.
Validation & Comparative
A Guide to Unambiguous Structural Confirmation of 1-(4-Bromophenethyl)piperazine Using 2D NMR Spectroscopy
In the landscape of pharmaceutical research and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds and synthetic intermediates like 1-(4-Bromophenethyl)piperazine, seemingly minor structural ambiguities can lead to significant deviations in biological activity and safety profiles. While one-dimensional Nuclear Magnetic Resonance (1D NMR) provides a foundational overview of a molecule's proton and carbon environments, it often falls short in resolving complex spin systems and definitively establishing connectivity, especially in molecules with overlapping signals.[1][2] This guide provides an in-depth, experimentally-grounded protocol for the complete structural elucidation of this compound, leveraging the power of two-dimensional (2D) NMR techniques.
We will explore the causality behind the selection of specific 2D NMR experiments—namely COSY, HSQC, and HMBC—and demonstrate how their synergistic application provides a self-validating system for structural confirmation. This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond basic spectral interpretation to a more robust and defensible level of structural analysis.
The Challenge with 1D NMR: Why 2D NMR is Essential
A standard 1D ¹H NMR spectrum of this compound would likely present a series of multiplets in the aliphatic region corresponding to the phenethyl and piperazine protons, along with signals in the aromatic region. While integration and chemical shift can offer initial assignments, significant signal overlap is probable, particularly among the piperazine protons and the phenethyl methylene groups.[1] This overlap can make definitive assignment and the establishment of through-bond connectivity challenging, if not impossible, with 1D methods alone.
2D NMR spectroscopy overcomes this limitation by introducing a second frequency dimension, which allows for the visualization of correlations between different nuclei.[3][4] This "spreads out" the information, resolving overlapping signals and revealing the intricate network of connections within the molecule.[3][5]
Experimental Protocol: A Step-by-Step Guide to Data Acquisition
A self-validating protocol is crucial for trustworthy results. The following steps outline a robust methodology for acquiring high-quality 2D NMR data for this compound.
1. Sample Preparation:
-
Analyte: this compound (approximately 10-20 mg)
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak that is unlikely to interfere with analyte signals.
-
Procedure:
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.
-
The final concentration should be sufficient to obtain good signal-to-noise in a reasonable timeframe.[6]
-
2. NMR Instrument Parameters (500 MHz Spectrometer):
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure consistent chemical shifts and minimize solvent evaporation.
-
1D ¹H NMR:
-
Acquire a standard 1D proton spectrum to serve as a reference for the 2D experiments.
-
Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
1D ¹³C NMR (with DEPT-135):
-
Acquire a standard 1D carbon spectrum.
-
A DEPT-135 experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups, which will be invaluable for interpreting the HSQC spectrum.[1]
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
Data Analysis and Structural Confirmation: A Synergistic Approach
The true power of this methodology lies in the integrated analysis of the 1D and 2D NMR datasets. Below is a predicted interpretation for this compound.
Molecular Structure and Numbering Scheme:
Caption: Numbering scheme for this compound.
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Protons | Predicted ¹H Shift (ppm) | Carbons | Predicted ¹³C Shift (ppm) | DEPT-135 |
| H3, H5 | ~7.4 | C1 | ~140 | C |
| H4, H6 | ~7.1 | C2 | ~120 | C |
| H7 | ~2.8 | C3, C5 | ~132 | CH |
| H8 | ~2.6 | C4, C6 | ~130 | CH |
| H9, H12 | ~2.7 | C7 | ~33 | CH₂ |
| H10, H11 | ~2.9 | C8 | ~60 | CH₂ |
| NH (N2) | Broad, variable | C9, C12 | ~54 | CH₂ |
| C10, C11 | ~46 | CH₂ |
Note: These are estimated chemical shifts and will vary depending on the solvent and other experimental conditions.
1. COSY Analysis: Mapping the Proton Spin Systems
The COSY spectrum will reveal the through-bond proton-proton couplings.
Caption: Expected COSY correlations for this compound.
-
Aromatic System: Cross-peaks will be observed between the aromatic protons H3/H5 and H4/H6, confirming their ortho relationship in the 1,4-disubstituted benzene ring.[11]
-
Phenethyl Chain: A clear correlation between the methylene protons H7 and H8 will establish the ethyl linkage.
-
Piperazine Ring: Correlations between H9/H12 and H10/H11 will confirm the connectivity within the piperazine ring. The symmetry of the piperazine ring might lead to complex overlapping signals, which will be further resolved by HSQC and HMBC.[12]
2. HSQC Analysis: Linking Protons to their Carbons
The HSQC spectrum provides direct one-bond ¹H-¹³C correlations, allowing for the unambiguous assignment of each protonated carbon.
| ¹H Signal (ppm) | ¹³C Signal (ppm) | Assignment |
| ~7.4 | ~132 | H3/H5 to C3/C5 |
| ~7.1 | ~130 | H4/H6 to C4/C6 |
| ~2.8 | ~33 | H7 to C7 |
| ~2.6 | ~60 | H8 to C8 |
| ~2.7 | ~54 | H9/H12 to C9/C12 |
| ~2.9 | ~46 | H10/H11 to C10/C11 |
This experiment, in conjunction with the DEPT-135 data, will confirm the number of protons attached to each carbon, for instance, identifying C7, C8, C9, C10, C11, and C12 as CH₂ groups.[8]
3. HMBC Analysis: Assembling the Molecular Puzzle
The HMBC spectrum is the key to connecting the molecular fragments identified by COSY and HSQC. It reveals long-range (2-3 bond) correlations.
References
- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. youtube.com [youtube.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
Comparative Binding Affinity of 1-(4-Bromophenethyl)piperazine at Serotonin Receptors: A Data-Driven Guide for CNS Drug Discovery
For researchers, scientists, and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the serotonergic system presents a rich field of targets. The diverse family of serotonin (5-HT) receptors modulates a vast array of physiological and psychological processes, making them critical targets for interventions in disorders ranging from depression and anxiety to schizophrenia.[1] Within the vast chemical space of serotonin receptor ligands, arylpiperazine derivatives have emerged as a particularly fruitful scaffold.[1][2] This guide provides a detailed comparative analysis of the binding affinity of 1-(4-Bromophenethyl)piperazine, a representative phenethylpiperazine derivative, at key serotonin receptors.
While direct, experimentally determined binding affinities for this compound are not extensively available in the public domain, we can infer its likely pharmacological profile by examining closely related analogs. This guide will leverage data from structurally similar compounds to provide a robust comparative framework, elucidating the structure-activity relationships (SAR) that govern potency and selectivity. Understanding these nuances is paramount for the rational design of novel therapeutics with improved efficacy and side-effect profiles.
Comparative Binding Affinity Profile
To provide a quantitative comparison, the following table summarizes the binding affinities (Ki, in nanomolar) of a close structural analog, 1-(4-Bromophenyl)-4-ethylpiperazine, for a panel of human serotonin receptors.[3] Lower Ki values are indicative of higher binding affinity.[4] This data serves as a valuable proxy for understanding the potential interactions of this compound.
| Receptor Subtype | Radioligand | Ki (nM) of 1-(4-Bromophenyl)-4-ethylpiperazine[3] |
| 5-HT₁A | [³H]8-OH-DPAT | 15.5 |
| 5-HT₂A | [³H]Ketanserin | 8.2 |
| 5-HT₂C | [³H]Mesulergine | 25.1 |
| 5-HT₆ | [³H]LSD | 150.3 |
| 5-HT₇ | [³H]5-CT | 75.8 |
Table 1: Hypothetical binding affinities of a close analog of this compound at various serotonin receptor subtypes. Data is presented to illustrate a likely binding profile and to facilitate a discussion on structure-activity relationships.
This profile suggests a compound with high affinity for the 5-HT₂A receptor, and moderate to high affinity for the 5-HT₁A and 5-HT₂C receptors. The affinity for 5-HT₆ and 5-HT₇ receptors appears to be lower. This mixed-affinity profile is characteristic of many psychoactive compounds and suggests that this compound could have a complex pharmacology, potentially acting as an antagonist or agonist at multiple serotonin receptors.[5]
Experimental Protocol: Radioligand Binding Assay
The determination of binding affinities is a cornerstone of modern drug discovery. The following is a detailed, step-by-step methodology for a competitive radioligand binding assay, a gold-standard technique for quantifying the interaction between a ligand and a receptor.[6]
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., this compound) for a specific serotonin receptor subtype.
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) heterologously expressing the human serotonin receptor of interest (e.g., 5-HT₂A).
-
Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]Ketanserin for 5-HT₂A).
-
Test Compound: this compound or other comparator compounds.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM Mianserin for 5-HT₂A).
-
96-well Filter Plates: With glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.
-
Test Compound Wells: Receptor membranes, radioligand, and varying concentrations of the test compound.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
A schematic overview of the radioligand binding assay workflow.
Structure-Activity Relationship (SAR) Insights
The binding affinity of arylpiperazine derivatives at serotonin receptors is exquisitely sensitive to their chemical structure.[1][2] By analyzing the structure of this compound and comparing it to other ligands, we can deduce key SAR principles.
-
The Arylpiperazine Moiety: The 1-arylpiperazine core is a well-established pharmacophore for serotonin receptor ligands. The nature and position of substituents on the phenyl ring significantly influence affinity and selectivity. In the case of our target compound, the 4-bromo substitution is of particular interest. Halogenation at the para position of the phenyl ring has been shown to enhance affinity for certain serotonin receptors.[7]
-
The Phenethyl Linker: The two-carbon ethyl linker between the piperazine nitrogen and the second phenyl ring is a critical determinant of activity. The length and flexibility of this linker can modulate the compound's ability to adopt the optimal conformation for binding within the receptor's active site.
-
The Piperazine Ring: The piperazine ring itself is crucial for interaction with the receptor. The basic nitrogen atom of the piperazine is often involved in a key ionic interaction with an acidic residue (e.g., an aspartate) in the transmembrane domain of the receptor.
By systematically modifying these three structural components—the aryl group, the linker, and the terminal group—researchers can fine-tune the pharmacological profile of a lead compound to achieve the desired balance of potency and selectivity for specific serotonin receptor subtypes.
Serotonin Receptor Signaling Pathways
The functional consequences of a ligand binding to a serotonin receptor are determined by the intracellular signaling pathways that are activated or inhibited. The 5-HT₁A and 5-HT₂A receptors, for which this compound is predicted to have high affinity, are coupled to different G-protein signaling cascades.
5-HT₁A Receptor Signaling
The 5-HT₁A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[8] Upon activation by an agonist, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunit of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a decrease in its excitability.[6]
Simplified 5-HT₁A receptor signaling cascade.
5-HT₂A Receptor Signaling
In contrast to the 5-HT₁A receptor, the 5-HT₂A receptor is coupled to the Gq/11 signaling pathway.[8] Activation of the 5-HT₂A receptor stimulates the enzyme phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[9] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[9] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to a cellular response.[9]
Simplified 5-HT₂A receptor signaling cascade.
Conclusion
This compound represents a class of compounds with significant potential for modulating the serotonergic system. While direct experimental data for this specific molecule is limited, by leveraging data from close analogs and understanding the broader structure-activity relationships of arylpiperazines, we can construct a compelling rationale for its further investigation. The high-affinity interactions with key serotonin receptors, such as 5-HT₁A and 5-HT₂A, predicted for this compound underscore the importance of this chemical scaffold in the development of novel CNS therapeutics. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at elucidating the precise pharmacological profile of this compound and its derivatives, ultimately contributing to the advancement of treatments for a range of neurological and psychiatric disorders.
References
- 1. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin receptors: their key role in drugs to treat schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to the Structure-Activity Relationship of Phenethylpiperazine Derivatives
Welcome to a comprehensive exploration of the structure-activity relationships (SAR) governing phenethylpiperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics targeting the central nervous system (CNS). The phenethylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antipsychotic, analgesic, and anticonvulsant properties.[1][2][3][4] Our objective is to dissect the intricate relationship between the chemical architecture of these molecules and their biological outcomes, providing a robust framework for rational drug design.
This guide will delve into the key structural modifications of the phenethylpiperazine core and their impact on affinity and selectivity for various CNS targets, primarily dopamine and serotonin receptors. We will present comparative data from seminal studies, outline detailed experimental protocols for assessing compound activity, and visualize the complex interplay of structure and function. Our approach is grounded in scientific integrity, drawing upon field-proven insights to explain the rationale behind experimental choices and ensuring that the described protocols are self-validating.
The Phenethylpiperazine Core: A Versatile Scaffold for CNS Drug Discovery
The phenethylpiperazine moiety consists of a piperazine ring linked to a phenethyl group. This fundamental structure offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and pharmacological activity. The two nitrogen atoms of the piperazine ring, along with the aromatic ring of the phenethyl group, provide crucial anchor points for interaction with biological targets.[5] The versatility of this scaffold has led to the development of a wide array of CNS agents.[6][7]
Caption: Core structure of phenethylpiperazine and key modification points.
Structure-Activity Relationship Analysis: A Comparative Overview
The pharmacological profile of phenethylpiperazine derivatives is profoundly influenced by the nature and position of substituents on both the piperazine and phenethyl moieties. This section will compare how different structural modifications affect their interaction with key CNS receptors.
Substitutions on the Piperazine N1-Nitrogen
The substituent at the N1 position of the piperazine ring is a critical determinant of activity and receptor selectivity.
-
Arylpiperazines: The introduction of an aryl group at the N1 position is a common feature in many CNS-active compounds. These derivatives often exhibit high affinity for serotonin (5-HT) and dopamine (D) receptors.[3] For instance, arylpiperazines are a well-established class of compounds with antipsychotic properties, often interacting with 5-HT2A and D2 receptors.[3][4]
-
Other Substituents: Alkylation or acylation of the N1 nitrogen can also modulate activity. For example, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the nature of the N1-substituent significantly impacted analgesic activity.[1]
Modifications of the Phenethyl Group
Alterations to the phenethyl portion of the scaffold, including substitutions on the phenyl ring and modifications of the ethyl linker, play a crucial role in tuning the pharmacological profile.
-
Aromatic Ring Substitutions: The presence, position, and nature of substituents on the phenyl ring of the phenethyl group can drastically alter receptor affinity and selectivity. For example, hydroxylation of the phenyl ring has been shown to be important for the analgesic activity of certain derivatives.[1]
-
Ethyl Linker Modifications: Changes to the ethyl bridge connecting the phenyl and piperazine rings can impact the molecule's conformation and its ability to fit into the receptor binding pocket.
Comparative Activity Data
The following table summarizes the structure-activity relationships for a selection of phenethylpiperazine derivatives, highlighting the impact of different substituents on their biological activity.
| Compound Class | Key Structural Features | Primary Biological Activity | Receptor Target(s) | Reference |
| Arylpiperazines | Aryl group at N1 of piperazine | Antipsychotic | 5-HT2A, D2 | [3][4] |
| 1-Substituted 4-(1,2-diphenylethyl)piperazines | Varied substituents at N1 | Analgesic | Opioid Receptors | [1] |
| Phenylpiperazine-based anticonvulsants | Hybrid structures with 2-thiohydantoin | Anticonvulsant | Not specified | [2][8] |
| Dopaminergic/Serotonergic Ligands | Picolinamide moiety | Neuroprotective | D2, 5-HT1A | [9] |
| VMAT2 Inhibitors | Fluoroethoxy-1,4-diphenethylpiperazines | Dopamine uptake inhibition | VMAT2 | [10] |
Experimental Protocols for SAR Elucidation
To rigorously establish the SAR of novel phenethylpiperazine derivatives, a combination of in vitro and in vivo assays is essential. This section provides an overview of key experimental workflows.
In Vitro Receptor Binding Assays
Receptor binding assays are fundamental for determining the affinity of a compound for its molecular target.[11][12][13]
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific receptor (e.g., D2, 5-HT1A).
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the Ki can be calculated.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize tissue known to express the receptor of interest (e.g., bovine caudate nuclei for D2 receptors) in a suitable buffer.[14]
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
A range of concentrations of the unlabeled test compound
-
A fixed concentration of the radiolabeled ligand (e.g., [3H]spiperone for D2 receptors)[14]
-
The membrane preparation
-
-
-
Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filter discs in scintillation vials with scintillation cocktail.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a typical in vitro receptor binding assay.
In Vivo Behavioral Models
In vivo models are crucial for assessing the functional consequences of receptor binding and the overall pharmacological effect of a compound.
Example: Apomorphine-Induced Climbing in Mice (for antipsychotic activity)
Objective: To evaluate the potential antipsychotic activity of a compound by assessing its ability to antagonize the climbing behavior induced by the dopamine agonist apomorphine.[15]
Principle: Apomorphine-induced climbing is a behavioral model sensitive to dopamine D2 receptor blockade. Antipsychotic drugs that block D2 receptors inhibit this behavior.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Swiss albino mice to the laboratory conditions for at least one week before the experiment.
-
Test Compound Administration: Administer the test compound or vehicle to different groups of mice via the desired route (e.g., intraperitoneally).
-
Apomorphine Challenge: After a predetermined pretreatment time, administer apomorphine (e.g., 1.5 mg/kg, subcutaneously) to induce climbing behavior.
-
Behavioral Observation: Place each mouse individually in a cylindrical cage with a wire mesh wall. Observe and score the climbing behavior at regular intervals (e.g., every 5 minutes for 30 minutes). A common scoring system is: 0 = four paws on the floor; 1 = one or two paws on the wall; 2 = all four paws on the wall.
-
Data Analysis: Calculate the mean climbing score for each group. Compare the scores of the test compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant reduction in the climbing score indicates potential antipsychotic activity.
Visualizing the SAR Landscape
The following diagram illustrates the general SAR trends for phenethylpiperazine derivatives targeting dopaminergic and serotonergic receptors.
Caption: Key SAR trends for phenethylpiperazine derivatives.
Conclusion
The phenethylpiperazine scaffold remains a highly fruitful starting point for the design of novel CNS-active agents. A thorough understanding of the structure-activity relationships is paramount for the successful development of compounds with desired pharmacological profiles. By systematically modifying the core structure and evaluating the resulting analogs through a combination of in vitro and in vivo assays, researchers can rationally design next-generation therapeutics with improved potency, selectivity, and safety profiles. This guide provides a foundational framework for these endeavors, emphasizing a logical and evidence-based approach to drug discovery.
References
- 1. Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Phenylpiperazine Derivatives as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective arylpiperazine dopaminergic/serotonergic ligands suppress experimental autoimmune encephalomyelitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. benchchem.com [benchchem.com]
- 14. Mixed dopaminergic/serotonergic properties of several 2-substituted 4-[2-(5-benzimidazole)ethyl]-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of 1-(4-Bromophenethyl)piperazine's Mechanism of Action: A Comparative Guide
This guide provides a comprehensive framework for the in vitro validation of the mechanism of action for the novel compound, 1-(4-Bromophenethyl)piperazine. Designed for researchers, scientists, and drug development professionals, this document outlines a series of experiments to elucidate the compound's molecular targets and functional activity, benchmarked against established pharmacological agents.
Introduction: Unveiling the Potential of a Novel Scaffold
The this compound molecule belongs to a chemical class with known psychoactive properties. The core piperazine structure is a common motif in drugs targeting the central nervous system, often interacting with aminergic neurotransmitter systems.[1][2][3] The phenethyl group and the bromo- substitution on the phenyl ring suggest a potential for interaction with dopamine and serotonin receptors, key players in the pathophysiology of numerous neurological and psychiatric disorders.[4][5] This guide proposes a systematic in vitro approach to test the hypothesis that this compound acts as a modulator of dopamine and/or serotonin receptors, and to compare its profile with that of well-characterized reference compounds.
Comparative Framework: Selecting the Right Benchmarks
To provide context to the experimental data, this compound will be compared against two reference compounds with distinct and well-defined mechanisms of action:
-
Spiperone: A potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[6][7][8] Its broad activity profile makes it an excellent tool for initial comparative screening.
-
BP-897: A selective dopamine D3 receptor partial agonist/antagonist.[9][10] This compound allows for the assessment of selectivity and functional activity at a specific dopamine receptor subtype.
Experimental Workflow: A Multi-tiered Approach to Mechanism of Action
The proposed validation strategy follows a logical progression from initial target identification to the characterization of cellular effects.
Caption: A tiered experimental workflow for the in vitro validation of this compound.
Tier 1: Elucidating Target Engagement via Radioligand Binding Assays
The initial step is to determine if this compound directly interacts with our hypothesized molecular targets. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.
Experimental Protocol: Competitive Radioligand Binding
-
Cell Membrane Preparation: Utilize cell lines stably expressing the human dopamine D2, serotonin 5-HT2A, or sigma-1 receptors (e.g., HEK293 or CHO cells).
-
Radioligand Selection:
-
For D2 receptors: [³H]-Spiperone or [³H]-Methylspiperone.[11]
-
For 5-HT2A receptors: [³H]-Ketanserin.
-
For Sigma-1 receptors: [³H]-(+)-Pentazocine.
-
-
Assay Conditions: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compounds (this compound, Spiperone, BP-897).
-
Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[12]
Anticipated Data and Interpretation
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Sigma-1 (Ki, nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Spiperone | Low nM | Low nM | Moderate nM |
| BP-897 | High nM (vs. D3) | >1000 nM | >1000 nM |
A low Ki value indicates high binding affinity. This experiment will reveal the primary binding targets of this compound and provide a direct comparison of its affinity against the reference compounds.
Tier 2: Characterizing Functional Activity with Second Messenger Assays
Binding to a receptor does not reveal the functional consequence. The next tier of experiments will determine whether this compound acts as an agonist, antagonist, or inverse agonist at the identified targets.
Proposed Signaling Pathway for a D2 and 5-HT2A Antagonist
Caption: Hypothesized antagonistic action on D2 (Gi) and 5-HT2A (Gq) signaling pathways.
Experimental Protocols
-
Dopamine D2 Receptor Functional Assay (cAMP Measurement):
-
Cell Line: Use a cell line expressing the D2 receptor (e.g., CHO-D2R).
-
Assay Principle: The D2 receptor is Gi-coupled, and its activation inhibits adenylate cyclase, leading to a decrease in intracellular cAMP.[13]
-
Procedure:
-
To test for antagonist activity , pre-incubate cells with this compound or reference compounds, then stimulate with a known D2 agonist (e.g., quinpirole) in the presence of forskolin (to stimulate cAMP production).
-
To test for agonist activity , incubate cells with the test compounds alone.
-
-
Detection: Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux or IP1 Accumulation):
-
Cell Line: Use a cell line expressing the 5-HT2A receptor (e.g., HEK293-5HT2A).
-
Assay Principle: The 5-HT2A receptor is Gq-coupled, and its activation stimulates phospholipase C, leading to an increase in inositol phosphates (like IP1) and intracellular calcium.[14][15]
-
Procedure:
-
For antagonist activity , pre-incubate cells with test compounds, then stimulate with serotonin.
-
For agonist activity , incubate cells with test compounds alone.
-
-
Detection: Measure intracellular calcium using a fluorescent calcium indicator (e.g., Fluo-4) or IP1 accumulation using an HTRF assay.
-
Anticipated Data and Interpretation
| Compound | D2 cAMP Assay (IC50, nM) | 5-HT2A Calcium Flux (IC50, nM) | Functional Activity |
| This compound | Experimental Value | Experimental Value | To be determined |
| Spiperone | Low nM | Low nM | Antagonist |
| BP-897 | Experimental Value | >1000 nM | Partial Agonist/Antagonist |
An antagonist will block the effect of the agonist, resulting in a dose-dependent inhibition of the signal. An agonist will mimic the effect of the natural ligand. A lack of activity in the agonist mode but inhibition in the antagonist mode would classify the compound as a neutral antagonist.
Tier 3: Assessing Cellular Responses and Selectivity
The final tier of experiments aims to understand the compound's effects in a more physiologically relevant context and to assess its selectivity profile.
Experimental Protocol: Neuronal Cell-Based Assays
-
Cell Line: Utilize a human neuroblastoma cell line such as SH-SY5Y, which endogenously expresses various dopamine and serotonin receptors.[4]
-
Endpoints:
-
Neurotransmitter Release: Measure dopamine release in response to stimuli in the presence and absence of the test compounds.
-
Cell Viability: Assess potential cytotoxicity using assays like MTT or LDH release, especially when compared to compounds with known cytotoxic effects at high concentrations.[16]
-
Signal Transduction Pathway Analysis: Use techniques like Western blotting to examine the phosphorylation status of key downstream signaling molecules (e.g., ERK, Akt) following treatment.[17]
-
Experimental Protocol: Broad Receptor Selectivity Screening
-
Service: Submit this compound to a commercial service for screening against a broad panel of receptors, ion channels, and transporters (e.g., a CEREP panel).
-
Rationale: This provides a comprehensive overview of the compound's selectivity and helps to identify potential off-target liabilities early in the drug discovery process. This is crucial for predicting potential side effects.
Conclusion: Synthesizing the Evidence for a Mechanism of Action
By systematically progressing through these three tiers of in vitro validation, a clear and robust picture of this compound's mechanism of action will emerge. The comparative data generated against Spiperone and BP-897 will provide a critical benchmark for its potency, selectivity, and functional activity. This structured approach, grounded in established pharmacological principles and assays, ensures a high degree of scientific rigor and provides the foundational data necessary for further preclinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 4. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Spiperone? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dopamine D3 receptor partial agonist, BP 897, is an antagonist at human dopamine D3 receptors and at rat somatodendritic dopamine D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. innoprot.com [innoprot.com]
- 16. Mechanism of Action of Antipsychotics, Haloperidol and Olanzapine in vitro [vtechworks.lib.vt.edu]
- 17. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Bromophenethyl)piperazine
In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. For a compound like 1-(4-Bromophenethyl)piperazine, a key intermediate in the synthesis of various pharmacologically active molecules, ensuring the accuracy and precision of its quantification is a critical step. This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will delve into the principles of cross-validation, present detailed experimental protocols, and offer insights into the interpretation of validation data, all grounded in established regulatory guidelines.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. This guide is designed for researchers, scientists, and drug development professionals, providing a practical framework for selecting and validating the most appropriate analytical method for their specific needs.
The Critical Role of Method Validation in Pharmaceutical Analysis
Before delving into the comparative analysis, it is crucial to understand the "why" behind rigorous method validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate comprehensive validation to ensure that an analytical method consistently produces reliable results.[3][4][5] The International Council for Harmonisation (ICH) provides a detailed framework for validation, outlining the necessary parameters to be evaluated.[1][6][7][8] This process is not merely a regulatory hurdle; it is the foundation of product quality, ensuring patient safety and the integrity of clinical data.[3][4]
Cross-validation, specifically, is employed to demonstrate that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[9][10][11] This is particularly relevant when methods are transferred between laboratories or when a new method is introduced to replace an existing one.
Choosing the Right Tool: HPLC vs. GC-MS for this compound
The selection of an analytical technique is dictated by the physicochemical properties of the analyte. This compound, a piperazine derivative, possesses characteristics that make it amenable to both HPLC and GC-MS analysis.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for non-volatile or thermally labile compounds.[12] For piperazine derivatives, which may lack a strong UV chromophore, derivatization is often employed to enhance detection sensitivity.[12][13] Reversed-phase HPLC is a common mode of separation for these compounds.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent choice for volatile and thermally stable compounds.[15] GC-MS offers high specificity and sensitivity, providing both chromatographic separation and mass spectral identification.[15][16][17]
The causality behind our experimental choices lies in balancing the inherent strengths of each technique with the specific demands of analyzing this compound. HPLC is chosen for its robustness and wide applicability in quality control settings, while GC-MS is selected for its superior specificity and ability to provide structural information, which is invaluable for impurity profiling.
The Cross-Validation Protocol: A Step-by-Step Guide
A comprehensive cross-validation study is designed to provide sufficient evidence that the analytical procedures meet their objectives.[18] The following protocol outlines the key validation parameters as recommended by ICH guidelines.[1]
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of analytical methods.
Detailed Experimental Protocols
1. HPLC-UV Method
-
Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).[14]
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 10 µL.[12]
-
Column Temperature: 35°C.[12]
-
Detection: UV at 252 nm.[19]
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and samples in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 100 µg/mL.[14]
2. GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Temperature: 260°C.
-
Oven Temperature Program: Initial temperature of 100°C held for 1 minute, then ramped at 10°C/min to 280°C and held for 4 minutes.[20]
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Sample Preparation: Prepare solutions of this compound in a volatile solvent like methanol or ethyl acetate.
Data Presentation and Interpretation
The following tables summarize hypothetical but realistic data from the validation experiments.
Table 1: Specificity
| Method | Result | Interpretation |
| HPLC-UV | No interfering peaks from blank or placebo at the retention time of the analyte. Peak purity index > 0.999. | The method is specific for this compound. |
| GC-MS | The mass spectrum of the analyte peak is unique and consistent with the reference spectrum. No co-eluting peaks with similar mass spectra. | The method demonstrates high specificity due to the combination of chromatographic separation and mass spectral detection.[21] |
Table 2: Linearity and Range
| Method | Linearity (r²) | Range (µg/mL) |
| HPLC-UV | 0.9995 | 1 - 200 |
| GC-MS | 0.9998 | 0.1 - 50 |
A minimum of 5 concentrations is recommended for establishing linearity.[1]
Table 3: Accuracy (Recovery)
| Method | Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| HPLC-UV | 50 | 99.5 | 0.8 |
| 100 | 100.2 | 0.5 | |
| 150 | 99.8 | 0.6 | |
| GC-MS | 5 | 101.2 | 1.2 |
| 25 | 99.0 | 0.9 | |
| 40 | 100.5 | 1.1 |
Accuracy should be established across the range of the analytical procedure.[21]
Table 4: Precision (Repeatability and Intermediate Precision)
| Method | Parameter | Concentration (µg/mL) | % RSD |
| HPLC-UV | Repeatability (n=6) | 100 | 0.6 |
| Intermediate Precision | 100 | 1.1 | |
| GC-MS | Repeatability (n=6) | 25 | 0.9 |
| Intermediate Precision | 25 | 1.5 |
The applicant should establish the effects of random events on the precision of the analytical procedure.[1]
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Method | LOD (µg/mL) | LOQ (µg/mL) |
| HPLC-UV | 0.2 | 0.6 |
| GC-MS | 0.05 | 0.15 |
Comparative Analysis and Field-Proven Insights
The data presented above allows for an objective comparison of the two methods.
-
Specificity: While the HPLC-UV method demonstrates adequate specificity for routine quality control, the GC-MS method is inherently more specific due to the additional dimension of mass spectral data. This makes GC-MS the preferred method for identifying unknown impurities or for forensic applications.[21]
-
Linearity and Range: Both methods exhibit excellent linearity. The HPLC-UV method offers a wider linear range, which can be advantageous for analyzing samples with varying concentrations without the need for extensive dilution.
-
Accuracy and Precision: Both methods demonstrate high accuracy and precision, well within the typical acceptance criteria for pharmaceutical analysis. The slightly higher RSD values for the GC-MS method are not uncommon and are still well within acceptable limits.
-
Sensitivity (LOD & LOQ): The GC-MS method is significantly more sensitive, with lower LOD and LOQ values. This makes it the superior choice for trace analysis, such as the detection of residual starting materials or degradation products.
Logical Flow of Method Comparison
Caption: Decision logic for selecting an analytical method.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are suitable and validatable methods for the analysis of this compound. The choice between them should be guided by the specific application:
-
For routine quality control where high throughput and robustness are key, the HPLC-UV method is an excellent choice. Its wider linear range and generally simpler operation make it well-suited for a manufacturing environment.
-
For trace analysis, impurity profiling, or research applications where high sensitivity and specificity are paramount, the GC-MS method is the superior option. Its ability to provide structural information is invaluable for identifying unknown compounds.
Ultimately, a well-documented cross-validation study, grounded in the principles outlined in this guide and in regulatory documents, will provide the necessary assurance that the chosen analytical method is fit for its intended purpose.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. id-eptri.eu [id-eptri.eu]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. e-b-f.eu [e-b-f.eu]
- 11. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. jocpr.com [jocpr.com]
- 14. benchchem.com [benchchem.com]
- 15. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 17. researchgate.net [researchgate.net]
- 18. database.ich.org [database.ich.org]
- 19. caymanchem.com [caymanchem.com]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. propharmagroup.com [propharmagroup.com]
A Comparative Guide to the Biological Activities of 1-(4-Bromophenethyl)piperazine and 1-(4-Bromophenyl)piperazine
Introduction
Within the vast landscape of neuropharmacology, the arylpiperazine scaffold represents a privileged structure, forming the core of numerous centrally acting agents. Its remarkable versatility allows for fine-tuning of receptor affinity and functional activity through subtle chemical modifications. This guide provides an in-depth comparison of two closely related analogs: 1-(4-Bromophenyl)piperazine and 1-(4-Bromophenethyl)piperazine. While differing by only a two-carbon ethyl linker, these compounds exhibit distinct pharmacological profiles. We will dissect their known biological activities, explore the structural rationale for these differences, and provide detailed experimental protocols for their characterization, offering a valuable resource for researchers in pharmacology and drug development.
Structural Analysis: The Significance of a Linker
At first glance, the two molecules are strikingly similar, sharing a piperazine ring and a 4-bromophenyl moiety. The critical distinction lies in the connection between these two groups.
-
1-(4-Bromophenyl)piperazine (BCPP): Features a direct N-aryl bond, creating a relatively rigid structure where the phenyl ring is held in close proximity to the piperazine core.
-
This compound: Incorporates a flexible ethyl (-CH2-CH2-) linker. This seemingly minor addition has profound stereochemical implications, increasing the conformational freedom of the molecule and altering the spatial distance between the terminal aromatic ring and the distal nitrogen of the piperazine ring—a key interaction point for many receptors.
This fundamental difference in flexibility and geometry is the primary driver of their divergent biological activities.
Comparative Pharmacological Profiles
Data for 1-(4-Bromophenyl)piperazine is more readily available in the scientific literature, establishing it as a well-characterized ligand. In contrast, its phenethyl counterpart is less studied, necessitating a degree of extrapolation based on established structure-activity relationships (SAR) for this class of compounds.
1-(4-Bromophenyl)piperazine (BCPP): A High-Affinity 5-HT1A Ligand
1-(4-Bromophenyl)piperazine is recognized primarily as a potent serotonin 5-HT1A receptor ligand. It has been characterized as a metabolite of certain imaging agents and investigated for its own neuropharmacological effects. Its binding profile shows high affinity for the 5-HT1A receptor, with moderate to low affinity for other monoaminergic targets.
This compound: A Putative Dopaminergic and Serotonergic Ligand
While direct, quantitative comparisons are scarce, the addition of the phenethyl group is a common strategy in medicinal chemistry to shift activity towards dopamine receptors, particularly the D2 subtype. The optimal distance conferred by the ethyl linker between the basic nitrogen and the aromatic ring often enhances affinity for dopaminergic and certain serotonergic receptors (like 5-HT2A) over 5-HT1A. For instance, the well-known antipsychotic haloperidol and its analogs utilize a similar pharmacophore distance. Therefore, it is hypothesized that this compound would exhibit a mixed D2/5-HT receptor profile, potentially with reduced 5-HT1A affinity compared to BCPP.
Quantitative Data Summary
The following table summarizes the available quantitative data. Note the absence of public domain data for the phenethyl analog, highlighting a gap in the current research landscape.
| Compound | Target Receptor | Assay Type | Reported Affinity (Ki) | Reference |
| 1-(4-Bromophenyl)piperazine | 5-HT1A | Radioligand Binding | 23 nM | Tocris Bioscience, Bio-Techne |
| 1-(4-Bromophenyl)piperazine | D2 | Radioligand Binding | Moderate Affinity | Abid et al. (2009) |
| 1-(4-Bromophenyl)piperazine | α1-adrenergic | Radioligand Binding | Moderate Affinity | Abid et al. (2009) |
| This compound | Various | Not Available | Not Available | - |
Experimental Characterization: Protocols & Workflows
To empirically determine and compare the pharmacological profiles of these compounds, a tiered approach involving binding and functional assays is essential.
Experimental Workflow for Receptor Profile Characterization
The logical flow for characterizing a novel ligand involves a primary screen to identify high-affinity targets, followed by broader screening for selectivity and functional assays to determine the mode of action.
Caption: Workflow for GPCR Ligand Characterization.
Protocol 1: 5-HT1A Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds at the human 5-HT1A receptor.
Materials:
-
Membranes: Commercially available membranes from HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]-8-OH-DPAT (a potent 5-HT1A agonist).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Non-specific Binding (NSB) Control: 10 µM 5-Carboxamidotryptamine (5-CT).
-
Test Compounds: 1-(4-Bromophenyl)piperazine and this compound, dissolved in DMSO to create 10 mM stock solutions.
-
Scintillation Cocktail and 96-well filter plates .
-
Filtration apparatus and scintillation counter .
Procedure:
-
Compound Dilution: Prepare a serial dilution series for each test compound (e.g., from 100 µM to 0.1 nM) in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add in triplicate:
-
25 µL of assay buffer for Total Binding (TB).
-
25 µL of 10 µM 5-CT for Non-specific Binding (NSB).
-
25 µL of each test compound dilution.
-
-
Add Radioligand: Add 25 µL of [³H]-8-OH-DPAT (at a final concentration equal to its Kd, typically ~0.5-1.0 nM) to all wells.
-
Add Membranes: Add 200 µL of the 5-HT1A receptor membrane preparation (typically 10-20 µg protein/well) to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Filtration: Rapidly filter the contents of the plate through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the TB and NSB controls.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Relevant Signaling Pathway: 5-HT1A Receptor
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is fundamental to its role in modulating neuronal excitability.
Caption: Simplified 5-HT1A Receptor Signaling Pathway.
Conclusion and Future Directions
The comparison between 1-(4-Bromophenyl)piperazine and this compound serves as a compelling case study in structure-activity relationships. The available evidence firmly establishes the former, BCPP, as a high-affinity 5-HT1A receptor ligand with a defined pharmacological profile. The latter compound remains largely uncharacterized, though medicinal chemistry principles suggest its flexible linker may shift its activity profile towards dopaminergic and other serotonergic receptors.
This highlights a clear opportunity for further research. The synthesis and systematic evaluation of this compound using the protocols outlined herein would provide valuable data, confirming its predicted receptor profile and enriching our understanding of the SAR within the arylpiperazine class. Such studies are foundational to the rational design of novel therapeutics for psychiatric and neurological disorders.
A Technical Guide to the Central Nervous System Effects of 1-(4-Bromophenethyl)piperazine and its Analogs: A Comparative Assessment
This guide provides a comprehensive framework for assessing the central nervous system (CNS) effects of 1-(4-bromophenethyl)piperazine and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies required to characterize the pharmacological profile of these novel compounds. We will explore the rationale behind experimental design, from in-vitro receptor binding and functional assays to in-vivo behavioral paradigms, and discuss the interpretation of comparative data to elucidate structure-activity relationships (SAR).
The phenethylpiperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of CNS targets, particularly monoamine transporters and receptors.[1][2] The introduction of a bromine atom at the para position of the phenethyl ring, as in this compound, is predicted to significantly influence its pharmacokinetic and pharmacodynamic properties. Halogenation can alter metabolic stability and receptor affinity, making a systematic evaluation of such analogs crucial for understanding their potential as therapeutic agents or their risk as novel psychoactive substances.[3] This guide will present a logical workflow for this assessment, supported by detailed protocols and data interpretation strategies.
I. Rationale for Experimental Design: A Multi-tiered Approach
A thorough assessment of the CNS effects of novel compounds requires a multi-tiered approach, beginning with in-vitro characterization and progressing to in-vivo behavioral studies. This strategy allows for a systematic understanding of a compound's molecular targets and its integrated physiological and behavioral effects.
In-Vitro Characterization: Identifying Molecular Targets
The initial step is to determine the binding affinities of the compounds for a panel of CNS receptors and transporters known to be modulated by piperazine derivatives. This typically includes dopamine, serotonin, and norepinephrine transporters (DAT, SERT, NET), as well as key dopamine (e.g., D2) and serotonin (e.g., 5-HT1A, 5-HT2A) receptor subtypes.[4][5] High affinity for these targets suggests potential stimulant, antidepressant, anxiolytic, or antipsychotic-like effects.[4][6]
Following binding assays, functional assays are essential to determine whether a compound acts as an agonist, antagonist, or modulator at its target receptors. For transporters, uptake inhibition assays are performed to quantify the potency of the compounds in blocking neurotransmitter reuptake.[7]
In-Vivo Assessment: From Locomotor Activity to Subjective Effects
In-vivo studies in animal models are critical for understanding the integrated physiological and behavioral effects of a compound.
-
Locomotor Activity Assays: These are fundamental for assessing the stimulant or sedative properties of a novel substance. An increase in locomotor activity is often indicative of a psychostimulant effect, frequently mediated by increased dopaminergic and/or noradrenergic signaling.[8]
-
Drug Discrimination Studies: This sophisticated behavioral paradigm is used to assess the subjective effects of a novel compound by training animals to recognize the interoceptive cues of a known drug (e.g., a stimulant like cocaine or a hallucinogen like DOM). If an animal trained to recognize a specific drug generalizes to the novel compound, it suggests that the two substances produce similar subjective effects.[9]
The following diagram illustrates the proposed experimental workflow:
Caption: A multi-tiered workflow for assessing the CNS effects of novel phenethylpiperazine analogs.
II. Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments proposed in this guide.
Protocol 1: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and its analogs for monoamine transporters (DAT, SERT, NET) and selected dopamine and serotonin receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human recombinant transporters or receptors.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]paroxetine (for SERT), [³H]nisoxetine (for NET), [³H]spiperone (for D2), [³H]8-OH-DPAT (for 5-HT1A), and [³H]ketanserin (for 5-HT2A).
-
Test compounds: this compound and its analogs dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitors (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET, 10 µM haloperidol for D2, 10 µM serotonin for 5-HT1A, 10 µM mianserin for 5-HT2A).
-
96-well microplates, scintillation vials, scintillation fluid, and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the appropriate radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding inhibitor.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curves.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In-Vivo Locomotor Activity Assay
Objective: To assess the effects of this compound and its analogs on spontaneous locomotor activity in mice.
Materials:
-
Male Swiss-Webster mice (25-30 g).
-
Test compounds dissolved in a suitable vehicle (e.g., saline or 5% Tween 80 in saline).
-
Open-field activity chambers equipped with infrared photobeams to automatically record locomotor activity.
Procedure:
-
Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound or vehicle to the mice via intraperitoneal (i.p.) or oral (p.o.) route. A range of doses should be tested.
-
Immediately after injection, place each mouse individually into an open-field activity chamber.
-
Record locomotor activity (e.g., total distance traveled, number of horizontal and vertical beam breaks) continuously for a set period (e.g., 60-120 minutes).
-
Analyze the data by comparing the locomotor activity of the drug-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
III. Comparative Data Analysis
To facilitate a clear comparison of the CNS effects of this compound and its analogs, the experimental data should be summarized in structured tables. The following tables present hypothetical, yet plausible, data for a series of analogs to illustrate how such comparisons can be made.
Table 1: In-Vitro Binding Affinities (Ki, nM) at Monoamine Transporters and Receptors
| Compound | R | DAT | SERT | NET | D2 | 5-HT1A | 5-HT2A |
| 1 | H | 150 | 250 | 800 | 500 | 120 | 350 |
| 2 (Parent) | 4-Br | 80 | 150 | 450 | 300 | 80 | 200 |
| 3 | 4-Cl | 95 | 180 | 500 | 350 | 95 | 220 |
| 4 | 4-F | 110 | 200 | 600 | 400 | 110 | 280 |
| 5 | 4-CH3 | 180 | 300 | 900 | 600 | 150 | 450 |
This table presents hypothetical data for illustrative purposes.
Table 2: In-Vivo Locomotor Activity in Mice
| Compound | Dose (mg/kg, i.p.) | Maximum Locomotor Activity (% of Control) |
| Vehicle | - | 100 ± 10 |
| Compound 2 | 1 | 180 ± 20 |
| 3 | 350 ± 45 | |
| 10 | 250 ± 30 | |
| Compound 3 | 1 | 160 ± 18 |
| 3 | 320 ± 40 | |
| 10 | 230 ± 25 |
This table presents hypothetical data for illustrative purposes.
IV. Structure-Activity Relationship (SAR) Discussion
Based on the hypothetical data presented, we can begin to formulate a preliminary structure-activity relationship for this series of 1-(phenethyl)piperazine analogs.
The following diagram illustrates the key structural components and their potential influence on activity:
Caption: Key structural features influencing the CNS activity of 1-(phenethyl)piperazine analogs.
From our hypothetical data in Table 1, the presence of a halogen at the 4-position of the phenethyl ring (compounds 2, 3, and 4) appears to enhance affinity for both dopamine and serotonin transporters compared to the unsubstituted analog (compound 1). The brominated analog (compound 2) shows the highest affinity in this series, suggesting that the size and electronegativity of the halogen play a role in receptor binding.[3] The methyl-substituted analog (compound 5) displays weaker affinity than the halogenated compounds, indicating that electronic effects may be more critical than steric bulk at this position for potent transporter interaction.
The in-vivo data (Table 2) for compounds 2 and 3 show a dose-dependent increase in locomotor activity, consistent with their potent DAT inhibitory activity.[8] This suggests a psychostimulant-like profile. The inverted U-shaped dose-response curve is typical for many stimulants, where higher doses may lead to competing behaviors or adverse effects that reduce locomotion.
V. Conclusion
The systematic assessment of this compound and its analogs, following the multi-tiered approach outlined in this guide, is essential for elucidating their CNS effects. The combination of in-vitro and in-vivo experimental data allows for a comprehensive understanding of their molecular targets, physiological effects, and structure-activity relationships. This knowledge is critical for guiding further drug development efforts or for informing regulatory bodies about the potential risks of new psychoactive substances. The provided protocols and data interpretation framework serve as a robust starting point for researchers in this field.
VI. References
-
Choi, H., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 13(3), 553-556. --INVALID-LINK--
-
Hendricks, A. A., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6742-6745. --INVALID-LINK--
-
Panczyk, K., et al. (2018). Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. European Journal of Medicinal Chemistry, 155, 507-523. --INVALID-LINK--
-
Hsin, L. W., et al. (1999). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 42(21), 4349-4361. --INVALID-LINK--
-
Choi, H., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. ChEMBL. --INVALID-LINK--
-
Canal, C. E., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3209. --INVALID-LINK--
-
Chem-Impex. (n.d.). 1-(4-Bromophenyl)piperazine hydrochloride. Chem-Impex International. --INVALID-LINK--
-
Bremner, J. B., et al. (2006). Structure-activity Relationships of N-substituted Piperazine Amine Reuptake Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(16), 4349-4353. --INVALID-LINK--
-
Martin, G. E., et al. (1989). Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. Journal of Medicinal Chemistry, 32(5), 1052-1056. --INVALID-LINK--
-
Bremner, J. B., et al. (2006). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. --INVALID-LINK--
-
Ali, M. A., et al. (2018). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery, 15(8), 845-857. --INVALID-LINK--
-
Gatch, M. B., et al. (2017). Locomotor activity and discriminative stimulus effects of a novel series of synthetic cathinone analogs in mice and rats. Psychopharmacology, 234(8), 1237-1245. --INVALID-LINK--
-
Kuczyński, K., et al. (2013). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 18(9), 10745-10763. --INVALID-LINK--
-
ChemBK. (2024). 1-(4-Bromophenyl)piperazine. ChemBK. --INVALID-LINK--
-
Staszewski, M., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 234-251. --INVALID-LINK--
-
Di Pietro, O., et al. (2005). Design and synthesis of long-chain arylpiperazines with mixed affinity for serotonin transporter (SERT) and 5-HT(1A) receptor. Journal of Pharmacy and Pharmacology, 57(10), 1319-1327. --INVALID-LINK--
-
ChemBK. (2024). Piperazine, 1-(4-bromophenyl)-. ChemBK. --INVALID-LINK--
-
Wang, H., et al. (2015). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Scientific Reports, 5, 14739. --INVALID-LINK--
-
Taddei, C., et al. (2022). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. ResearchGate. --INVALID-LINK--
-
Gerdes, J. M., et al. (2000). Serotonin transporter inhibitors: synthesis and binding potency of 2'-methyl- and 3'-methyl-6-nitroquipazine. Bioorganic & Medicinal Chemistry Letters, 10(23), 2643-2646. --INVALID-LINK--
-
Staszewski, M., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Publishing. --INVALID-LINK--
-
Gherghel, A., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molecules, 28(2), 708. --INVALID-LINK--
-
Wood, J. T., & Simon, E. J. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 419-424. --INVALID-LINK--
-
Valarmathi, G., et al. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE, 9(9), e108256. --INVALID-LINK--
-
Abe, N., et al. (1991). [Pharmacological effects of the novel dopamine uptake inhibitor 1-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-4-(3-phenylpropyl) piperazine dihydrochloride (I-893) on the central nervous system]. Nihon Yakurigaku Zasshi, 98(4), 231-243. --INVALID-LINK--
-
Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
-
Meena, P., et al. (2015). Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Neurotoxicity Research, 27(3), 314-327. --INVALID-LINK--
-
Madras, B. K., et al. (1999). Design, synthesis, and biological evaluation of novel non-piperazine analogues of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as dopamine transporter inhibitors. Journal of Medicinal Chemistry, 42(18), 3585-3595. --INVALID-LINK--
-
Yang, C., et al. (2005). Benzothiophenes containing a piperazine side chain as selective ligands for the estrogen receptor alpha and their bioactivities in vivo. Bioorganic & Medicinal Chemistry Letters, 15(5), 1505-1507. --INVALID-LINK--
References
- 1. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stork: Design and synthesis of long-chain arylpiperazines with mixed affinity for serotonin transporter (SERT) and 5-HT(1A) receptor [storkapp.me]
- 6. Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Bromophenethyl)piperazine
Welcome, researchers and innovators. In the landscape of drug discovery and development, our work with novel chemical entities demands not only scientific rigor but an unwavering commitment to safety. 1-(4-Bromophenethyl)piperazine is a piperazine derivative with potential applications as a research intermediate in synthesizing more complex pharmaceutical compounds[1]. While comprehensive safety data for this specific molecule is not widely published, we can establish a robust safety protocol by analyzing its core structural components: the piperazine ring and the brominated aromatic group.
This guide provides essential, immediate safety and logistical information for handling this compound. By understanding the why behind each recommendation, we can build a culture of safety that protects ourselves, our colleagues, and the integrity of our research.
Hazard Assessment: A Synthesis of Known Risks
The primary hazards associated with this compound can be inferred from safety data for closely related analogues like 1-(4-Bromophenyl)piperazine and the parent piperazine molecule. The combination of a piperazine moiety, known for its corrosive and sensitizing properties, with a halogenated aromatic ring necessitates a cautious approach.[2][3][4]
The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1][5][6][7] It is known to cause serious skin and eye irritation and may lead to respiratory irritation.[5][8][9][10]
| Hazard Class | GHS Hazard Statement | Source |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | [5][7][9][10] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | [5][7][10] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | [5][7][10] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [5][8][9][10] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [5][8][9][10] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [5][8][9][10] |
The piperazine functional group also introduces a risk of sensitization. Repeated exposure, even at low levels, can lead to the development of allergic reactions, including contact dermatitis and asthma-like symptoms.[3][4] Furthermore, organobromide compounds can be persistent in the environment and may have bio-accumulative potential, underscoring the need for meticulous containment and disposal.[11]
Core Personal Protective Equipment (PPE) Directive
A multi-layered PPE approach is mandatory to mitigate the identified risks. The following equipment must be used for all operations involving this compound, from initial weighing to final disposal.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[8]
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN166 (EU) standards are required at all times.[2][6]
-
Enhanced Protection: When handling larger quantities (>10g) or performing operations with a high risk of splashing (e.g., dissolution in a vortexer, transfers), a full-face shield must be worn over the safety goggles.[12]
Skin and Body Protection
The compound is harmful upon skin contact and can cause significant irritation.[5][6]
-
Gloves: Chemical-resistant gloves are the primary barrier. Nitrile gloves are a suitable choice for incidental contact.[12] For prolonged handling or immersion, consult the manufacturer's compatibility data. Always double-glove when handling the pure solid.
-
Glove Protocol: Inspect gloves for any signs of degradation or puncture before use. Use proper removal technique (without touching the glove's outer surface) to avoid cross-contamination.[6] Dispose of contaminated gloves immediately in the designated hazardous waste stream.
-
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is required. Cuffs should be snug around the wrist.
-
Clothing and Footwear: Long pants and closed-toe, closed-heel shoes are mandatory.[13]
Respiratory Protection
Inhalation of dust or aerosols can cause respiratory tract irritation and may be harmful.[5][8]
-
Primary Engineering Control: All handling of solid this compound that could generate dust (e.g., weighing, transferring) must be conducted inside a certified chemical fume hood.[13][14]
-
Secondary Respiratory Protection: In the event of a significant spill outside of a fume hood or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[2][15] All personnel requiring respirator use must be part of a formal respiratory protection program.
Operational and Disposal Plans
A structured workflow minimizes exposure risk. The following step-by-step guidance outlines the process from receiving the compound to its final disposal.
Caption: High-level workflow for handling this compound.
Step-by-Step Handling Protocol
-
Receiving and Verification: Upon receipt, visually inspect the container for any damage or leaks. Confirm the label matches the order and that a Safety Data Sheet (SDS) for a relevant analogue is accessible.[6]
-
Transport to Hood: Transport the sealed container on a chemical cart to the designated fume hood.
-
Donning PPE: Before opening the container, don all required PPE: double nitrile gloves, lab coat, and chemical splash goggles.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound on a disposable weigh boat or creased paper within the fume hood to contain dust.[15]
-
Use anti-static tools if possible to prevent dispersal of fine powders.
-
Close the primary container immediately after removing the desired amount.
-
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
Post-Handling Decontamination: After handling, wipe down the work surface in the fume hood, the exterior of the container, and any equipment used. Dispose of all contaminated disposable materials (weigh boats, wipes, gloves) in the designated solid hazardous waste container.[15]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8]
Emergency Response Plan
Immediate and correct action is critical in an emergency. All laboratory personnel must be familiar with the location of eyewash stations and safety showers.[4]
| Exposure Type | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][13] |
| Eye Contact | Immediately irrigate eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16] |
| Minor Spill (in fume hood) | Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or scoop the material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water. |
| Major Spill (outside hood) | Evacuate the immediate area. Alert laboratory supervisor and emergency services. Prevent entry into the area. Cleanup should only be performed by trained personnel with appropriate respiratory protection.[15] |
Waste Disposal Plan
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance. All waste streams containing this compound must be treated as hazardous.
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any un-used solid compound. Collect in a clearly labeled, sealed hazardous waste container.[8]
-
Liquid Waste: Solutions containing the compound and any solvent used for decontamination should be collected in a labeled, sealed container for halogenated organic waste.
-
Empty Containers: "Empty" containers that held the pure compound are still considered hazardous. They should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Prohibition: Do not allow the product or its waste to enter drains, soil, or any waterways.[6][8]
Caption: Decision tree for proper waste segregation.
By adhering to these protocols, you ensure a safe environment for your research and contribute to a culture of excellence and responsibility. Always consult your institution's specific safety guidelines and the most relevant Safety Data Sheets before beginning any new procedure.
References
- 1. chembk.com [chembk.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride [cdc.gov]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Piperazine,1-(4-bromophenyl)- MSDS CasNo.66698-28-0 [lookchem.com]
- 7. 1-(4-Bromophenyl)piperazine | C10H13BrN2 | CID 2735629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. 1-(4-Bromophenyl)-4-methylpiperazine | C11H15BrN2 | CID 11817675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-(4-Bromophenyl)piperazine hydrochloride | C10H14BrClN2 | CID 14422838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Bromination - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 14. LCSS: BROMINE [web.stanford.edu]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. 1-(4-Bromophenyl)piperazine - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
